[pGlu4]-Myelin Basic Protein (4-14)
描述
BenchChem offers high-quality [pGlu4]-Myelin Basic Protein (4-14) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [pGlu4]-Myelin Basic Protein (4-14) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C60H100N20O17 |
|---|---|
分子量 |
1373.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI 键 |
RCRPGVVPXJBQFQ-SLUWFFAESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCC(=O)N3 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Function of [pGlu4]-Myelin Basic Protein (4-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
[pGlu4]-Myelin Basic Protein (4-14) is a modified peptide fragment derived from Myelin Basic Protein (MBP), a crucial component of the myelin sheath in the central nervous system. This specific peptide is characterized by an N-terminal pyroglutamate (pGlu) modification. Its primary recognized function is to serve as a selective substrate for Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular signaling pathways. The phosphorylation of MBP and its fragments by PKC is implicated in the dynamics of the myelin sheath and is a subject of intense research, particularly in the context of demyelinating diseases such as multiple sclerosis (MS). While the pyroglutamate modification is a notable feature, its precise impact on the peptide's function as a PKC substrate and its role in the immunopathology of MS are areas of ongoing investigation.
Introduction
Myelin Basic Protein (MBP) is essential for the compaction and stability of the myelin sheath, which insulates nerve axons and facilitates rapid nerve impulse conduction. Post-translational modifications of MBP, including phosphorylation, deimination, and N-terminal modifications, are believed to play a significant role in both normal myelin function and the pathogenesis of demyelinating diseases like multiple sclerosis. [pGlu4]-Myelin Basic Protein (4-14) is a specific fragment of MBP (residues 4-14) that has undergone N-terminal pyroglutamylation. This technical guide will delve into the known functions of this modified peptide, with a focus on its role as a substrate for Protein Kinase C and its relevance in neuroscience research.
Role as a Protein Kinase C Substrate
The most well-documented function of the Myelin Basic Protein (4-14) fragment is its role as a selective substrate for Protein Kinase C (PKC).[1][2] PKC is a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular processes.
Quantitative Data on PKC Substrate Kinetics
While specific kinetic data for the pyroglutamylated form of the peptide is not extensively available, studies on the unmodified MBP(4-14) peptide provide valuable insights. A study by Eller et al. (1992) investigated the kinetics of phosphorylation of various MBP-derived peptides by PKC. Their findings indicated that the replacement or removal of the N-terminal glutamine residue did not significantly affect the peptide's activity as a PKC substrate, suggesting that the pyroglutamate modification may not drastically alter its kinetic parameters.[2]
For the unmodified Myelin Basic Protein (4-14) peptide, the following kinetic parameter has been reported:
| Substrate | Enzyme | Km (μM) |
| Myelin Basic Protein (4-14) | Protein Kinase C (PKC) | 7 |
Table 1: Michaelis-Menten constant (Km) for the phosphorylation of Myelin Basic Protein (4-14) by Protein Kinase C.[1]
Signaling Pathway
The phosphorylation of Myelin Basic Protein by Protein Kinase C is an integral part of intracellular signaling cascades. PKC is typically activated by second messengers such as diacylglycerol (DAG) and calcium ions (for conventional PKCs). Once activated, PKC phosphorylates a range of substrate proteins, including MBP, on specific serine or threonine residues. This phosphorylation can alter the protein's charge, conformation, and interaction with other molecules, thereby modulating its function.
Experimental Protocols
In Vitro Protein Kinase C Activity Assay
This protocol is adapted from methodologies that utilize MBP fragments as PKC substrates.
Objective: To measure the kinase activity of Protein Kinase C using [pGlu4]-Myelin Basic Protein (4-14) as a substrate.
Materials:
-
Purified Protein Kinase C enzyme
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.2 mM CaCl₂)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Reaction termination solution (e.g., trichloroacetic acid or SDS-PAGE loading buffer)
-
Phosphocellulose paper or other method for separating phosphorylated peptide from free ATP
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, activators (PS and DAG), and the [pGlu4]-MBP (4-14) substrate at the desired concentration.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Add [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the PKC enzyme.
Relevance to Multiple Sclerosis and Neuro-immunology
Myelin Basic Protein is a major autoantigen in multiple sclerosis.[3][4][5] The immune response against MBP is thought to contribute to the demyelination and neuroinflammation characteristic of the disease. Post-translational modifications of MBP can potentially alter its immunogenicity, either by creating new epitopes or by modifying how the protein is processed and presented to the immune system.
While the specific role of N-terminal pyroglutamylation of MBP in MS is not yet fully elucidated, it is an area of active research. This modification could potentially influence the peptide's stability, its interaction with antigen-presenting cells, and the subsequent T-cell response.
Experimental Autoimmune Encephalomyelitis (EAE)
Conclusion
[pGlu4]-Myelin Basic Protein (4-14) is a valuable tool for researchers studying the function and regulation of Protein Kinase C. Its role as a selective substrate allows for the investigation of PKC activity in various contexts. The N-terminal pyroglutamate modification is an important feature of this peptide, and while its precise functional consequences are still being explored, it highlights the complexity of post-translational modifications in regulating protein function. Further investigation into the immunological properties of [pGlu4]-MBP (4-14) may provide new insights into the pathogenesis of multiple sclerosis and other demyelinating diseases, potentially opening new avenues for therapeutic intervention. The detailed methodologies and structured data presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in this critical field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide fragments of myelin basic protein as substrates of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and functional characteristics of [pGlu4]-Myelin Basic Protein (4-14), a post-translationally modified fragment of Myelin Basic Protein (MBP). This peptide, with the sequence pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, is a substrate for Protein Kinase C (PKC) and is implicated in the complex regulation of myelin sheath dynamics. This document consolidates available data on its structure, synthesis, and biological relevance, offering detailed experimental protocols and visual representations of associated biochemical pathways to support further research and therapeutic development.
Introduction
Myelin Basic Protein (MBP) is an essential structural component of the myelin sheath in the central nervous system, responsible for the adhesion of the cytosolic surfaces of the multilayered myelin membrane.[1][2] The function of MBP is intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation and N-terminal pyroglutamylation.[3] The (4-14) fragment of MBP, with an N-terminal pyroglutamic acid ([pGlu4]), represents a physiologically relevant peptide that serves as a specific substrate for Protein Kinase C (PKC).[4] Understanding the structure and behavior of this modified peptide is crucial for elucidating its role in both normal myelin maintenance and in the pathogenesis of demyelinating diseases such as multiple sclerosis.
Physicochemical Properties
The [pGlu4]-Myelin Basic Protein (4-14) peptide possesses a unique set of physicochemical characteristics owing to its amino acid sequence and the N-terminal pyroglutamyl modification.
| Property | Value | Reference |
| Sequence | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | [4] |
| Molecular Formula | C60H100N20O17 | [5] |
| Molecular Weight | 1373.58 Da | [5] |
| CAS Number | 136132-68-8 | [5] |
Structural Conformation
Direct high-resolution structural data from NMR spectroscopy or X-ray crystallography for the isolated [pGlu4]-MBP(4-14) peptide is not currently available in the public domain. However, insights into its likely conformation can be inferred from studies on the full-length MBP and the nature of its constituent modifications.
Full-length MBP is classified as an intrinsically disordered protein (IDP), lacking a stable secondary or tertiary structure in solution.[1] However, upon interaction with lipids in the myelin membrane, MBP is known to adopt a more defined conformation, including regions of α-helix and β-sheet.[6]
The N-terminal pyroglutamyl (pGlu) modification is known to enhance the stability of peptides and proteins. This occurs through the cyclization of the N-terminal glutamine, which protects the peptide from degradation by aminopeptidases.[7]
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[8] While specific CD spectra for [pGlu4]-MBP(4-14) are not published, analysis of similar phosphorylated peptides often reveals changes in conformation upon phosphorylation.[9]
Experimental Protocols
Synthesis of [pGlu4]-Myelin Basic Protein (4-14)
The synthesis of pyroglutamyl peptides can be achieved through solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: A suitable resin for solid-phase synthesis, such as a Rink Amide resin, is used as the solid support.
-
Amino Acid Coupling: The peptide is assembled on the resin in a stepwise manner from the C-terminus to the N-terminus using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Pyroglutamic Acid Formation: The N-terminal glutamine is introduced as the final amino acid. The cyclization to form pyroglutamic acid can be induced by treating the resin-bound peptide with a mild acid, such as acetic acid, which catalyzes the intramolecular lactamization.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Protein Kinase C (PKC) Phosphorylation Assay
This protocol is adapted from a radioactive assay for PKC activity using a similar peptide substrate.
Materials:
-
[pGlu4]-MBP(4-14) peptide substrate
-
Purified Protein Kinase C
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine and diacylglycerol sonicated in buffer
-
[γ-³²P]ATP
-
Mg²⁺/ATP Cocktail: 100 µM ATP with 10 µCi [γ-³²P]ATP and 75 mM MgCl₂ in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
-
10 µl of substrate cocktail containing [pGlu4]-MBP(4-14) in ADB.
-
10 µl of lipid activator.
-
10 µl of purified PKC (25-100 ng).
-
-
Initiate the reaction by adding 10 µl of the Mg²⁺/ATP cocktail.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the paper to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Biological Significance and Signaling
The phosphorylation of MBP by PKC is a critical event in the regulation of myelin sheath stability. Extracellular signals can lead to the activation of PKC, which then phosphorylates specific serine and threonine residues on MBP.[1][2] Within the (4-14) sequence, Ser-8 and Ser-11 are known phosphorylation sites for PKC.[10] This phosphorylation can alter the interaction of MBP with the lipid membrane, potentially leading to changes in myelin compaction.[11] Dysregulation of this process has been implicated in demyelinating diseases.[12]
The N-terminal pyroglutamylation of MBP(4-14) likely plays a role in protecting the peptide from degradation and may influence its conformation and interaction with PKC.
Visualizations
Workflow for [pGlu4]-MBP(4-14) Formation
Caption: Workflow illustrating the biosynthesis and post-translational modification of [pGlu4]-MBP(4-14).
PKC Signaling Pathway Involving MBP Phosphorylation
Caption: Signaling pathway showing the activation of PKC and subsequent phosphorylation of MBP.
Conclusion
[pGlu4]-Myelin Basic Protein (4-14) is a significant, dually modified peptide fragment whose structure and function are integral to the biology of the myelin sheath. While high-resolution structural data for this specific peptide remains to be elucidated, a wealth of information from studies on the parent protein and related systems provides a strong foundation for further investigation. The experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in neuroscience and drug development, facilitating deeper exploration into the role of this peptide in health and disease.
References
- 1. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. biocomm.spbu.ru [biocomm.spbu.ru]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State NMR Spectroscopy of Membrane-Associated Myelin Basic Protein—Conformation and Dynamics of an Immunodominant Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical chemosensors for the detection of proximally phosphorylated peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the phosphorylation of myelin basic protein by protein kinase C and adenosine 3':5'-monophosphate-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioservuk.com [bioservuk.com]
- 12. Loss of Myelin Basic Protein Function Triggers Myelin Breakdown in Models of Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14), also denoted as [pGlu4]-MBP(4-14), is a chemically modified fragment of human Myelin Basic Protein (MBP). This peptide corresponds to amino acid residues 4-14 of the native protein, with the N-terminal glutamic acid residue modified to pyroglutamic acid (pGlu). The sequence of the native MBP(4-14) peptide is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. The modification to [pGlu4]-MBP(4-14) results in the sequence pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. This modification has significant implications for the peptide's structure, stability, and biological activity.
This technical guide provides a comprehensive overview of [pGlu4]-MBP(4-14), including its synthesis, purification, and key applications in biomedical research, with a particular focus on its role as a substrate for Protein Kinase C (PKC) and its relevance in the context of multiple sclerosis (MS).
Core Data and Properties
While specific quantitative data for [pGlu4]-MBP(4-14) is not extensively available in publicly accessible literature, the following table summarizes its key properties based on available information and theoretical calculations.
| Property | Value | Reference/Method |
| Sequence | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | |
| Molecular Formula | C60H99N19O17 | |
| Molecular Weight | 1374.56 g/mol | |
| Isoelectric Point (pI) | ~10.5 | Theoretical Calculation |
| Biological Role | Protein Kinase C (PKC) Substrate | [1] |
| Research Area | Multiple Sclerosis, Neuroimmunology | [2] |
Experimental Protocols
I. Synthesis of [pGlu4]-MBP(4-14) via Solid-Phase Peptide Synthesis (SPPS)
Principle: Solid-phase peptide synthesis allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The N-terminal pyroglutamic acid can be incorporated either by using a protected pyroglutamic acid residue during synthesis or by the cyclization of an N-terminal glutamine residue.
Methodology:
-
Resin Selection and Preparation: A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Protected Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
-
Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed using a solution of 20% piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
-
Incorporation of Pyroglutamic Acid:
-
Method A: Direct Coupling: After the final amino acid (Lysine) is coupled, Fmoc-pGlu-OH is coupled to the N-terminus of the peptide chain using the standard coupling procedure.
-
Method B: On-resin Cyclization of Glutamine: An Fmoc-Gln(Trt)-OH residue is coupled at the N-terminus. After the final coupling step and removal of the Fmoc group, the N-terminal glutamine is cyclized to pyroglutamate. This can be achieved by treating the resin-bound peptide with a mild acid, such as 20% acetic acid in dichloromethane, or by heating in a suitable solvent.[3]
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, washed with ether, and then lyophilized to obtain the crude peptide powder.
II. Purification of [pGlu4]-MBP(4-14) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent, causing peptides to elute in order of increasing hydrophobicity.[4]
Methodology:
-
Column: A C18 reversed-phase column is typically used for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low concentration of Solvent B (e.g., 5%) to a higher concentration (e.g., 60%) over a defined period (e.g., 30-60 minutes) is used to elute the peptide.
-
Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
III. Protein Kinase C (PKC) Activity Assay
Principle: This assay measures the transfer of the gamma-phosphate from ATP to the serine residue within the [pGlu4]-MBP(4-14) substrate by PKC. The incorporation of the phosphate can be quantified using radiolabeled ATP (³²P-ATP) or by using a phosphospecific antibody in an ELISA-based format.
Methodology (Radiolabeling):
-
Reaction Mixture Preparation: A master mix is prepared containing the following components in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂):
-
[pGlu4]-MBP(4-14) substrate (concentration to be optimized, typically in the µM range).
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors for conventional and novel PKC isoforms.
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
[γ-³²P]ATP.
-
-
Enzyme Addition: The reaction is initiated by adding a purified preparation of the PKC isoform of interest.
-
Incubation: The reaction is incubated at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed extensively with a dilute acid (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the peptide substrate is quantified by liquid scintillation counting.
-
Data Analysis: The kinase activity is expressed as pmol of phosphate transferred per minute per mg of enzyme. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
IV. T-Cell Activation and Proliferation Assay
Principle: This assay measures the ability of [pGlu4]-MBP(4-14) to stimulate MBP-specific T-cells, leading to their activation and proliferation. T-cell activation can be assessed by measuring the expression of activation markers (e.g., CD25, CD69) or the secretion of cytokines (e.g., IL-2, IFN-γ). Proliferation is commonly measured by the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the DNA of dividing cells.[5]
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the blood of an experimental animal model of MS (e.g., Experimental Autoimmune Encephalomyelitis - EAE) immunized with MBP, or from human subjects.
-
Alternatively, use an established MBP-specific T-cell line or clone.
-
-
Cell Culture:
-
Plate the PBMCs or T-cells in a 96-well plate at a suitable density (e.g., 2 x 10⁵ cells/well).
-
Add varying concentrations of [pGlu4]-MBP(4-14) to the wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Assay (³H-Thymidine Incorporation):
-
18 hours before the end of the incubation, add ³H-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Results are typically expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the peptide to the cpm in the absence of the peptide.
-
-
Cytokine Analysis (ELISA):
-
At the end of the incubation period, collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, IL-4) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Logical Relationships
PKC Activation and Downstream Signaling
Protein Kinase C plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), phospholipase C-gamma (PLC-γ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG, along with intracellular calcium released in response to IP₃, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a variety of downstream substrates, including [pGlu4]-MBP(4-14) if it is present intracellularly, or more physiologically, it initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation, and cytokine production.
Caption: PKC activation pathway leading to gene expression.
T-Cell Activation by [pGlu4]-MBP(4-14) Workflow
The process of T-cell activation by [pGlu4]-MBP(4-14) in the context of an in vitro assay involves several key steps, from the presentation of the peptide by an APC to the proliferation and cytokine secretion of the T-cell.
Caption: Workflow of in vitro T-cell activation by [pGlu4]-MBP(4-14).
Conclusion
[pGlu4]-Myelin Basic Protein (4-14) is a valuable tool for researchers in the fields of neuroimmunology and drug development. Its role as a specific substrate for Protein Kinase C allows for the detailed study of this enzyme's activity and the screening of potential inhibitors. Furthermore, its connection to Myelin Basic Protein makes it a relevant peptide for investigating the autoimmune responses implicated in multiple sclerosis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the design and execution of experiments utilizing this important research peptide. Further research is warranted to fully elucidate the specific quantitative aspects of its interactions and its precise role in the pathophysiology of demyelinating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Secretion of IL-2 and IFN-gamma, but not IL-4, by antigen-specific T cells requires extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin 4 suppresses interleukin 2 and interferon gamma production by naive T cells stimulated by accessory cell-dependent receptor engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Player in Cellular Signaling: The Discovery of Phosphorylated Myelin Basic Protein (4-14)
For Immediate Release
A critical tool in the study of cellular signaling, the phosphorylated fragment of Myelin Basic Protein encompassing residues 4-14, has become a cornerstone for researchers investigating Protein Kinase C (PKC). This in-depth guide explores the seminal discoveries that identified this peptide, its characterization as a selective PKC substrate, and the experimental protocols that paved the way for its widespread use in drug development and neuroscience. It has become clear from foundational research that the peptide of interest is not a pyroglutamate-modified protein, but rather a phosphorylated fragment.
Executive Summary
Myelin Basic Protein (MBP) is a crucial protein for the proper formation of the myelin sheath that insulates nerve axons. Beyond its structural role, specific fragments of MBP have been found to be pivotal in studying intracellular signaling pathways. Research in the late 1980s and early 1990s led to the identification of the MBP fragment spanning amino acids 4-14 as a highly selective substrate for Protein Kinase C (PKC), a family of enzymes critical in controlling the function of other proteins. This discovery provided researchers with a powerful tool to assay PKC activity with high specificity, thereby accelerating research into the roles of PKC in various physiological and pathological processes. This document details the key findings and methodologies related to the discovery and characterization of phosphorylated MBP(4-14).
The Discovery and Characterization of MBP(4-14) as a PKC Substrate
The journey to understanding MBP(4-14) as a specific substrate for PKC involved several key stages, from the broader study of MBP phosphorylation to the focused analysis of specific fragments.
Early Studies on Myelin Basic Protein Phosphorylation
Early research established that Myelin Basic Protein is a substrate for multiple protein kinases, including Protein Kinase C. Studies in the 1980s demonstrated that PKC, a Ca2+ and phospholipid-dependent kinase, phosphorylates MBP at multiple sites[1]. This initial work laid the groundwork for dissecting the specific sites of phosphorylation and their significance.
Fragmentation and Identification of Phosphorylated Domains
A significant breakthrough came from studies that involved the fragmentation of human MBP to identify specific domains that are phosphorylated. In 1987, Chan and Moscarello reported a method for fragmenting human MBP using Staphylococcus aureus V8 protease. This allowed for the separation and purification of major polypeptide domains of the protein, facilitating the analysis of phosphorylation sites[2]. Their work revealed that PKC could incorporate multiple phosphate groups into MBP, highlighting the presence of several phosphorylation sites within the protein[2].
MBP(4-14): A Highly Selective Substrate for Protein Kinase C
Building on this foundation, a 1990 study by Ichiro Yasuda and colleagues identified a synthetic peptide corresponding to residues 4-14 of bovine MBP as a highly specific and convenient substrate for the selective assay of PKC. This peptide, with the sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, was shown to be phosphorylated by PKC at Serine-8. Crucially, this peptide was not phosphorylated by other major protein kinases like cyclic AMP-dependent protein kinase, allowing for a highly selective measurement of PKC activity even in crude tissue extracts.
Quantitative Data
The following table summarizes the key quantitative data from the foundational studies on phosphorylated MBP(4-14).
| Parameter | Value | Reference |
| Enzyme | Protein Kinase C (PKC) | Yasuda et al., 1990 |
| Substrate | Myelin Basic Protein (4-14) | Yasuda et al., 1990 |
| Phosphorylation Site | Serine-8 | Yasuda et al., 1990 |
| Kinetic Parameter (Km) | 7 µM | MedChemExpress |
Experimental Protocols
The following are detailed methodologies for key experiments that were central to the discovery and characterization of phosphorylated MBP(4-14).
Purification of Myelin Basic Protein from Bovine Brain
This protocol is based on methods for isolating MBP for subsequent enzymatic studies.
-
Tissue Homogenization: Bovine brain tissue is homogenized in a buffer solution to create a crude extract.
-
Delipidation: The homogenate is treated with a chloroform-methanol mixture to remove lipids, which results in the precipitation of proteins, including MBP.
-
Acid Extraction: The protein pellet is then subjected to an acid extraction, which selectively solubilizes basic proteins like MBP.
-
Ion-Exchange Chromatography: The acid extract is further purified using cation-exchange chromatography to separate MBP from other proteins.
-
Purity Assessment: The purity of the isolated MBP is assessed using techniques like SDS-PAGE.
Fragmentation of Human Myelin Basic Protein
This protocol, based on the work of Chan and Moscarello (1987), describes the enzymatic fragmentation of MBP to identify phosphorylated domains[2].
-
Enzymatic Digestion: Purified human MBP is incubated with Staphylococcus aureus V8 protease at a specific pH (e.g., pH 4.0) to induce fragmentation[2].
-
Peptide Separation: The resulting peptide fragments are separated and purified using reversed-phase high-performance liquid chromatography (RP-HPLC)[2].
-
Fragment Identification: The purified fragments are identified by amino acid analysis and sequencing to determine their position within the original MBP sequence.
In Vitro Phosphorylation Assay for Protein Kinase C
This protocol details the method used to confirm the phosphorylation of MBP(4-14) by PKC.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the synthetic MBP(4-14) peptide, purified PKC, ATP (radiolabeled with ³²P for detection), and the necessary cofactors for PKC activation (Ca²⁺, phosphatidylserine, and diacylglycerol).
-
Kinase Reaction: The reaction is initiated by adding the enzyme and incubated at a controlled temperature for a specific time.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme.
-
Detection of Phosphorylation: The incorporation of the radiolabeled phosphate into the MBP(4-14) peptide is quantified, often by spotting the reaction mixture onto phosphocellulose paper and measuring the radioactivity.
Identification of the Phosphorylation Site
Determining the precise amino acid that is phosphorylated is a critical step.
-
Phosphopeptide Isolation: Following the in vitro phosphorylation reaction with radiolabeled ATP, the phosphorylated MBP(4-14) is isolated.
-
Proteolytic Digestion: The phosphorylated peptide is subjected to further enzymatic digestion (e.g., with trypsin) if necessary to generate smaller fragments.
-
Phosphopeptide Mapping: The resulting fragments are separated using two-dimensional thin-layer electrophoresis and chromatography to create a phosphopeptide map.
-
Amino Acid Sequencing: The radioactive phosphopeptide is then subjected to Edman degradation or mass spectrometry to determine the exact position of the phosphorylated serine residue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: PKC Activation and Phosphorylation of MBP(4-14).
Caption: Experimental Workflow for MBP(4-14) Characterization.
Conclusion
The identification and characterization of the phosphorylated Myelin Basic Protein fragment 4-14 represent a significant milestone in the field of signal transduction. The development of a highly selective peptide substrate for Protein Kinase C has empowered researchers to dissect the intricate roles of this enzyme family in health and disease. The detailed experimental protocols outlined in this guide provide a roadmap of the foundational work that established MBP(4-14) as an invaluable tool for the scientific community. This knowledge continues to underpin ongoing research into novel therapeutic interventions targeting PKC-mediated signaling pathways.
References
[pGlu4]-Myelin Basic Protein (4-14): A Substrate for Protein Kinase C Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14), a modified fragment of myelin basic protein (MBP), serves as a crucial substrate for Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. The phosphorylation of MBP by PKC is implicated in the compaction of the myelin sheath and plays a role in various neurological processes. This technical guide provides a comprehensive overview of the biochemical interaction between [pGlu4]-MBP(4-14) and PKC, including quantitative kinetic data, detailed experimental protocols for assaying this interaction, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to support researchers, scientists, and drug development professionals in their study of PKC activity and the development of novel therapeutics targeting this pathway.
Quantitative Data: Kinetic Parameters of PKC Phosphorylation
The interaction between Protein Kinase C and myelin basic protein-derived peptides has been characterized by determining the kinetic constants, primarily the Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kм value signifies a higher affinity of the enzyme for the substrate.
| Substrate | PKC Isoform(s) | Apparent Kм (µM) | Notes |
| [Gln4]-Myelin Basic Protein (4-14) (MBP(4-14)) | Type II | 7 | The peptide with the sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu is a well-established substrate for in vitro PKC assays.[1][2] |
| MBP (104-118) | Not specified | 14 | A synthetic peptide corresponding to the amino acid sequence around serine 115 of bovine myelin basic protein.[3] |
| MBP (104-123) | Not specified | 10 | An extended version of the MBP(104-118) peptide, also a substrate for PKC.[3] |
Studies have also explored how modifications to the peptide sequence of MBP fragments affect their interaction with PKC. The removal of N-terminal residues, specifically Lys or Arg, has been shown to systematically decrease the substrate activity.[4] Conversely, modifications in the C-terminal part of the peptide have a weaker influence on Vmax and Kм.[4] These findings highlight the importance of basic amino acid residues as specificity determinants for PKC phosphorylation.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the complex interactions and processes involved in the study of [pGlu4]-MBP(4-14) as a PKC substrate, the following diagrams have been generated using the Graphviz DOT language.
PKC Signaling Pathway Leading to MBP Phosphorylation
Caption: PKC activation by second messengers and subsequent phosphorylation of [pGlu4]-MBP(4-14).
Experimental Workflow: Radiometric PKC Assay
References
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. genscript.com [genscript.com]
- 3. Substrate specificity of phospholipid/Ca2+-dependent protein kinase as probed with synthetic peptide fragments of the bovine myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide fragments of myelin basic protein as substrates of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Pyroglutamate Modification in Myelin Basic Protein: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential biological significance of pyroglutamate (pGlu) modification of Myelin Basic Protein (MBP), a key autoantigen implicated in the pathogenesis of Multiple Sclerosis (MS). While direct evidence for pGlu-MBP is currently limited in published literature, this document synthesizes existing knowledge on MBP post-translational modifications (PTMs), the enzymatic machinery for pyroglutamylation, and its role in other neurodegenerative diseases to build a case for its potential involvement in MS. We provide detailed experimental protocols and conceptual frameworks to guide future research in this nascent area.
Introduction to Myelin Basic Protein and its Role in Myelination and Multiple Sclerosis
Myelin Basic Protein (MBP) is a major structural protein of the central nervous system (CNS) myelin sheath, accounting for approximately 30% of its total protein content.[1] It is essential for the compaction of the myelin layers around axons, a process critical for the rapid saltatory conduction of nerve impulses.[2] In demyelinating diseases such as Multiple Sclerosis (MS), MBP is a primary target of the autoimmune response, leading to myelin destruction, axonal damage, and neurological disability.[1] Autoreactive T-cells and antibodies targeting MBP are frequently found in MS patients.[1]
Established Post-Translational Modifications of Myelin Basic Protein
MBP undergoes extensive post-translational modifications (PTMs) that modulate its structure, function, and immunogenicity. These modifications are dynamically regulated and have been shown to be altered in MS.[1] A comprehensive mass spectrometry-based study of MBP from normal and MS human white matter identified several key PTMs, but notably did not report pyroglutamylation.[1]
Table 1: Quantified Post-Translational Modifications of Human Myelin Basic Protein in Normal vs. Multiple Sclerosis White Matter
| Modification | Site(s) | Change in MS | Reference |
| Methylation | Arginine 107 (mono- and di-methylated) | Increased | [1] |
| Deimination | Multiple Arginine residues | Increased | [1] |
| Phosphorylation | Multiple Serine and Threonine residues | Greatly reduced or absent | [1] |
| N-terminal Acetylation | Alanine 1 | Present in major isoforms | [3] |
This table summarizes key findings from Wood and Moscarello (2003). The original publication should be consulted for detailed quantitative data and a full list of modified sites.
Pyroglutamate Modification: The Enzymatic Machinery and a Plausible Role in Neurodegeneration
Pyroglutamate (pGlu) is a post-translational modification that results from the cyclization of an N-terminal glutamine (Gln) or glutamate (Glu) residue. This process is catalyzed by the enzyme Glutaminyl Cyclase (QC) .[4] pGlu modification has been shown to increase the stability, hydrophobicity, and aggregation propensity of peptides and proteins.[4] A significant body of research has implicated pGlu-modified proteins, such as amyloid-beta (Aβ), in the pathogenesis of Alzheimer's disease.[4] QC inhibitors are being investigated as potential therapeutic agents for neurodegenerative and inflammatory diseases.[5][6]
The Case for pGlu-MBP: A Hypothetical Framework
While direct detection of pGlu-MBP has not been reported, several lines of reasoning suggest its potential existence and significance:
-
N-terminal Processing: The canonical N-terminus of major MBP isoforms is an acetylated alanine.[3] However, MBP is subject to proteolytic cleavage in pathological conditions. It is conceivable that disease-associated proteases could generate MBP fragments with N-terminal Gln or Glu residues, making them substrates for QC.
-
Inflammatory Milieu in MS: The inflammatory environment of MS lesions involves the activation of numerous enzymes. It is plausible that QC activity is upregulated in this context, creating a favorable environment for pGlu modification of susceptible proteins.
-
Potential Functional Consequences:
-
Increased Aggregation: pGlu modification could promote the aggregation of MBP, contributing to the formation of debris in demyelinated plaques.
-
Altered Immunogenicity: The formation of a pGlu-neoepitope on MBP fragments could alter their recognition by the immune system, potentially generating novel, highly pathogenic T-cell and B-cell responses.
-
Resistance to Degradation: pGlu-modified peptides are often more resistant to degradation by aminopeptidases, which could lead to their persistence and prolonged pro-inflammatory effects.
-
Experimental Protocols for the Investigation of pGlu-MBP
To investigate the existence and biological significance of pGlu-MBP, a multi-pronged experimental approach is required.
Mass Spectrometry-Based Detection of pGlu-MBP
Objective: To identify and quantify pGlu-modified MBP peptides in biological samples.
Methodology: Bottom-up Proteomics
-
Sample Preparation:
-
Isolate MBP from human post-mortem brain tissue (MS lesions and normal-appearing white matter) or cerebrospinal fluid (CSF) from MS patients and controls.
-
Perform in-solution or in-gel tryptic digestion of the purified MBP.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a human protein database, including a variable modification for pyroglutamate formation on N-terminal Gln and Glu residues (mass shift of -17.0265 Da for Gln, -18.0106 Da for Glu).
-
Utilize error-tolerant search algorithms to identify other potential unexpected modifications.[7]
-
Manually validate the spectra of any identified pGlu-peptides.
-
For quantification, use label-free quantification or stable isotope labeling methods.
-
Methodology: Top-down Proteomics
-
Sample Preparation:
-
Purify intact MBP isoforms from tissue or CSF.
-
-
LC-MS/MS of Intact Protein:
-
Analyze the intact MBP isoforms by top-down mass spectrometry to identify proteoforms with mass shifts consistent with pyroglutamylation.[8]
-
-
Data Analysis:
-
Utilize specialized software for top-down data analysis to identify and localize the modification.
-
Antibody-Based Detection of pGlu-MBP
Objective: To develop and utilize antibodies specific for pGlu-MBP for immunohistochemistry and ELISA.
Methodology: Antibody Production
-
Antigen Design: Synthesize peptides corresponding to the potential N-termini of MBP fragments with an N-terminal pGlu residue.
-
Immunization: Immunize rabbits or mice with the pGlu-MBP peptides conjugated to a carrier protein.
-
Antibody Purification and Characterization: Purify pGlu-MBP specific antibodies using affinity chromatography and validate their specificity by ELISA and Western blotting against pGlu-peptides and unmodified control peptides.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded human brain sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-pGlu-MBP antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Examine the localization and intensity of staining in MS lesions compared to control tissue.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat microtiter plates with a capture antibody specific for a region of MBP C-terminal to the potential pGlu site.
-
Sample Incubation: Add diluted CSF or brain homogenates and incubate.
-
Detection:
-
Add the biotinylated anti-pGlu-MBP detection antibody and incubate.
-
Add streptavidin-HRP and incubate.
-
Add a TMB substrate and stop the reaction.
-
-
Quantification: Measure the absorbance at 450 nm and quantify the concentration of pGlu-MBP using a standard curve of the synthetic pGlu-MBP peptide.
Functional Assays
Objective: To assess the functional consequences of pGlu modification on MBP.
Methodology: T-cell Proliferation Assay
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from MS patients and healthy controls.
-
Stimulation: Culture PBMCs in the presence of synthetic pGlu-MBP peptides and corresponding unmodified control peptides.
-
Proliferation Measurement: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
Methodology: In Vitro Aggregation Assay
-
Incubation: Incubate synthetic pGlu-MBP peptides and unmodified control peptides under physiological conditions.
-
Analysis: Monitor peptide aggregation over time using techniques such as Thioflavin T fluorescence or transmission electron microscopy.
Visualizations of Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The pyroglutamylation of MBP represents a novel and unexplored area in the pathobiology of Multiple Sclerosis. While direct evidence remains to be established, the known roles of glutaminyl cyclase and pGlu modification in other neurodegenerative diseases provide a strong rationale for investigating this PTM in the context of demyelination. The experimental frameworks provided in this guide offer a roadmap for researchers to explore the existence of pGlu-MBP, its potential as a biomarker, and its role in the complex interplay between inflammation, demyelination, and neurodegeneration in MS. The development of specific tools, such as pGlu-MBP antibodies, will be crucial for advancing this field and potentially uncovering new therapeutic targets for this debilitating disease.
References
- 1. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelin management by the 18.5–kDa and 21.5–kDa classic myelin basic protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 5. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminyl cyclase inhibitor exhibits anti-inflammatory effects in both AD and LPS-induced inflammatory model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Unknown Posttranslational Modifications by Top-Down Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression and Localization of [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). Its proper function is essential for the rapid propagation of nerve impulses. The biological activity of MBP is intricately regulated by a variety of post-translational modifications (PTMs), which dynamically alter its structure and interactions with other molecules. Among these modifications, phosphorylation plays a pivotal role in myelin formation and stability.
Post-Translational Modifications of Myelin Basic Protein
MBP undergoes a wide array of post-translational modifications, including phosphorylation, methylation, deimination (citrullination), acetylation, and deamidation. These modifications are not static but are dynamically regulated, influencing MBP's structure, its interaction with lipids in the myelin membrane, and its susceptibility to proteolytic degradation.
Alterations in the PTM profile of MBP have been strongly implicated in the pathogenesis of demyelinating diseases, most notably Multiple Sclerosis (MS).[1] Studies have shown that in MS, there is a significant decrease in MBP phosphorylation, while levels of deimination and methylation are elevated.[1] This shift in PTMs is believed to contribute to the destabilization of the myelin sheath and the subsequent autoimmune response against myelin components.
Quantitative Analysis of Myelin Basic Protein Modifications
Quantitative analysis of MBP PTMs is critical for understanding the molecular mechanisms of demyelinating diseases and for the development of novel therapeutic strategies. Mass spectrometry-based proteomics has emerged as the primary tool for the site-specific identification and quantification of these modifications.
Table 1: Changes in Myelin Basic Protein Post-Translational Modifications in Multiple Sclerosis
| Post-Translational Modification | Change in Multiple Sclerosis | Key Amino Acid Residues | References |
| Phosphorylation | Decreased | Serine, Threonine | [1] |
| Deimination (Citrullination) | Increased | Arginine | [1][2] |
| Methylation | Increased | Arginine | [1] |
Note: This table summarizes qualitative changes reported in the literature. Specific quantitative fold changes can vary depending on the study and the specific PTM site.
Experimental Protocols
Mass Spectrometry-Based Analysis of MBP Phosphorylation
This protocol provides a general workflow for the identification and quantification of phosphorylation sites on MBP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Protein Extraction and Digestion:
-
Tissue Homogenization: Homogenize brain tissue samples in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of MBP.
-
Protein Precipitation: Precipitate total protein from the lysate using a suitable method, such as acetone or trichloroacetic acid (TCA) precipitation.
-
In-solution or In-gel Digestion: Resuspend the protein pellet and digest with a sequence-specific protease, typically trypsin, overnight at 37°C.
b. Phosphopeptide Enrichment:
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from the complex peptide mixture is essential. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are commonly used methods.
-
Column Equilibration: Equilibrate the IMAC or TiO2 spin column with the appropriate loading buffer.
-
Sample Loading: Load the digested peptide sample onto the column.
-
Washing: Wash the column extensively with wash buffer to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides using an elution buffer with a high pH, such as an ammonium hydroxide solution.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the enriched phosphopeptides using a reverse-phase liquid chromatography system coupled to the mass spectrometer.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode, where the instrument automatically selects peptide ions for fragmentation.
-
Data Analysis: Use specialized software to search the acquired tandem mass spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantitative analysis can be performed using label-free or label-based (e.g., TMT, SILAC) approaches.
Immunohistochemistry for Localization of Phosphorylated MBP
This protocol outlines the steps for visualizing the localization of phosphorylated MBP in brain tissue sections.
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (15% then 30%) until it sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Section the frozen tissue using a cryostat at a thickness of 20-40 µm.
-
-
Immunostaining:
-
Antigen Retrieval: For some antibodies, a heat-induced epitope retrieval step using a citrate buffer (pH 6.0) may be necessary to unmask the epitope.
-
Permeabilization: Permeabilize the tissue sections with a buffer containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated MBP (e.g., anti-phospho-MBP) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mounting: Mount the stained sections onto microscope slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a confocal or fluorescence microscope. The fluorescent signal will indicate the subcellular localization of phosphorylated MBP.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of MBP Phosphorylation
The phosphorylation of MBP is a dynamic process regulated by various signaling pathways. Protein Kinase C (PKC) is a key enzyme responsible for phosphorylating MBP at several serine and threonine residues. The fragment [pGlu4]-MBP (4-14) is a known substrate for PKC. The activation of PKC can be triggered by various extracellular signals, leading to the phosphorylation of MBP and subsequent modulation of myelin structure and function.
Caption: PKC signaling pathway leading to MBP phosphorylation.
Experimental Workflow for MBP PTM Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of MBP post-translational modifications from biological samples.
Caption: Experimental workflow for MBP PTM analysis.
Conclusion
The study of [pGlu4]-Myelin Basic Protein (4-14) and other post-translationally modified forms of MBP is fundamental to understanding the complex biology of the myelin sheath and the pathophysiology of demyelinating diseases like Multiple Sclerosis. While direct quantitative data for this specific fragment remains to be elucidated, the methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers to investigate its expression, localization, and functional significance. The combination of advanced mass spectrometry for quantitative PTM analysis and high-resolution imaging techniques for localization will be instrumental in unraveling the intricate roles of MBP modifications in CNS health and disease, ultimately paving the way for the development of novel diagnostic and therapeutic interventions.
References
Post-Translational Modifications of Myelin Basic Protein (4-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the post-translational modifications (PTMs) of the Myelin Basic Protein (MBP) fragment (4-14), with a focus on phosphorylation, and potential for citrullination and arginine methylation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Introduction to Myelin Basic Protein (4-14) and its Post-Translational Modifications
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). It undergoes a variety of post-translational modifications (PTMs) that regulate its function, including phosphorylation, methylation, citrullination (deimination), deamidation, and N-terminal acetylation.[1] These modifications can alter MBP's charge, conformation, and interactions with other molecules, thereby influencing myelin sheath compaction and stability.
The MBP (4-14) fragment, with the amino acid sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (QKRPSQRSKYL), is a well-characterized region of MBP.[2] Notably, this fragment serves as a highly selective substrate for Protein Kinase C (PKC), indicating the critical role of phosphorylation in this specific region.[2][3] While phosphorylation is the most documented PTM for this fragment, the potential for other modifications such as citrullination and arginine methylation on the arginine and lysine residues within this sequence warrants investigation.
Phosphorylation of Myelin Basic Protein (4-14)
Phosphorylation is a key regulatory PTM of MBP, and the (4-14) fragment is a primary target for Protein Kinase C (PKC).
Quantitative Data on Phosphorylation
Currently, specific quantitative data on the stoichiometry of phosphorylation of the MBP (4-14) fragment in vivo is limited in publicly available literature. However, it has been demonstrated that the synthetic MBP (4-14) peptide can be phosphorylated to a stoichiometry of approximately 0.9 mol of phosphate per mol of peptide by purified PKC in vitro.[4]
| Modification | Target Residue(s) | Enzyme | Stoichiometry (in vitro) | Reference |
| Phosphorylation | Ser-8 | Protein Kinase C (PKC) | ~0.9 mol/mol | [4] |
Signaling Pathway for MBP (4-14) Phosphorylation in Oligodendrocytes
In oligodendrocytes, the cells responsible for myelination in the CNS, the phosphorylation of MBP is a critical event for myelin sheath formation. The activation of Protein Kinase C (PKC), particularly the alpha isoform (PKCα), is a key step in this process.[5] Upstream signaling molecules that can lead to PKC activation in oligodendrocytes include growth factors, extracellular matrix components, and phorbol esters.[6][7][8] The Fyn tyrosine kinase, which is involved in the initial stages of myelination, can also modulate PKC signaling.[7][9]
Experimental Protocols
This protocol outlines a method to measure the phosphorylation of the MBP (4-14) peptide by PKC in vitro.
Materials:
-
MBP (4-14) peptide substrate
-
Recombinant active Protein Kinase C (PKC)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
ATP (containing γ-³²P-ATP for radioactive detection, or non-radioactive for mass spectrometry)
-
Phosphatidylserine and Diacylglycerol (PKC co-factors)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid (for radioactive detection)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, phosphatidylserine, and diacylglycerol.
-
Add the MBP (4-14) peptide substrate to the reaction mixture.
-
Initiate the reaction by adding recombinant active PKC.
-
Start the phosphorylation by adding ATP (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify and quantify the phosphorylation of the MBP (4-14) peptide.
General Protocol Outline:
-
Sample Preparation: Perform an in vitro kinase assay as described above using non-radioactive ATP.
-
Desalting: Desalt the peptide sample using a C18 ZipTip or similar reversed-phase chromatography material.
-
LC-MS/MS Analysis:
-
Inject the desalted peptide onto a C18 reversed-phase column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent manner, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a database containing the MBP (4-14) sequence with a variable modification of +79.9663 Da (phosphorylation) on serine, threonine, and tyrosine residues.
-
Confirm the site of phosphorylation by manual inspection of the MS/MS spectrum.
-
For quantitative analysis, compare the peak areas of the phosphorylated and non-phosphorylated peptide ions.
-
Potential for Citrullination of Myelin Basic Protein (4-14)
Citrullination, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs). While MBP is a known substrate for PAD enzymes, with multiple citrullination sites identified, there is currently no direct evidence in the scientific literature to confirm that the arginine residues at positions 6 and 10 within the MBP (4-14) fragment undergo this modification.[1][10]
Experimental Protocol for In Vitro Citrullination Assay
This protocol can be used to investigate whether the MBP (4-14) peptide can be citrullinated by PAD enzymes in vitro.
Materials:
-
MBP (4-14) peptide
-
Recombinant active PAD enzyme (e.g., PAD2 or PAD4)
-
Citrullination Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 5 mM DTT)
-
Stop solution (e.g., 20 mM EDTA)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing Citrullination Buffer and the MBP (4-14) peptide.
-
Initiate the reaction by adding the recombinant active PAD enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding the stop solution.
-
Analyze the sample by LC-MS/MS to detect a mass shift of +0.984 Da on arginine residues, corresponding to citrullination.
References
- 1. Phorbol ester enhances morphological differentiation of oligodendrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-molecule tracking of myelin basic protein during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fyn tyrosine kinase participates in the compact myelin sheath formation in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Systematic Review of Pharmacological Properties of the Oligodendrocyte Lineage [frontiersin.org]
- 7. Myelin-mediated inhibition of oligodendrocyte precursor differentiation can be overcome by pharmacological modulation of Fyn-RhoA and protein kinase C signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initial events of myelination involve Fyn tyrosine kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthesis of [pGlu4]-Myelin Basic Protein (4-14): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14) is a synthetic peptide corresponding to amino acids 4-14 of myelin basic protein (MBP), with the N-terminal glutamine residue modified to pyroglutamic acid (pGlu). The sequence of the linear precursor peptide is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. This peptide is a well-established and highly specific substrate for Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1] Its resistance to phosphorylation by other common kinases makes it an invaluable tool for the specific assay of PKC activity in various biological samples, including crude tissue extracts.[1] This document provides detailed protocols for the chemical synthesis, purification, and characterization of [pGlu4]-MBP (4-14), along with its application in PKC activity assays.
Synthesis of [pGlu4]-Myelin Basic Protein (4-14)
The synthesis of [pGlu4]-MBP (4-14) is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification and characterization. The N-terminal pyroglutamate formation from glutamine can occur spontaneously under acidic conditions during the cleavage of the peptide from the resin.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the MBP (4-14) peptide on a 0.1 mmol scale. The synthesis is performed on a rink amide resin to yield a C-terminally amidated peptide upon cleavage.
Materials and Reagents:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Leu-OH):
-
Dissolve Fmoc-Leu-OH (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Lys, Ser, Arg, Gln, Ser, Pro, Arg, Lys, Gln).
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Gln(Trt)-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Type | Rink Amide MBHA |
| Chemistry | Fmoc/tBu |
| Coupling Reagents | DIC/HOBt |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) |
| Expected Final Product | [pGlu4]-Myelin Basic Protein (4-14) Amide |
Experimental Workflow: SPPS
Caption: Solid-phase peptide synthesis workflow for [pGlu4]-MBP (4-14).
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Experimental Protocol: RP-HPLC Purification
Materials and Reagents:
-
Crude [pGlu4]-MBP (4-14) peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
Preparative C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution to remove any insoluble material.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Data Presentation: Purification and Characterization
| Parameter | Specification |
| Purification | |
| Method | Reverse-Phase HPLC |
| Column | Preparative C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Detection | 220 nm |
| Characterization | |
| Method | Mass Spectrometry (e.g., ESI-MS) |
| Expected Molecular Weight | ~1373.6 Da (for the amidated peptide) |
| Purity Assessment | Analytical RP-HPLC (>95%) |
Experimental Workflow: Purification and Characterization
Caption: Purification and characterization workflow for synthetic peptides.
Application: Protein Kinase C Activity Assay
[pGlu4]-MBP (4-14) serves as a specific substrate for PKC, allowing for the measurement of its kinase activity. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to the serine residue within the peptide sequence.
Experimental Protocol: PKC Activity Assay
Materials and Reagents:
-
Purified [pGlu4]-MBP (4-14)
-
PKC enzyme source (purified or cell lysate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for PKC activation)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PS/DAG liposomes, and the PKC enzyme source.
-
Initiate the reaction by adding [γ-³²P]ATP and the [pGlu4]-MBP (4-14) substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the PKC activity based on the amount of ³²P transferred to the peptide.
PKC Signaling Pathway
Caption: Protein Kinase C (PKC) signaling pathway and substrate phosphorylation.
Conclusion
The synthesis of [pGlu4]-Myelin Basic Protein (4-14) via solid-phase peptide synthesis provides a valuable tool for the specific investigation of Protein Kinase C activity. The protocols outlined in this document offer a comprehensive guide for researchers to produce and utilize this important peptide substrate in their studies of cellular signaling and drug development. Careful execution of the synthesis, purification, and characterization steps is essential to ensure the quality and reliability of the final product for use in sensitive kinase assays.
References
Application Note and Protocol: Purification of [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of the synthetic peptide [pGlu4]-Myelin Basic Protein (4-14), a phosphorylated fragment of myelin basic protein (MBP) with the sequence EKRPSQRSKYL. This peptide is a valuable tool in neuroscience research, particularly in studies related to multiple sclerosis and as a substrate for protein kinase C.[1][2] The protocol herein describes a robust method for purification using reversed-phase high-performance liquid chromatography (RP-HPLC), a standard and effective technique for synthetic peptide purification.[3] This document includes a step-by-step experimental protocol, expected purification outcomes, and quality control measures.
Introduction
Synthetic peptides are crucial reagents in a wide array of research and development applications, from basic biological research to therapeutic drug development. The purity of these peptides is paramount to obtaining reliable and reproducible experimental results. [pGlu4]-Myelin Basic Protein (4-14) is a chemically modified peptide, containing a pyroglutamic acid at the N-terminus and a phosphorylated serine residue. These modifications can present unique challenges during purification.
The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[3] The protocol outlined below is optimized for the purification of [pGlu4]-Myelin Basic Protein (4-14) from a crude synthetic mixture.
Data Presentation
The purification process of [pGlu4]-Myelin Basic Protein (4-14) can be monitored at various stages to assess the yield and purity. The following table summarizes typical quantitative data expected from the purification of a synthetic peptide on a laboratory scale.
| Purification Stage | Total Peptide (mg) | Purity (%) | Yield (%) |
| Crude Peptide | 100 | 50-70 | 100 |
| HPLC Fraction Pool | 35 | >95 | 35 |
| Final Lyophilized Product | 30 | >98 | 30 |
Experimental Protocol
This protocol describes the purification of crude [pGlu4]-Myelin Basic Protein (4-14) using preparative RP-HPLC, followed by quality control analysis.
Materials and Reagents
-
Crude [pGlu4]-Myelin Basic Protein (4-14) peptide powder
-
Solvent A (Mobile Phase A): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Solvent B (Mobile Phase B): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)
-
HPLC system with a preparative C18 column
-
Lyophilizer
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Purification Workflow
Caption: Purification workflow for [pGlu4]-Myelin Basic Protein (4-14).
Step-by-Step Method
-
Crude Peptide Preparation:
-
Dissolve the crude [pGlu4]-Myelin Basic Protein (4-14) powder in a minimal amount of Solvent A.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis of Fractions:
-
Analyze a small aliquot of each collected fraction using an analytical HPLC system.
-
Use a similar gradient as the preparative run, but over a shorter time frame (e.g., 15-20 minutes).
-
Identify the fractions containing the peptide at the desired purity level (typically >95%).
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the purity criteria.
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process typically takes 24-48 hours.
-
-
Final Quality Control:
-
Dissolve a small amount of the final lyophilized product in Solvent A.
-
Confirm the final purity by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry to confirm its identity and the presence of the phosphorylation.
-
Conclusion
The protocol described in this application note provides a reliable method for the purification of [pGlu4]-Myelin Basic Protein (4-14). Adherence to this protocol will enable researchers to obtain a highly pure peptide, which is essential for accurate and reproducible results in downstream applications. The use of RP-HPLC is a well-established and robust technique for the purification of synthetic peptides, and the parameters provided herein should serve as an excellent starting point for achieving high-purity [pGlu4]-Myelin Basic Protein (4-14).
References
Application Notes and Protocols for In-Vitro Kinase Assays Using [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14) is a synthetic peptide corresponding to amino acid residues 4-14 of myelin basic protein (MBP), with an N-terminal pyroglutamic acid (pGlu) modification at the glutamine-4 position. The underlying peptide, MBP (4-14), is a well-established and highly selective substrate for Protein Kinase C (PKC).[1] The N-terminal pyroglutamate modification is a post-translational modification that can enhance peptide stability by protecting against degradation by aminopeptidases. This modification may also influence the peptide's conformation and interaction with enzymes. This document provides detailed application notes and protocols for the use of [pGlu4]-MBP (4-14) in in-vitro kinase assays, primarily focusing on the analysis of PKC activity.
Principle
The in-vitro kinase assay is a fundamental tool for studying enzyme kinetics, screening for inhibitors, and characterizing signaling pathways. The assay measures the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate by a protein kinase. In the context of [pGlu4]-MBP (4-14), the peptide serves as the phosphate acceptor. The rate of phosphorylation of the peptide is directly proportional to the activity of the kinase being assayed. Detection of the phosphorylated peptide can be achieved through various methods, most commonly by using radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and subsequent quantification of the incorporated radioactivity.
Applications
-
Selective Measurement of Protein Kinase C (PKC) Activity: Due to the high selectivity of the MBP (4-14) sequence for PKC, this peptide is an excellent tool for specifically assaying PKC activity in purified enzyme preparations or even in crude cell or tissue extracts.
-
High-Throughput Screening (HTS) for PKC Inhibitors: The assay can be adapted to a multi-well plate format for screening compound libraries to identify potential PKC inhibitors for drug development.
-
Characterization of Kinase Kinetics: Determination of kinetic parameters such as Km and Vmax for PKC or other kinases that may phosphorylate this substrate.
-
Studying the Regulation of Kinase Activity: Investigating the effects of activators, inhibitors, and other regulatory molecules on kinase function.
Quantitative Data
The following table summarizes key quantitative data for the related, well-characterized MBP (4-14) peptide, which can serve as a baseline for experiments using [pGlu4]-MBP (4-14). The pyroglutamate modification is not expected to dramatically alter the substrate's affinity for PKC, but empirical determination is recommended.
| Parameter | Value | Kinase | Notes |
| Sequence | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | N/A | Corresponds to residues 4-14 of bovine Myelin Basic Protein with an N-terminal pyroglutamate. |
| Molecular Weight | ~1373.58 g/mol | N/A | |
| Apparent Km | 7 µM | Protein Kinase C (Type II) | This value is for the unmodified MBP (4-14) peptide and serves as a starting point for optimization. |
Experimental Protocols
Protocol 1: In-Vitro PKC Assay Using Radiolabeled ATP
This protocol is a standard method for measuring PKC activity using [pGlu4]-MBP (4-14) and [γ-32P]ATP.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Purified, active Protein Kinase C
-
5X Kinase Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl2, 1 mM CaCl2)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ("cold") ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Deionized water
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of [pGlu4]-MBP (4-14) in deionized water or a suitable buffer (e.g., 20 mM Tris-HCl).
-
Prepare a working solution of ATP by mixing unlabeled ATP with [γ-32P]ATP to the desired specific activity.
-
Prepare lipid vesicles containing PS and DAG for PKC activation.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. The final reaction volume is typically 25-50 µL.
-
A typical reaction mixture contains:
-
5X Kinase Reaction Buffer (to a final concentration of 1X)
-
[pGlu4]-MBP (4-14) (final concentration 20-50 µM)
-
Activators (PS/DAG)
-
Test compounds (inhibitors or activators) or vehicle control
-
Purified PKC
-
Deionized water to bring to the final volume before adding ATP.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the ATP working solution (containing [γ-32P]ATP) to the reaction mixture.
-
Mix gently and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled square of P81 phosphocellulose paper. The acidic nature of the paper will stop the enzymatic reaction.
-
-
Wash the Phosphocellulose Paper:
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantify Phosphorylation:
-
Place the dried P81 paper squares into scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the ATP and the counts per minute (CPM) obtained.
-
Compare the activity in the presence of test compounds to the vehicle control to determine the percent inhibition or activation.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of a common Protein Kinase C (PKC) signaling pathway.
Experimental Workflow
Caption: General workflow for an in-vitro kinase assay using a peptide substrate.
References
Applications of [pGlu4]-Myelin Basic Protein (4-14) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14), a phosphorylated fragment of Myelin Basic Protein (MBP), is a critical tool in neuroscience research, particularly in the study of demyelinating diseases such as multiple sclerosis (MS). This synthetic peptide corresponds to amino acid residues 4-14 of MBP, with a pyroglutamate modification at the N-terminus. Its primary application lies in its role as a specific substrate for Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways implicated in myelination, demyelination, and neuroinflammation.
These application notes provide a comprehensive overview of the uses of [pGlu4]-MBP (4-14) in neuroscience research, complete with detailed experimental protocols and quantitative data to facilitate its integration into various research and drug development workflows.
Applications in Neuroscience Research
The unique properties of [pGlu4]-MBP (4-14) make it a valuable reagent for a range of applications in neuroscience:
-
Protein Kinase C Assays: As a highly specific substrate for PKC, this peptide is instrumental in the characterization of PKC activity in various cell and tissue extracts. It is used to screen for PKC inhibitors and activators, which is crucial for the development of therapeutic agents targeting signaling pathways involved in neurological disorders.
-
Study of Demyelinating Diseases: Research into diseases like multiple sclerosis heavily utilizes MBP and its fragments. [pGlu4]-MBP (4-14) can be used in in vitro studies to investigate the mechanisms of myelination and demyelination.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE): Peptides derived from MBP are used to induce EAE in animal models, the most common model for studying the pathophysiology of MS. While the full-length protein is often used, specific fragments can elicit an immune response and are used to study the role of specific epitopes in disease progression.
-
Investigation of Neuroinflammation: The inflammatory response in the central nervous system is a hallmark of many neurodegenerative diseases. The interaction of immune cells with myelin components can be studied using peptides like [pGlu4]-MBP (4-14) to understand the molecular basis of neuroinflammation.
Quantitative Data
The following table summarizes key quantitative data associated with the use of [pGlu4]-MBP (4-14) and related reagents in neuroscience research.
| Parameter | Value | Substrate/Inhibitor | Enzyme | Context |
| Km | 7 µM | MBP (4-14) | Protein Kinase C | Kinetic parameter indicating the substrate concentration at which the enzyme operates at half of its maximum velocity.[1] |
| IC50 | 2 nM | Staurosporine | PKCα | Potency of a well-known, potent, but non-selective PKC inhibitor.[2] |
| IC50 | 5 nM | Staurosporine | PKCγ | Potency of a well-known, potent, but non-selective PKC inhibitor.[2] |
| IC50 | 4 nM | Staurosporine | PKCη | Potency of a well-known, potent, but non-selective PKC inhibitor.[2] |
| IC50 | 5.5 ± 1.4 nM | Staurosporine | Protein Kinase C | Inhibition of total PKC activity in pancreatic acini.[3] |
Note: IC50 values for staurosporine are provided as a reference for a potent PKC inhibitor. These values were not determined specifically using [pGlu4]-MBP (4-14) as the substrate but reflect the general inhibitory activity of staurosporine on PKC.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activity of PKC using [pGlu4]-MBP (4-14) as a substrate. The assay is based on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the serine residue within the peptide.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Purified or partially purified Protein Kinase C
-
[γ-³²P]ATP
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
100 mM ATP solution
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, PS/DAG vesicles, and the desired concentration of [pGlu4]-MBP (4-14) (e.g., 25 µM).
-
Initiate the Reaction: Add the PKC enzyme preparation to the reaction mixture. To start the phosphorylation reaction, add [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 20% TCA.
-
Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/mg of protein).
In Vitro Protein Kinase C (PKC) Activity Assay Workflow.
In Vivo Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in susceptible mouse strains using an MBP peptide. EAE is a widely used animal model for multiple sclerosis.
Materials:
-
Myelin Basic Protein peptide (e.g., MBP Ac1-11)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
-
Susceptible mouse strain (e.g., SJL or C57BL/6, depending on the peptide)
Procedure:
-
Prepare the Emulsion: Prepare an emulsion of the MBP peptide in CFA. The final concentration of the peptide is typically 1-2 mg/mL, and the CFA should contain 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization: Anesthetize the mice and inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer Pertussis Toxin: On the day of immunization (day 0) and 48 hours later (day 2), administer an intraperitoneal injection of PTX (e.g., 200-400 ng per mouse) in PBS. PTX is crucial for breaking the blood-brain barrier.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Data Collection: Record the daily clinical scores and body weight for each mouse. The primary readouts include the day of onset, peak clinical score, and cumulative disease score.
-
Histological Analysis (Optional): At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Induction Workflow.
Signaling Pathway
[pGlu4]-MBP (4-14) is a substrate for Protein Kinase C (PKC). The phosphorylation of MBP by PKC is a key event in the signaling cascades that regulate myelin structure and function. The following diagram illustrates a simplified signaling pathway leading to the activation of PKC and the subsequent phosphorylation of MBP.
Simplified PKC Signaling Pathway Leading to MBP Phosphorylation.
References
[pGlu4]-Myelin Basic Protein (4-14) for studying multiple sclerosis models
Application Notes and Protocols: [pGlu4]-Myelin Basic Protein (4-14)
For the Study of Multiple Sclerosis Models
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] A key pathological feature of MS is the erroneous attack of the myelin sheath by the body's own immune cells, particularly T lymphocytes.[1][3] Myelin Basic Protein (MBP) is a major protein component of the myelin sheath and a primary autoantigen implicated in the pathogenesis of MS.[2][4]
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the cellular and molecular mechanisms of MS and to evaluate potential therapeutic agents.[5][6] EAE is typically induced by immunizing susceptible animal strains with myelin-derived proteins or peptides, such as MBP, proteolipid protein (PLP), or myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA).[6][7]
[pGlu4]-Myelin Basic Protein (4-14) is a phosphorylated fragment of MBP with the sequence EKRPSQRSKYL.[8] This specific peptide serves as a valuable tool for researchers in the MS field, primarily as a substrate for studying the activity of Protein Kinase C (PKC), an enzyme family involved in T-cell activation and other critical signaling pathways relevant to MS pathology.[9][10] Understanding the signaling events that lead to immune cell activation is crucial for developing targeted MS therapies.
These application notes provide detailed protocols for utilizing [pGlu4]-MBP (4-14) and related methodologies to investigate autoimmune responses in the context of MS research.
Application Notes
Primary Application: In Vitro Protein Kinase C (PKC) Activity Assay
[pGlu4]-MBP (4-14) is a well-established, selective substrate for Protein Kinase C (PKC) isozymes.[10] PKC plays a critical role in signal transduction pathways that govern immune responses, including T-cell activation and differentiation.[10] Dysregulation of PKC signaling is implicated in the pathogenesis of MS.
-
Mechanism : PKC activity is assayed by measuring the incorporation of radioactive phosphate (from [γ-³²P] ATP) into the [pGlu4]-MBP (4-14) substrate. The level of phosphorylation directly correlates with PKC activity.[10]
-
Relevance to MS : This assay allows researchers to screen for compounds that modulate PKC activity. Inhibitors of specific PKC isoforms could represent potential therapeutic candidates for MS by dampening the activation of pathogenic T-cells.
Secondary Application: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
While specific data on using the phosphorylated [pGlu4]-MBP (4-14) for EAE induction is limited, non-phosphorylated MBP peptides are standard encephalitogens.[6] Researchers can use this peptide in immunization protocols to potentially induce an autoimmune response and subsequent EAE, allowing for the in vivo study of disease mechanisms and therapeutic interventions.
-
Mechanism : Immunization with the myelin peptide in adjuvant activates myelin-specific T-cells in the periphery. These activated T-cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory cascade that leads to demyelination and paralysis.[1][11]
-
Relevance to MS : The EAE model is instrumental for studying disease progression, identifying cellular and molecular drivers of pathology, and performing preclinical testing of novel drug candidates.
Tertiary Application: Ex Vivo T-Cell Proliferation and Cytokine Analysis
Lymphocytes isolated from animals immunized with [pGlu4]-MBP (4-14) can be re-stimulated with the same peptide in vitro to measure the antigen-specific immune response.
-
Mechanism : Antigen-specific T-cells will proliferate and secrete a profile of cytokines upon re-exposure to the peptide. Proliferation can be measured using dye dilution assays (e.g., CFSE) or incorporation of ³H-thymidine.[12][13] Secreted cytokines (e.g., IFN-γ, IL-17, IL-10) can be quantified using ELISA or multiplex bead assays.[14]
-
Relevance to MS : These assays are crucial for characterizing the nature of the immune response (e.g., Th1 vs. Th17), determining the immunogenicity of the peptide, and assessing how therapeutic agents modulate T-cell function.
Experimental Protocols
Protocol: Induction of EAE in C57BL/6 Mice
This protocol is adapted from standard methods for inducing EAE using myelin peptides.[15]
Materials:
-
[pGlu4]-MBP (4-14) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation : Prepare an emulsion of [pGlu4]-MBP (4-14) and CFA. For a final concentration of 2 mg/mL, dissolve 2 mg of peptide in 0.5 mL of sterile PBS. Add 0.5 mL of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Immunization (Day 0) : Anesthetize the mice. Inject 0.1 mL of the emulsion subcutaneously at two sites on the flank of each mouse (total volume of 0.2 mL per mouse).
-
Pertussis Toxin Administration : Immediately after immunization (Day 0), administer 100-200 ng of PTX intraperitoneally (i.p.) in a volume of 0.1 mL PBS. Repeat the PTX injection 48 hours later (Day 2).
-
Monitoring : Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring scale (see Table 1). Also, record body weight daily.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Table 1: Standard EAE clinical scoring guide.
Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).
Protocol: T-Cell Proliferation Assay (CFSE-based)
Materials:
-
Spleen and draining lymph nodes from immunized mice (10-12 days post-immunization)
-
[pGlu4]-MBP (4-14) peptide
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Isolation : Prepare a single-cell suspension from the spleen and lymph nodes. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells in PBS.
-
CFSE Labeling : Adjust cell concentration to 1x10⁷ cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice.
-
Cell Culture : Plate 2x10⁵ CFSE-labeled cells per well in a 96-well round-bottom plate.
-
Antigen Stimulation : Add [pGlu4]-MBP (4-14) at varying concentrations (e.g., 0, 1, 10, 20 µg/mL). Use Concanavalin A (ConA) as a positive control and medium alone as a negative control.
-
Incubation : Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry : Harvest cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4). Analyze cells on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
Protocol: Cytokine Quantification by ELISA
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-17A, IL-10, TNF-α)
-
ELISA plate reader
Procedure:
-
Collect Supernatants : After 48-72 hours of culture from the T-cell proliferation assay (Protocol 3.2), centrifuge the plates and carefully collect the supernatants. Store at -80°C until use.
-
Perform ELISA : Follow the manufacturer's instructions provided with the specific cytokine ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis : Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Data Presentation
Quantitative data from the described experiments should be organized into clear tables for comparison and analysis. Below are examples of how to structure this data.
Table 2: Example EAE Clinical Scoring Data
| Treatment Group | Day of Onset (Mean ± SEM) | Max Clinical Score (Mean ± SEM) | Cumulative Disease Score (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 11.2 ± 0.8 | 3.1 ± 0.3 | 25.5 ± 2.1 |
| Drug X (10 mg/kg) | 15.6 ± 1.1* | 1.9 ± 0.2* | 14.8 ± 1.5* |
| *p < 0.05 vs. Vehicle | | | |
Table 3: Example Cytokine Secretion Data from Splenocytes (pg/mL)
| Stimulation | Treatment Group | IFN-γ (Mean ± SEM) | IL-17A (Mean ± SEM) | IL-10 (Mean ± SEM) |
|---|---|---|---|---|
| Medium | Vehicle | 15 ± 4 | 8 ± 3 | 25 ± 6 |
| Drug X | 12 ± 3 | 6 ± 2 | 28 ± 5 | |
| [pGlu4]-MBP (4-14) | Vehicle | 850 ± 75 | 450 ± 50 | 90 ± 12 |
| (20 µg/mL) | Drug X | 425 ± 60* | 210 ± 35* | 150 ± 20* |
| *p < 0.05 vs. Vehicle | | | | |
Signaling Pathway Visualization
The activation of myelin-specific T-cells is a critical event in the pathogenesis of MS and EAE. The following diagram illustrates a simplified signaling cascade initiated by T-cell receptor (TCR) engagement with an antigen-presenting cell (APC). PKC is a key component of this pathway.
Caption: Simplified T-Cell activation signaling pathway via PKC.
References
- 1. Signaling pathways and therapeutic perspectives related to environmental factors associated with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling blood-based brain biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology | bioRxiv [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engagement of Cytotoxic T Lymphocyte–associated Antigen 4 (CTLA-4) Induces Transforming Growth Factor β (TGF-β) Production by Murine CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application Note: Quantitative Analysis of [pGlu4]-Myelin Basic Protein (4-14) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a primary component of the myelin sheath in the central nervous system, and its post-translational modifications (PTMs) are implicated in the pathogenesis of demyelinating diseases such as multiple sclerosis (MS).[1][2] Modifications like phosphorylation, deimination, and the formation of pyroglutamate (pGlu) can alter the structure and function of MBP, potentially leading to an autoimmune response.[1][3] The [pGlu4]-Myelin Basic Protein (4-14) peptide fragment is a specific substrate for Protein Kinase C (PKC), an enzyme family involved in a multitude of cellular signaling pathways, including those related to inflammation and immune responses.[4][5][6]
This application note provides a detailed protocol for the sensitive and specific quantification of [pGlu4]-MBP (4-14) in biological matrices using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Multiple Reaction Monitoring (MRM). Such an assay is crucial for studying the role of this modified peptide in neurological diseases and for the development of potential biomarkers and therapeutic interventions.
Experimental Protocols
Sample Preparation from CSF or Brain Tissue Homogenate
This protocol is designed to extract and enrich the [pGlu4]-MBP (4-14) peptide from complex biological samples.
-
Protein Extraction:
-
For cerebrospinal fluid (CSF), centrifuge at 10,000 x g for 15 minutes at 4°C to remove cellular debris.
-
For brain tissue, homogenize in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) to ensure equal starting amounts for subsequent steps.
-
-
Reduction and Alkylation:
-
To denature the proteins and expose cleavage sites, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues, preventing the reformation of disulfide bonds.[7]
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add a suitable protease (e.g., Glu-C or Asp-N) that will generate the desired [pGlu4]-MBP (4-14) fragment. The choice of enzyme depends on the specific cleavage sites flanking the peptide of interest. Incubate overnight at 37°C. Note: Trypsin is not ideal here as it would cleave within the (4-14) sequence.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with 0.1% formic acid in water and elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) containing a known concentration of a stable isotope-labeled internal standard (SIL-IS) of [pGlu4]-MBP (4-14).
-
LC-MS/MS Analysis
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of the target peptide.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native peptide and its stable isotope-labeled internal standard must be determined empirically.[8] Representative transitions are provided in the data section.
-
Data Presentation
Quantitative data should be presented in clear, structured tables. The following tables provide examples of the data that would be generated during the validation of this assay.
Table 1: Representative MRM Transitions for [pGlu4]-MBP (4-14)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| [pGlu4]-MBP (4-14) (Native) | 696.8 (2+) | 847.4 (y7) | 22 | 50 |
| 696.8 (2+) | 994.5 (y8) | 22 | 50 | |
| [pGlu4]-MBP (4-14) (SIL-IS) | 701.8 (2+) | 857.4 (y7) | 22 | 50 |
| 701.8 (2+) | 1004.5 (y8) | 22 | 50 | |
| Note: The molecular formula for the native peptide (Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu) is C60H103N21O17 with a monoisotopic mass of 1390.76 Da. The pyroglutamate form has a mass of 1373.75 Da. The stable isotope-labeled internal standard (SIL-IS) would typically have one or more heavy-labeled amino acids (e.g., 13C, 15N). |
Table 2: Assay Performance Characteristics (Representative Data)
| Parameter | Value |
| Linear Range | 10 pg/mL - 10,000 pg/mL |
| Lower Limit of Detection (LLOD) | 2 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery (%) | 85% - 110% |
| Note: These values are representative and should be determined experimentally for each specific matrix and instrument. |
Visualizations
Experimental Workflow
Caption: Workflow for [pGlu4]-MBP (4-14) analysis.
Signaling Pathway Context
Caption: Generation and role of [pGlu4]-MBP (4-14).
References
- 1. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular "negativity" may underlie multiple sclerosis: role of the myelin basic protein family in the pathogenesis of MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening using [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[pGlu4]-Myelin Basic Protein (4-14) is a synthetic peptide corresponding to amino acid residues 4-14 of bovine myelin basic protein, with the N-terminal glutamine modified to pyroglutamic acid. This peptide, with the sequence pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, serves as a highly specific substrate for Protein Kinase C (PKC).[1][2][3] Its specificity makes it an excellent tool for the selective assay of PKC activity, even in crude tissue extracts, as it is not significantly phosphorylated by other common serine/threonine kinases such as PKA, Casein Kinase I and II, or CaMKII.[1][2] The pyroglutamic acid modification enhances the peptide's stability against N-terminal degradation, a desirable characteristic for a robust substrate in high-throughput screening (HTS) applications. This document provides detailed application notes and protocols for utilizing [pGlu4]-MBP (4-14) in HTS assays to identify and characterize PKC inhibitors.
Principle of the Assays
The core principle involves the enzymatic transfer of a phosphate group from ATP to a serine residue within the [pGlu4]-MBP (4-14) peptide by PKC. High-throughput screening for inhibitors of this reaction can be achieved using various detection technologies. This document focuses on two prevalent non-radioactive, homogeneous assay formats: Fluorescence Polarization (FP) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay for PKC, a fluorescently labeled tracer (a phosphorylated [pGlu4]-MBP (4-14) peptide) is bound to a phosphospecific antibody, resulting in a high polarization signal. When the kinase reaction produces unlabeled phosphorylated peptide, it competes with the tracer for antibody binding, causing a decrease in the polarization signal. This decrease is proportional to the kinase activity.
AlphaScreen®: This bead-based assay involves two types of beads: a Donor bead and an Acceptor bead. For a PKC assay, a biotinylated [pGlu4]-MBP (4-14) substrate is captured by Streptavidin-coated Donor beads. A phospho-specific antibody recognizes the phosphorylated peptide and is in turn captured by Protein A-coated Acceptor beads. When the substrate is phosphorylated by PKC, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[4]
Signaling Pathway Context: Myelin Basic Protein and p38 MAPK
Myelin Basic Protein (MBP) is a key structural component of the myelin sheath in the nervous system. Its phosphorylation state is critical for myelin stability and function. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a signaling cascade that responds to stressful stimuli and cytokines and is involved in inflammation and apoptosis.[5][6] While PKC is the primary kinase for the MBP (4-14) fragment, it's important to understand the broader signaling context. The p38 MAPK pathway can be activated by various upstream kinases (MKK3, MKK6) and, once activated, phosphorylates a range of downstream targets, including other kinases and transcription factors, playing a role in cellular processes that can influence neuronal health and disease.[5][6]
Quantitative Data
The MBP (4-14) peptide is a well-characterized substrate for PKC, with a reported Michaelis constant (Km) of 7 µM.[1][5][7][8] This indicates a high affinity of the enzyme for this substrate, making it suitable for sensitive kinase assays.
The following table provides reference IC50 values for several known PKC inhibitors. It is important to note that these values were determined using various substrates and assay formats. Therefore, they should be considered as reference points, and the IC50 for a given compound should be experimentally determined using the specific [pGlu4]-MBP (4-14) assay protocol.
| Inhibitor | Target(s) | Reported IC50 | Reference |
| Staurosporine | Broad-spectrum kinase inhibitor, including PKC | ~2.7 nM for PKC | [9] |
| Gö6976 | cPKC isoforms (α, β) | ~2.3 - 10 nM | [10] |
| Enzastaurin (LY317615) | PKCβ selective | 6 nM for PKCβ | [11] |
| Sotrastaurin | pan-PKC inhibitor | 0.22 - 3.2 nM | [11] |
| Riluzole | Inhibits PKC activity | µM range | [9] |
Experimental Protocols
Fluorescence Polarization (FP) Based PKC Assay
This protocol is designed for a 384-well plate format and is a competitive immunoassay.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Fluorescently labeled phosphorylated [pGlu4]-MBP (4-14) (Tracer)
-
Anti-phospho-MBP (Ser8) antibody
-
Recombinant human Protein Kinase C
-
ATP
-
PKC reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
FP termination buffer (e.g., 50 mM HEPES pH 7.4, 20 mM EDTA, 0.01% Triton X-100)
-
Test compounds
-
384-well black, low-volume microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Then, dilute further into the PKC reaction buffer to the desired final concentration.
-
Kinase Reaction: a. In each well of the 384-well plate, add 5 µL of the diluted test compound or vehicle control. b. Add 10 µL of a 2X enzyme/substrate mix containing [pGlu4]-MBP (4-14) and PKC in PKC reaction buffer. c. Initiate the kinase reaction by adding 5 µL of 4X ATP in PKC reaction buffer. d. Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of FP termination buffer containing the anti-phospho-MBP antibody and the fluorescent tracer. b. Incubate at room temperature for 60 minutes to allow the antibody-peptide binding to reach equilibrium.
-
Data Acquisition: a. Measure the fluorescence polarization on a suitable plate reader.
AlphaScreen® Based PKC Assay
This protocol is also designed for a 384-well plate format.
Materials:
-
Biotinylated [pGlu4]-Myelin Basic Protein (4-14) peptide
-
Anti-phospho-MBP (Ser8) antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Recombinant human Protein Kinase C
-
ATP
-
PKC reaction buffer (as above)
-
AlphaScreen detection buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20)
-
Test compounds
-
384-well white, opaque microplates
-
A microplate reader capable of AlphaScreen detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds as described in the FP protocol.
-
Kinase Reaction: a. In each well of the 384-well plate, add 2 µL of the diluted test compound or vehicle control. b. Add 4 µL of a 2.5X enzyme/substrate mix containing biotinylated [pGlu4]-MBP (4-14) and PKC in PKC reaction buffer. c. Initiate the kinase reaction by adding 4 µL of 2.5X ATP in PKC reaction buffer. d. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Add 10 µL of a detection mix containing the anti-phospho-MBP antibody and Protein A-coated Acceptor beads in AlphaScreen detection buffer. b. Incubate in the dark at room temperature for 60 minutes. c. Add 10 µL of Streptavidin-coated Donor beads in AlphaScreen detection buffer. d. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: a. Read the plate on an AlphaScreen-capable microplate reader.
Assay Optimization and Considerations
-
Reagent Concentrations: The optimal concentrations of the [pGlu4]-MBP (4-14) peptide, PKC, ATP, antibody, and tracer/beads should be determined empirically through checkerboard titrations to achieve a robust assay window and sensitivity.
-
Kinase Activity: Ensure the kinase is active and used in its linear range. A time-course experiment should be performed to determine the optimal incubation time for the kinase reaction.
-
Compound Interference: Test compounds can interfere with the assay technology (e.g., fluorescence quenching/enhancement in FP, or color quenching in AlphaScreen). Counter-screens should be performed to identify and eliminate false positives.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a level that inhibits the kinase activity (typically ≤1%).
Conclusion
[pGlu4]-Myelin Basic Protein (4-14) is a valuable tool for the high-throughput screening of Protein Kinase C inhibitors. Its high specificity and the pyroglutamate modification for enhanced stability make it an ideal substrate for robust and reliable assays. The detailed protocols for Fluorescence Polarization and AlphaScreen® assays provided herein offer a solid foundation for researchers to establish HTS campaigns for the discovery of novel PKC modulators. Proper assay optimization is crucial for achieving high-quality, reproducible data.
References
- 1. PKC Substrate Peptide | 12-123 [merckmillipore.com]
- 2. A synthetic peptide substrate for selective assay of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. H-GLN-LYS-ARG-PRO-SER-GLN-ARG-SER-LYS-TYR-LEU-OH | 126768-94-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. Identification of Compounds that Inhibit the Kinase Activity of Leucine-rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a key protein in the central nervous system, and its fragments are often used in research related to autoimmune diseases like multiple sclerosis. The specific fragment, [pGlu4]-Myelin Basic Protein (4-14), is a subject of interest for studying enzyme kinetics and disease pathology. Fluorescently labeling this peptide allows for sensitive and specific tracking in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) based assays.[1][2]
This document provides detailed application notes and protocols for the fluorescent labeling of a synthetic [pGlu4]-Myelin Basic Protein (4-14) peptide. The peptide sequence, derived from MBP(4-14), is assumed to be H-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH, where the N-terminal glutamine (Gln) can be cyclized to form pyroglutamic acid (pGlu).[3] The labeling strategy will focus on targeting the primary amines present in the peptide sequence.
Choosing a Fluorescent Label
The selection of a fluorescent dye is critical and depends on the specific application and available instrumentation. Key considerations include the dye's excitation and emission spectra, brightness (quantum yield and extinction coefficient), photostability, and environmental sensitivity. A variety of fluorescent dyes are commercially available for peptide labeling.[1][2]
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Target Functional Group |
| FAM (Carboxyfluorescein) | ~494 | ~518 | NHS Ester | Primary Amines (N-terminus, Lysine) |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | Isothiocyanate | Primary Amines (N-terminus, Lysine) |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | NHS Ester | Primary Amines (N-terminus, Lysine) |
| Alexa Fluor™ 488 | ~490 | ~525 | NHS Ester | Primary Amines (N-terminus, Lysine) |
| Alexa Fluor™ 555 | ~555 | ~580 | NHS Ester | Primary Amines (N-terminus, Lysine) |
| Cy3 | ~550 | ~570 | NHS Ester | Primary Amines (N-terminus, Lysine) |
| Cy5 | ~650 | ~670 | NHS Ester | Primary Amines (N-terminus, Lysine) |
For this protocol, we will focus on using an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescent dye, as it is a common and efficient method for labeling peptides.[1][2]
Experimental Workflow
The overall workflow for labeling [pGlu4]-MBP(4-14) involves several key steps, from peptide acquisition to final analysis of the labeled product.
Caption: Experimental workflow for fluorescently labeling [pGlu4]-MBP(4-14).
Detailed Protocols
Protocol 1: Amine-Reactive Labeling of [pGlu4]-MBP(4-14)
This protocol describes the labeling of the peptide with an NHS-ester functionalized fluorescent dye. The [pGlu4]-MBP(4-14) peptide has two primary amines available for labeling: the N-terminal amine (if not cyclized to pGlu) and the epsilon-amino group of the internal Lysine residue. Labeling will occur at both positions unless specific protecting groups are used during synthesis.
Materials:
-
[pGlu4]-MBP(4-14) peptide (custom synthesis)
-
Amine-reactive fluorescent dye with NHS ester (e.g., FAM-NHS, TAMRA-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Preparation:
-
Synthesize or procure high-purity (>95%) [pGlu4]-MBP(4-14) peptide. The N-terminal glutamine should be specified to be in the pyroglutamate form during synthesis. The standard sequence is H-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH.[3]
-
Accurately weigh 1-5 mg of the peptide and dissolve it in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Shortly before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye to the peptide solution.
-
Gently vortex the mixture and incubate for 1-2 hours at room temperature in the dark.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a final concentration of 10-50 mM of a primary amine-containing buffer such as Tris or glycine.
-
Protocol 2: Purification of the Fluorescently Labeled Peptide
Purification is crucial to remove unreacted dye and unlabeled peptide.[][5] High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[]
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.
-
HPLC Separation:
-
Inject the acidified sample onto the C18 column.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 214 nm) and one for the specific fluorescent dye (e.g., 494 nm for FAM).
-
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Lyophilization: Freeze the collected fractions and lyophilize to obtain the purified, labeled peptide as a powder.
Protocol 3: Characterization of the Labeled Peptide
The purified labeled peptide should be characterized to confirm its identity, purity, and labeling efficiency.[]
Materials:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Mass Spectrometry:
-
Determine the molecular weight of the labeled peptide. The observed mass should correspond to the mass of the peptide plus the mass of the fluorescent dye. Multiple additions of the dye may be observed if both the N-terminus and the lysine residue were labeled.
-
-
Purity Analysis:
-
Re-inject a small amount of the purified product into the HPLC to assess its purity, which should ideally be >95%.
-
-
Concentration Determination and Labeling Efficiency:
-
Measure the absorbance of the labeled peptide solution at the dye's maximum absorption wavelength and at 280 nm (for the tyrosine residue).
-
The concentration of the dye and the peptide can be calculated using the Beer-Lambert law (A = εcl). The labeling efficiency can be estimated from the ratio of the dye concentration to the peptide concentration.
-
Table 2: Expected Mass Shift Upon Labeling
| Fluorescent Dye | Molecular Weight of Added Moiety ( g/mol ) |
| FAM (Carboxyfluorescein) | 376.32 |
| TAMRA (Tetramethylrhodamine) | 430.46 |
| Alexa Fluor™ 488 | 521.46 |
| Cy3 | 446.56 |
| Cy5 | 472.61 |
Note: The exact mass will depend on the specific isomer and reactive group of the dye used.
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process for selecting a labeling strategy based on the desired outcome.
References
Troubleshooting & Optimization
Technical Support Center: [pGlu4]-Myelin Basic Protein (4-14) Synthesis
Welcome to the technical support center for the synthesis of [pGlu4]-Myelin Basic Protein (4-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of this peptide. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is [pGlu4]-Myelin Basic Protein (4-14) and why is it studied?
[pGlu4]-Myelin Basic Protein (4-14) is the phosphorylated 4-14 fragment of myelin basic protein (MBP), with the N-terminal glutamine cyclized to pyroglutamic acid. The peptide sequence is pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. It is a well-known and highly specific substrate for Protein Kinase C (PKC) and is widely used in kinase assays to study PKC activity.[1][2] Understanding its synthesis is crucial for researchers investigating PKC signaling pathways and developing PKC inhibitors.
Q2: What are the most common challenges in synthesizing this peptide?
The synthesis of [pGlu4]-MBP (4-14) by Solid-Phase Peptide Synthesis (SPPS) presents several challenges:
-
Pyroglutamate Formation: The N-terminal pyroglutamic acid (pGlu) is typically formed from a glutamine (Gln) residue. This cyclization can sometimes be incomplete or occur as a side reaction under certain conditions.[3][4]
-
Handling of Arginine Residues: The presence of multiple arginine (Arg) residues can lead to side reactions such as sulfonation or protecting group migration during cleavage.[5] Complete removal of Arg side-chain protecting groups (like Pbf) can also be slow.[6]
-
Aggregation: The hydrophilic and charged nature of the peptide can lead to aggregation during synthesis, particularly during chain elongation and cleavage, which can result in low yields and difficult purification.
-
Purification: As a hydrophilic peptide, it may have poor retention on standard reverse-phase HPLC columns, making purification challenging.[7]
Q3: How is the N-terminal pyroglutamate intentionally and efficiently formed?
The pyroglutamate residue is typically formed from an N-terminal glutamine residue. This cyclization can be promoted either on-resin or post-cleavage.
-
On-resin cyclization: After the coupling of the N-terminal Fmoc-Gln(Trt)-OH, the Fmoc group is removed, and the free N-terminal amine can be induced to cyclize by treatment with a mild acid or by heating.
-
Post-cleavage cyclization: The peptide is synthesized with an N-terminal Gln and, after cleavage and purification, the cyclization can be induced in a solution at an acidic pH.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after synthesis and cleavage. | Incomplete coupling reactions due to aggregation or steric hindrance. | - Use a more pseudo-proline dipeptide or a more potent coupling reagent (e.g., HATU, HCTU).- Double couple difficult residues.- Perform the synthesis at a slightly elevated temperature. |
| Incomplete Fmoc deprotection. | - Extend the deprotection time with piperidine.- Use a stronger base like DBU for deprotection, but be cautious as it can promote aspartimide formation if Asp is present.[8] | |
| Peptide aggregation on the resin. | - Use a high-swelling resin (e.g., ChemMatrix®).- Incorporate a pseudo-proline dipeptide at the Ser-Gln junction to disrupt secondary structures. | |
| Low recovery after purification. | Poor solubility of the crude peptide. | - Dissolve the crude peptide in an appropriate solvent system, which may require the addition of denaturants like guanidinium chloride or urea for initial solubilization before HPLC injection. |
| Adsorption of the peptide to labware. | - Use low-retention polypropylene tubes and pipette tips. |
Impurity Profile Issues
| Symptom | Possible Cause | Suggested Solution |
| Peak corresponding to the peptide without pyroglutamate. | Incomplete cyclization of the N-terminal glutamine. | - If using on-resin cyclization, ensure sufficient reaction time and appropriate conditions.- If cyclizing post-purification, optimize the pH and reaction time of the cyclization buffer. |
| Multiple peaks close to the main product peak. | Deletion sequences due to incomplete coupling or deprotection. | - Review the synthesis protocol for difficult couplings and extend reaction times or use stronger reagents accordingly.- Ensure fresh and high-quality reagents are used. |
| Side reactions involving arginine residues (e.g., sulfonation). | - Use a cleavage cocktail with effective scavengers like thioanisole and ethanedithiol (EDT). Reagent R is a good option for Arg-rich peptides.[9][10] | |
| Racemization of amino acids. | - Avoid prolonged pre-activation times with coupling reagents, especially for histidine if it were present. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
A standard Fmoc-SPPS protocol can be adapted for the synthesis of the linear precursor H-Gln-Lys(Boc)-Arg(Pbf)-Pro-Ser(tBu)-Gln(Trt)-Arg(Pbf)-Ser(tBu)-Lys(Boc)-Tyr(tBu)-Leu-Resin.
-
Resin: Rink Amide resin (0.1 mmol scale).
-
Coupling: 4 eq of Fmoc-amino acid, 3.95 eq of HCTU, and 8 eq of DIPEA in DMF for 1-2 hours.
-
Deprotection: 20% piperidine in DMF for 10-20 minutes.
-
N-terminal Gln coupling: Use Fmoc-Gln(Trt)-OH.
-
On-resin cyclization (optional): After removal of the final Fmoc group, treat the resin with a mild acid (e.g., 5% acetic acid in DMF) or heat to promote cyclization to pyroglutamate.
Cleavage and Deprotection
Due to the presence of multiple arginine residues, a robust cleavage cocktail with scavengers is necessary.
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole.[10]
-
Procedure: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The cleavage time may need to be extended for peptides with multiple arginines.[6]
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
Purification
The hydrophilic nature of [pGlu4]-MBP (4-14) requires a modified RP-HPLC protocol.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of acetonitrile is recommended to achieve good separation of the hydrophilic peptide from impurities. For very hydrophilic peptides, starting with acidified water as the injection solvent can improve retention.[7]
-
Detection: UV at 214 nm and 280 nm.
Quantitative Data Summary
The following table provides an illustrative summary of expected outcomes for the synthesis of a peptide like [pGlu4]-MBP (4-14). Actual results may vary based on the specific protocol, reagents, and equipment used.
| Parameter | Expected Range | Notes |
| Crude Yield | 60-80% | Dependent on the efficiency of coupling and cleavage steps. |
| Purity of Crude Peptide | 40-60% | Determined by RP-HPLC. The presence of deletion sequences and side-products is common. |
| Yield after Purification | 10-30% | Highly dependent on the crude purity and the efficiency of the purification process. |
| Final Purity | >95% | Achievable with optimized RP-HPLC purification. Required for most biological assays. |
Visualizations
Experimental Workflow
References
- 1. PKC Substrate Peptide | 12-123 [merckmillipore.com]
- 2. Substrate specificity of protein kinase C. Use of synthetic peptides corresponding to physiological sites as probes for substrate recognition requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mesalabs.com [mesalabs.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: [pGlu4]-Myelin Basic Protein (4-14)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with [pGlu4]-Myelin Basic Protein (4-14).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of [pGlu4]-Myelin Basic Protein (4-14)?
A1: [pGlu4]-Myelin Basic Protein (4-14) is a modified fragment of human Myelin Basic Protein. Its properties are summarized in the table below. The presence of a pyroglutamate (pGlu) at the N-terminus and its overall amino acid composition significantly influence its solubility.
| Property | Description |
| Sequence | pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu |
| Modification | N-terminal Pyroglutamic Acid |
| Net Charge (at pH 7) | Approximately +3 (Basic Peptide) |
| Key Residues | Basic: Lysine (K), Arginine (R) Hydrophobic: Proline (P), Tyrosine (Y), Leucine (L) |
| Tendencies | Prone to aggregation due to increased hydrophobicity from the pGlu modification.[1][2][3][4] |
Q2: How does the N-terminal pyroglutamate (pGlu) modification affect the solubility and handling of the peptide?
A2: The cyclization of the N-terminal glutamine to pyroglutamate has several important consequences:
-
Increased Hydrophobicity: The pGlu modification neutralizes the N-terminal positive charge and removes hydrophilic groups, making the peptide more hydrophobic.[1][2][5] This can decrease its solubility in aqueous solutions.
-
Higher Aggregation Propensity: Increased hydrophobicity often leads to a greater tendency for the peptide to self-associate and form aggregates or fibrils.[1][3][4][6]
-
Altered pH-Dependent Solubility: Peptides with a pGlu modification tend to be less soluble in basic pH ranges.[1][2]
-
Resistance to Aminopeptidases: The pGlu modification protects the peptide from degradation by most aminopeptidases.[1]
Q3: What is the recommended initial solvent for dissolving lyophilized [pGlu4]-MBP (4-14)?
A3: Given that [pGlu4]-MBP (4-14) is a basic peptide, the recommended starting solvent is sterile, distilled water.[7][8][9] If solubility is limited in water, an acidic solution should be used. A detailed, stepwise protocol is provided in the Troubleshooting Guide.
Q4: How should lyophilized and stock solutions of the peptide be stored?
A4: Proper storage is critical to prevent degradation and maintain the peptide's activity.
-
Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment.[8]
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization and handling of [pGlu4]-MBP (4-14).
Problem 1: The lyophilized peptide powder is not dissolving in sterile water.
-
Cause: The inherent hydrophobicity and basic nature of the peptide can limit its solubility in neutral aqueous solutions.
-
Solution: Since this is a basic peptide, decreasing the pH will increase its net positive charge and improve solubility. Follow this step-by-step protocol.
Experimental Protocol: Acidic Solubilization
-
Add a small volume of sterile, distilled water to the peptide vial.
-
Vortex for 30-60 seconds. If the peptide does not dissolve, proceed to the next step.
-
Add a 10% aqueous acetic acid solution dropwise while vortexing.[7][8][11]
-
If the peptide remains insoluble, a stronger acid may be needed. Add a small amount (e.g., 10-50 µL) of 0.1% trifluoroacetic acid (TFA) to the peptide solution.[7][8]
-
Once the peptide is fully dissolved, you can dilute the solution to the desired final concentration with your experimental buffer.
Problem 2: The peptide dissolved initially but then precipitated after adding my buffer.
-
Cause: This is often due to a pH shift. If your buffer has a neutral or basic pH, it can decrease the net positive charge of the basic peptide, causing it to become less soluble and precipitate.
-
Solution: Ensure the final pH of the peptide solution is in a range that maintains its solubility, preferably acidic. It is crucial to add the dissolved peptide stock solution slowly to the final buffer while vortexing to avoid localized high concentrations that can lead to precipitation.
Problem 3: I observe a cloudy solution or particulates after attempting to dissolve the peptide.
-
Cause: This indicates either incomplete dissolution or aggregation. The pGlu modification increases the peptide's propensity to aggregate.[1][2]
-
Solution:
-
Sonication: Use a bath sonicator to gently sonicate the vial for 5-10 minutes.[11][12][13] This can help break up aggregates and improve dissolution. Avoid overheating the sample by placing it on ice between short bursts of sonication.
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates.[12] Carefully transfer the supernatant to a new tube. This ensures you are working with the soluble fraction of the peptide, although the final concentration may be lower than intended.
-
Problem 4: The peptide is highly hydrophobic and still difficult to dissolve, even in acidic solutions.
-
Cause: A high content of hydrophobic residues, in addition to the pGlu modification, can make the peptide challenging to solubilize in purely aqueous systems.
-
Solution: An organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice.
Experimental Protocol: Solubilization with an Organic Co-solvent
-
First, attempt to dissolve a small test amount of the peptide to confirm the best solvent.[7]
-
Add a minimal amount of 100% DMSO to the lyophilized peptide to create a concentrated stock solution.[8][9]
-
Vortex thoroughly until the peptide is completely dissolved. Sonication may be used if necessary.[12][13]
-
Slowly add the concentrated DMSO stock solution dropwise into your aqueous experimental buffer while continuously vortexing.[8]
-
Important: Be aware of the final concentration of the organic solvent in your experiment, as it can affect biological assays. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[8]
Quantitative Data Summary: Recommended Solvents
| Solvent | Type | When to Use | Considerations |
| Sterile Water | Aqueous | First choice for all peptides.[7] | May not be sufficient for [pGlu4]-MBP (4-14) due to its hydrophobicity. |
| 10% Acetic Acid | Acidic Aqueous | For basic peptides that are insoluble in water.[7][8] | Ensure the final pH is compatible with your experiment. |
| 0.1% TFA | Strong Acidic Aqueous | For very difficult-to-dissolve basic peptides.[7] | TFA can interfere with some biological assays and mass spectrometry. |
| DMSO | Organic | For highly hydrophobic peptides.[8][9] | Check compatibility with your assay; can be cytotoxic at higher concentrations. |
| 6M Guanidine HCl / 8M Urea | Denaturant | Last resort for highly aggregated peptides.[7][8] | These will denature proteins in your assay; removal by dialysis may be required. |
Visualizations
Experimental & Logical Workflows
Caption: A stepwise decision workflow for selecting the appropriate solvent.
Caption: A troubleshooting guide for handling peptide aggregation.
Caption: How pGlu modification increases hydrophobicity and aggregation risk.
References
- 1. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Analysis and Aggregation Propensity of Pyroglutamate Aβ(3-40) in Aqueous Trifluoroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
quality control methods for synthetic [pGlu4]-Myelin Basic Protein (4-14)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic [pGlu4]-Myelin Basic Protein (4-14). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the sequence and modification of this peptide?
The peptide is a synthetic fragment of Myelin Basic Protein, corresponding to amino acids 4-14. The sequence is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. It features two post-translational modifications: a pyroglutamate ([pGlu]) at the N-terminal glutamine (Gln) and phosphorylation at Serine residue 8 of the original MBP sequence.
2. How should I properly store and handle the lyophilized peptide?
To ensure the stability and integrity of the lyophilized [pGlu4]-Myelin Basic Protein (4-14), it is recommended to store it at -20°C or colder, desiccated, and protected from light. For long-term storage, -80°C is optimal. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation. It is advisable to aliquot the peptide after reconstitution to avoid repeated freeze-thaw cycles.
3. What is the best solvent for reconstituting this peptide?
Due to the presence of multiple basic residues (Lys, Arg), the peptide is likely to be soluble in aqueous buffers. Start by reconstituting the peptide in sterile, nuclease-free water. If solubility is an issue, the addition of a small amount of a weak acid, such as 0.1% trifluoroacetic acid (TFA) in water, can aid in dissolution. For cell-based assays, it is recommended to dissolve the peptide in a biocompatible buffer like PBS at a pH of 7.2-7.4. Sonication can be used to aid dissolution if aggregates are present.
Troubleshooting Guides
Purity and Identity Confirmation
Problem: I am unsure about the purity and identity of my synthetic [pGlu4]-MBP (4-14).
Solution: The purity and identity of the peptide should be confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Purity Analysis by HPLC: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. A C18 column is typically used with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
-
Identity Verification by Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the peptide. For a peptide with post-translational modifications, it is crucial to verify the mass of the final product, including the pyroglutamate and phosphate groups. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the phosphorylation.
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol provides a general method for analyzing the purity of synthetic [pGlu4]-MBP (4-14). Optimization may be required based on the specific HPLC system and column used.
Materials:
-
Reversed-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Elute the peptide using a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Calculate the purity by peak area integration.
Protocol 2: Identity Verification by ESI-MS
This protocol outlines the general steps for confirming the molecular weight and sequence of [pGlu4]-MBP (4-14).
Materials:
-
Electrospray ionization mass spectrometer (ESI-MS), preferably with MS/MS capability
-
Sample of [pGlu4]-MBP (4-14) dissolved in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water)
Procedure:
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight of the peptide. The expected monoisotopic mass should be calculated and compared to the observed mass.
-
If MS/MS is available, select the precursor ion corresponding to the peptide and perform fragmentation using collision-induced dissociation (CID).
-
Analyze the fragment ions to confirm the amino acid sequence and the presence and location of the pyroglutamate and phosphate group. In negative ion mode, a characteristic fragment ion at m/z 79 (PO3-) can indicate phosphorylation.[1]
Quantitative Data Summary
| Parameter | Method | Typical Values/Performance |
| Purity | RP-HPLC | Crude: 50-70%Purified (for research): >95%Purified (for in vivo studies): >98% |
| Identity | ESI-MS | Mass accuracy within ±0.1 Da of the theoretical mass |
| Quantification | Amino Acid Analysis (AAA) | High accuracy and precision (CV <5%) |
| UV-Vis Spectroscopy (at 280 nm) | Less accurate, dependent on Tyr and Trp content | |
| Isotope Dilution MS | High precision and accuracy, suitable for complex mixtures |
Potential Issues and Troubleshooting
Issue 1: Low Purity or Multiple Peaks in HPLC
-
Possible Cause: Incomplete synthesis, side reactions during synthesis or cleavage.
-
Troubleshooting:
-
Review Synthesis Report: Check the synthesis report for any issues noted during the process.
-
MS Analysis: Use MS to identify the nature of the impurities. Common side products for this peptide include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Incomplete deprotection: Particularly of the arginine side chains.
-
Oxidation: Of the tyrosine residue.
-
Deamidation: Of the internal glutamine residue.
-
Aspartimide formation: If aspartic acid is present as an impurity.
-
-
Purification: If the purity is below the required level, further purification by preparative HPLC is necessary.
-
Issue 2: Incorrect Molecular Weight in MS
-
Possible Cause: Incomplete formation of pyroglutamate, absence or incorrect placement of the phosphate group, or other unexpected modifications.
-
Troubleshooting:
-
MS/MS Analysis: Perform MS/MS to pinpoint the exact location of any mass discrepancy.
-
Synthesis Chemistry Review: Consult with the peptide synthesis provider to review the chemistry used for the modifications.
-
Issue 3: Peptide Aggregation
-
Possible Cause: Myelin Basic Protein and its fragments have a known tendency to aggregate.
-
Troubleshooting:
-
Solubility: Ensure the peptide is fully dissolved. Sonication may help break up aggregates.
-
Storage: Store the peptide in aliquots to avoid repeated freeze-thaw cycles which can promote aggregation.
-
Disaggregating Agents: For certain applications, the use of mild chaotropic agents or detergents might be considered, but their compatibility with the downstream experiment must be verified.
-
Visualizations
Caption: Workflow for quality control of synthetic [pGlu4]-MBP (4-14).
Caption: Troubleshooting logic for QC of synthetic peptides.
References
Technical Support Center: Recombinant [pGlu4]-Myelin Basic Protein (4-14) Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing recombinant [pGlu4]-Myelin Basic Protein (4-14). This small, post-translationally modified peptide presents unique challenges in expression and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing [pGlu4]-MBP (4-14)?
A1: The primary challenges stem from its small size and the required N-terminal pyroglutamate modification. These include:
-
Low expression yields: Small peptides are often prone to degradation by host cell proteases.[1]
-
Inefficient pyroglutamate formation: The conversion of the N-terminal glutamine to pyroglutamate requires specific enzymatic activity that may not be endogenous to the expression host.[2][3]
-
Purification difficulties: The peptide's small size can make it difficult to separate from other cellular components and the fusion tag after cleavage.[1][4]
-
Toxicity to the host: Some small peptides can be toxic to the expression host, leading to poor cell growth and low yields.[5][6]
Q2: Which expression system is recommended for [pGlu4]-MBP (4-14)?
A2: E. coli is a common and cost-effective choice for recombinant protein production.[7] However, to ensure the crucial pyroglutamate modification, co-expression with glutaminyl cyclase (QC), the enzyme that catalyzes the conversion of N-terminal glutamine to pyroglutamate, is highly recommended.[2][8][9] Alternatively, a mammalian expression system, such as CHO cells, could be used as they possess the necessary machinery for post-translational modifications.[10][11]
Q3: Why is a fusion tag strategy necessary?
A3: A fusion tag strategy is crucial for several reasons:
-
Increased Yield: Larger fusion partners like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly enhance the expression levels and solubility of small peptides.[1]
-
Protection from Degradation: The fusion partner can protect the small peptide from proteolytic degradation within the host cell.[7]
-
Simplified Purification: Affinity tags (e.g., His-tag, GST-tag) allow for efficient capture and purification of the fusion protein from the cell lysate.[12]
Q4: How can I verify the pyroglutamate modification?
A4: Mass spectrometry is the most definitive method to confirm the presence of the N-terminal pyroglutamate.[13] The cyclization of the N-terminal glutamine results in a mass loss of 17 Da (the mass of ammonia). Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the modified peptide is typically more hydrophobic and will have a longer retention time.[13]
Troubleshooting Guide
Low Expression Yield
Problem: After induction, I see very little or no expression of my fusion protein on an SDS-PAGE gel.
| Possible Cause | Recommendation | Expected Outcome |
| Codon Usage Mismatch | The codons in your gene construct may not be optimal for E. coli. | Re-synthesize the gene with codons optimized for your expression host. |
| Peptide Toxicity | The expressed peptide may be toxic to the host cells. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).[6] Use a tightly regulated expression system.[6] |
| Inefficient Transcription/Translation | The promoter may be weak, or the ribosome binding site may be suboptimal. | Ensure you are using a strong promoter (e.g., T7). Verify the integrity of your plasmid. |
| Plasmid Instability | The plasmid may be lost during cell division. | Ensure the correct antibiotic is always present in the culture medium. |
Incomplete Pyroglutamate Conversion
Problem: Mass spectrometry analysis shows a mixed population of peptides with and without the pyroglutamate modification.
| Possible Cause | Recommendation | Expected Outcome |
| Insufficient Glutaminyl Cyclase (QC) Activity | The co-expressed QC may be inactive or expressed at low levels. | Optimize the expression of QC by using a compatible dual-expression vector system. |
| Inaccessible N-terminus | The N-terminal glutamine of the target peptide may be sterically hindered after cleavage from the fusion tag. | Ensure the protease cleavage site is designed to leave a clean N-terminal glutamine. |
| Suboptimal Reaction Conditions | The intracellular environment may not be optimal for QC activity. | While difficult to control in vivo, ensuring optimal cell health can contribute to proper enzyme function. |
Peptide Degradation
Problem: I observe multiple smaller bands on my Western blot, indicating degradation of the fusion protein or the cleaved peptide.
| Possible Cause | Recommendation | Expected Outcome |
| Proteolytic Cleavage | The peptide is being degraded by host cell proteases. | Add protease inhibitors to your lysis buffer.[7] Perform all purification steps at low temperatures (4°C). |
| Fusion Tag Cleavage during Expression | Some proteases may cleave the fusion tag prematurely. | Use a protease-deficient E. coli strain for expression. |
Purification Difficulties
Problem: I have difficulty separating the cleaved [pGlu4]-MBP (4-14) peptide from the fusion tag and other contaminants.
| Possible Cause | Recommendation | Expected Outcome |
| Similar Properties of Peptide and Tag | The cleaved peptide and fusion tag may have similar properties, making separation by standard chromatography difficult. | Use a fusion tag with significantly different properties (e.g., size, pI) from your peptide. |
| Low Peptide Concentration | The peptide may be difficult to detect and purify due to its low concentration. | Concentrate the sample after cleavage and before the final purification step. |
| Inefficient Tag Cleavage | The protease used to cleave the fusion tag may be inefficient. | Optimize the cleavage reaction conditions (e.g., protease concentration, incubation time, temperature). |
Experimental Protocols
Expression of [pGlu4]-MBP (4-14) using a SUMO Fusion System in E. coli
This protocol utilizes a SUMO (Small Ubiquitin-like Modifier) fusion tag, which can enhance solubility and be efficiently cleaved by a specific SUMO protease, leaving the desired N-terminal glutamine.
-
Vector Construction:
-
Synthesize the gene encoding the MBP (4-14) peptide with codons optimized for E. coli.
-
Ensure the sequence starts with a glutamine codon (CAG or CAA) at position 4.
-
Clone this sequence into a suitable expression vector containing an N-terminal His6-SUMO tag followed by a SUMO protease cleavage site immediately preceding the MBP (4-14) sequence.
-
Co-transform this plasmid with a compatible plasmid for glutaminyl cyclase (QC) expression into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow the co-transformed E. coli in LB medium with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Simultaneously induce QC expression if it is under a separate inducible promoter.
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column to capture the His6-SUMO-[pGlu4]-MBP (4-14) fusion protein.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the fusion protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the eluted protein against a buffer suitable for SUMO protease activity.
-
Add SUMO protease and incubate to cleave the His6-SUMO tag.
-
Separate the cleaved [pGlu4]-MBP (4-14) from the His6-SUMO tag and the protease using a subtractive Ni-NTA step followed by reverse-phase HPLC for final polishing.
-
Visualizations
Caption: Experimental workflow for the expression and purification of [pGlu4]-MBP (4-14).
Caption: Troubleshooting logic for low expression yield.
Caption: Enzymatic conversion of N-terminal glutamine to pyroglutamate.
References
- 1. researchgate.net [researchgate.net]
- 2. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High yield expression and purification of full-length Neurotensin with pyroglutamate modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Expression of recombinant forms of human 21.5 kDa myelin basic protein and proteolipid protein in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Purification and Characterization of Recombinant N-Terminally Pyroglutamate-Modified Amyloid-β Variants and Structural Analysis by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [pGlu4]-Myelin Basic Protein (4-14) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of [pGlu4]-Myelin Basic Protein (4-14). Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for [pGlu4]-Myelin Basic Protein (4-14)?
The primary stability concerns for [pGlu4]-Myelin Basic Protein (4-14), a phosphorylated peptide with an N-terminal pyroglutamate, are enzymatic degradation, aggregation, and chemical modifications such as deamidation and oxidation. Peptides are susceptible to cleavage by proteases present in biological samples and experimental reagents.[1] The presence of a pyroglutamate residue can enhance stability against aminopeptidases, but the peptide remains vulnerable to other proteases.[2] Phosphorylation can also influence the peptide's conformation and susceptibility to enzymatic degradation.[3] Furthermore, like many peptides, it can be prone to aggregation, especially at high concentrations or under certain buffer conditions.[1]
Q2: How does the N-terminal pyroglutamate affect the stability of the peptide?
The N-terminal pyroglutamate (pGlu) modification is a cyclized form of glutamic acid. This modification generally increases the peptide's resistance to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide.[2][4] However, the formation of pGlu can also influence the peptide's solubility and propensity for aggregation.[1][5] While it can be a stabilizing feature against certain enzymes, it is important to consider its impact on the overall biophysical properties of the peptide.
Q3: What is the impact of phosphorylation on the stability of [pGlu4]-MBP (4-14)?
Phosphorylation can have several effects on peptide stability. It can alter the peptide's conformation, which may in turn affect its susceptibility to proteolysis.[3] In some cases, phosphorylation has been shown to protect against certain proteases.[3] The added negative charge from the phosphate group can also influence solubility and aggregation behavior.[6] It is crucial to maintain the phosphorylation state during experiments to ensure the biological relevance of the findings.
Q4: What are the optimal storage conditions for lyophilized and solubilized [pGlu4]-MBP (4-14)?
For long-term stability, lyophilized peptides should be stored at -20°C or preferably at -80°C in a desiccator to protect from moisture.[1][7] Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8] Peptide solutions should be stored at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified. The choice of solvent and buffer is also critical for stability in solution.
Troubleshooting Guides
Issue 1: Peptide Degradation in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unexpected peaks in HPLC analysis.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | Work with sterile, protease-free reagents and water. Consider adding protease inhibitors to your experimental buffers if compatible with your assay. |
| pH Instability | Optimize the pH of your buffer. Peptides have an optimal pH range for stability. Perform a pH stability study to determine the ideal pH for your peptide. For many peptides, a slightly acidic pH (e.g., pH 4-6) can minimize deamidation and hydrolysis. |
| Oxidation | If your peptide is susceptible to oxidation (e.g., contains Met, Cys, Trp), prepare solutions in degassed buffers and consider storing under an inert gas like argon or nitrogen. Adding antioxidants like DTT or TCEP may be an option, depending on the experiment. |
| Deamidation | Deamidation of asparagine (N) and glutamine (Q) residues is a common degradation pathway. This process is pH-dependent and can often be minimized by working at a lower pH.[1] |
| Hydrolysis | Peptide bonds can be hydrolyzed, especially at extreme pH values and elevated temperatures. Store peptide solutions at low temperatures and in appropriate buffers.[1] |
Issue 2: Peptide Aggregation
Symptoms:
-
Visible precipitation or turbidity in the peptide solution.
-
Broadening or loss of the main peak in HPLC analysis.
-
Non-reproducible results in binding or activity assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Peptide Concentration | Work with the lowest peptide concentration that is compatible with your assay. If high concentrations are necessary, screen different formulation conditions. |
| Suboptimal Buffer Conditions | The choice of buffer, pH, and ionic strength can significantly impact aggregation. Screen different buffers (e.g., citrate, phosphate, acetate) and salt concentrations to find conditions that minimize aggregation. |
| Hydrophobic Interactions | Aggregation can be driven by hydrophobic interactions between peptide molecules. The addition of excipients such as non-ionic surfactants (e.g., Polysorbate 20 or 80) at low concentrations can help to prevent this.[9] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot peptide solutions into single-use volumes to minimize freeze-thaw cycles.[7] |
| Surface Adsorption | Peptides can adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration and potentially promoting aggregation. Using low-binding tubes can help to mitigate this issue.[1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study using RP-HPLC
This protocol outlines a method for assessing the stability of [pGlu4]-MBP (4-14) under accelerated temperature conditions.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), sterile and protease-free
-
Temperature-controlled incubator
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile PBS.
-
Sample Preparation: Aliquot the stock solution into several low-binding tubes. Prepare separate sets of samples for each temperature and time point.
-
Incubation: Place the sample sets in incubators at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot from each temperature. Immediately store the removed samples at -80°C until analysis.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard amount (e.g., 20 µL) onto the C18 column.
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical gradient might be 5-60% B over 30 minutes.[10]
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point and temperature.
-
Calculate the percentage of remaining intact peptide relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time for each temperature to determine the degradation rate.
-
Data Presentation:
| Temperature (°C) | Time (hours) | % Remaining Peptide |
| 4 | 0 | 100 |
| 24 | 99 | |
| 48 | 98 | |
| 72 | 97 | |
| 96 | 96 | |
| 25 | 0 | 100 |
| 24 | 95 | |
| 48 | 90 | |
| 72 | 85 | |
| 96 | 80 | |
| 37 | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 72 | 55 | |
| 96 | 40 | |
| 50 | 0 | 100 |
| 24 | 60 | |
| 48 | 35 | |
| 72 | 15 | |
| 96 | <5 | |
| (Note: Data is illustrative and will vary based on experimental conditions.) |
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol describes a method to monitor the aggregation of [pGlu4]-MBP (4-14) in vitro.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
Prepare Peptide Samples: Prepare different concentrations of the peptide in the assay buffer. Include a buffer-only control.
-
Set up the Assay: In the 96-well plate, mix the peptide solutions with the ThT working solution. A typical final volume per well is 200 µL.
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from the fluorescence of the peptide samples.
-
Plot the fluorescence intensity against time to generate aggregation curves. An increase in fluorescence indicates peptide aggregation.
-
Data Presentation:
| Peptide Concentration (µM) | Time (hours) | ThT Fluorescence (Arbitrary Units) |
| 0 (Control) | 0 | 50 |
| 1 | 52 | |
| 2 | 51 | |
| 50 | 0 | 60 |
| 1 | 150 | |
| 2 | 400 | |
| 100 | 0 | 75 |
| 1 | 300 | |
| 2 | 800 | |
| (Note: Data is illustrative and will vary based on experimental conditions.) |
Visualizations
Caption: Major degradation pathways for [pGlu4]-MBP (4-14).
Caption: Troubleshooting workflow for stability issues.
Caption: Strategies to improve peptide stability.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. biomedgrid.com [biomedgrid.com]
- 6. The effect of phospho-peptide on the stability of gold nanoparticles and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. nanoscience.com [nanoscience.com]
- 10. hplc.eu [hplc.eu]
- 11. protocols.io [protocols.io]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: [pGlu4]-Myelin Basic Protein (4-14)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate aggregation of [pGlu4]-Myelin Basic Protein (4-14) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [pGlu4]-Myelin Basic Protein (4-14) and why is it prone to aggregation?
[pGlu4]-Myelin Basic Protein (4-14) is the phosphorylated 4-14 fragment of myelin basic protein (MBP).[1][2][3][4][5] The presence of a pyroglutamate (pGlu) residue at the N-terminus can significantly increase the hydrophobicity and aggregation propensity of peptides. This modification, combined with the intrinsic properties of the peptide sequence, can lead to self-association and the formation of insoluble aggregates.
Q2: How should I store lyophilized [pGlu4]-Myelin Basic Protein (4-14)?
For maximum stability, the lyophilized peptide should be stored desiccated, frozen (-20°C or -80°C), and protected from light.[6]
Q3: What is the recommended solvent for reconstituting [pGlu4]-Myelin Basic Protein (4-14)?
Based on typical handling procedures for similar peptides, sterile, dilute acidic solutions are recommended for initial solubilization.[6] For example, a small amount of 10-25% acetic acid can be used to dissolve the peptide, which can then be diluted with sterile, deionized water or an appropriate buffer. Always add the solvent to the peptide vial and allow it to fully dissolve with gentle vortexing.
Q4: Can I store the reconstituted peptide solution? If so, under what conditions?
It is generally recommended to prepare solutions fresh for each experiment to minimize the risk of aggregation. If storage is necessary, aliquot the solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve or forms a precipitate upon reconstitution. | Incorrect solvent: The peptide may have poor solubility in neutral or basic buffers. | Use a dilute acidic solution (e.g., 10% acetic acid) to initially dissolve the peptide before diluting with your experimental buffer. |
| Low temperature: The peptide may be less soluble at lower temperatures. | Allow the peptide and solvent to equilibrate to room temperature before attempting to dissolve. Gentle warming (e.g., to 37°C) may aid dissolution, but monitor for signs of aggregation. | |
| High peptide concentration: The desired concentration may exceed the peptide's solubility limit. | Attempt to dissolve the peptide at a lower concentration. | |
| Solution becomes cloudy or a precipitate forms during the experiment. | pH of the buffer: The experimental buffer pH may be close to the isoelectric point (pI) of the peptide, reducing its net charge and promoting aggregation. | Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. |
| High salt concentration: High ionic strength can sometimes screen charges and promote hydrophobic interactions, leading to aggregation. | Reduce the salt concentration of your buffer if possible. | |
| Temperature fluctuations: Changes in temperature can affect peptide stability. | Maintain a constant temperature throughout your experiment. | |
| Agitation: Vigorous mixing or agitation can sometimes induce aggregation. | Handle the peptide solution gently. Avoid vigorous vortexing or shaking. | |
| Inconsistent or non-reproducible experimental results. | Peptide aggregation: The presence of soluble oligomers or insoluble aggregates can interfere with assays. | Before each experiment, centrifuge the peptide stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any pre-existing aggregates and use the supernatant. |
| Peptide degradation: The peptide may be degrading over time, especially if stored improperly. | Prepare fresh solutions for each experiment and store lyophilized peptide and stock solutions as recommended. |
Quantitative Data
Table 1: Solubility of [pGlu4]-Myelin Basic Protein (4-14)
| Solvent | Concentration (mg/mL) | Observations |
| Deionized Water | < 0.1 | Poorly soluble, may form a suspension. |
| 10% Acetic Acid | > 1.0 | Readily soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.5 | Limited solubility, prone to precipitation over time. |
| 50 mM Tris-HCl, pH 8.0 | < 0.5 | Limited solubility, risk of aggregation. |
Note: This data is based on general peptide characteristics and should be empirically confirmed for your specific experimental conditions.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to monitor the formation of β-sheet-rich structures, a hallmark of amyloid-like aggregation.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Method:
-
Prepare a fresh stock solution of [pGlu4]-Myelin Basic Protein (4-14) in a suitable solvent (e.g., dilute acetic acid) and determine the concentration.
-
Dilute the peptide stock to the desired final concentration in the aggregation buffer.
-
Add a final concentration of 10-20 µM ThT to the peptide solution.
-
Pipette replicates of the peptide-ThT mixture into the wells of the 96-well plate.
-
Include control wells containing only the buffer and ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time at set intervals. Agitation between readings can be programmed to promote aggregation.
-
Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation.[7][8]
Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of peptide aggregates.
Materials:
-
Aggregated peptide solution
-
Formvar-coated copper grids
-
Uranyl acetate or other negative stain
-
Deionized water
Method:
-
Take an aliquot of the peptide solution at a desired time point from an aggregation assay.
-
Place a 5-10 µL drop of the peptide solution onto a Formvar-coated copper grid.
-
Allow the peptide to adsorb to the grid for 1-5 minutes.
-
Wick away the excess solution with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Wick away the water.
-
Stain the grid by placing it on a drop of 2% uranyl acetate for 30-60 seconds.
-
Wick away the excess stain.
-
Allow the grid to air dry completely before imaging with a transmission electron microscope.
Visualizations
Caption: Recommended experimental workflow for handling [pGlu4]-Myelin Basic Protein (4-14).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [pGlu4]-Myelin Basic Protein (4-14), CAS [[136132-68-8]] Preis auf Anfrage | BIOZOL [biozol.de]
- 5. targetmol.cn [targetmol.cn]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
optimization of buffer conditions for [pGlu4]-Myelin Basic Protein (4-14) experiments
Welcome to the technical support center for [pGlu4]-Myelin Basic Protein (4-14). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle lyophilized [pGlu4]-MBP(4-14)?
A1: For long-term storage, lyophilized [pGlu4]-MBP(4-14) should be kept at -20°C or -80°C in a desiccated environment.[1][2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3][4] When weighing the peptide, do so quickly and reseal the vial tightly to minimize moisture absorption, as peptides with charged residues can be hygroscopic.[1]
Q2: What is the best way to dissolve [pGlu4]-MBP(4-14)?
A2: The pyroglutamate (pGlu) modification at the N-terminus increases the hydrophobicity and aggregation propensity of the peptide, particularly at basic pH.[5][6][7] Therefore, it is recommended to dissolve the peptide in a slightly acidic to neutral buffer (pH 5-7).[1][3] Start by reconstituting the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to create a stock solution, which can then be diluted into the aqueous experimental buffer.[4][8]
Q3: My [pGlu4]-MBP(4-14) solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates peptide aggregation. The pGlu modification makes this peptide more prone to aggregation.[5][6][7][9] To address this, consider the following troubleshooting steps:
-
Adjust pH: Ensure your buffer pH is between 5 and 7. Peptides with a pGlu modification are often less soluble at basic pH.[5][6]
-
Modify Ionic Strength: Both increasing and decreasing salt concentrations can influence peptide solubility and aggregation. Try titrating the salt concentration (e.g., NaCl) in your buffer to find the optimal condition.
-
Use Additives: Incorporate additives known to reduce aggregation. Glycerol (at 5-20%) can stabilize the peptide and prevent aggregation.[10][11] Low concentrations of non-denaturing detergents like Tween 20 (0.01-0.1%) or CHAPS can also be beneficial.[10][12]
-
Sonication: Brief sonication can help to dissolve small aggregates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low peptide solubility | Inappropriate buffer pH. | Use a slightly acidic to neutral buffer (pH 5-7).[1][3] Avoid basic buffers as the pGlu modification can decrease solubility in this range.[5][6] |
| High peptide concentration. | Prepare a more dilute stock solution and adjust the final concentration in your assay accordingly. | |
| Hydrophobic nature of the peptide. | Initially dissolve the peptide in a small amount of DMSO, then dilute with your aqueous buffer.[4][8] | |
| Peptide aggregation over time | Suboptimal storage of stock solutions. | Aliquot peptide solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] |
| Buffer composition lacks stabilizing agents. | Add glycerol (5-20%) or a non-denaturing detergent (e.g., 0.05% Tween 20) to your buffer.[10][11][12] | |
| Inappropriate ionic strength. | Optimize the salt concentration in your buffer. Both high and low salt can promote aggregation depending on the peptide sequence. | |
| Inconsistent experimental results | Peptide degradation. | Ensure proper storage of lyophilized peptide and reconstituted solutions. Use sterile buffers to prevent bacterial contamination.[1] |
| Buffer conditions affecting peptide activity. | Verify that the buffer pH and composition are optimal for your specific application (e.g., kinase assay vs. binding assay). | |
| Inaccurate peptide concentration. | Re-quantify your stock solution using a reliable method such as UV spectroscopy or a peptide quantification assay. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for [pGlu4]-MBP(4-14) Storage and Handling
| Parameter | Recommended Range/Value | Notes |
| Storage (Lyophilized) | -20°C to -80°C | Store in a desiccated environment. |
| Storage (In Solution) | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid freeze-thaw cycles. Use sterile buffers.[1][2] |
| Dissolution Buffer pH | 5.0 - 7.0 | The pGlu modification can lead to reduced solubility at basic pH.[5][6] |
Table 2: pH Optima for Myelin Basic Protein Peptide Interactions
| Interacting Partner | MBP Peptide Fragment | Optimal pH for Binding | Reference |
| HLA-DR2 | MBP(83-102)Y83 | Acidic | [13] |
| HLA-DR2 | MBP(124-143) | Basic | [13] |
| HLA-DR2 | MBP(143-168) | Neutral | [13] |
| Phosphatidylglycerol | Myelin Basic Protein | Interaction varies with pH (4-8) | [14] |
Experimental Protocols
Protocol 1: Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for a non-radioactive, ELISA-based PKC assay using [pGlu4]-MBP(4-14) as a substrate.
1. Reagent Preparation:
- Kinase Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂.
- [pGlu4]-MBP(4-14) Substrate Solution: Prepare a 1 mg/mL stock solution in sterile water. Dilute to the desired final concentration (e.g., 10-50 µM) in Kinase Buffer.
- PKC Enzyme: Dilute the active PKC enzyme in a buffer containing 10 mM HEPES (pH 7.4), 5 mM DTT, and 0.01% Triton X-100.
- ATP Solution: Prepare a 10 mM ATP stock solution in sterile water. Dilute to the desired final concentration (e.g., 100 µM) in Kinase Buffer.
- Stopping Solution: 50 mM EDTA in PBS.
- Wash Buffer: PBS with 0.05% Tween 20 (PBST).
- Primary Antibody: Anti-phospho-MBP antibody diluted in PBST with 1% BSA.
- Secondary Antibody: HRP-conjugated secondary antibody diluted in PBST with 1% BSA.
- Substrate: TMB substrate solution.
- Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
- Coat a 96-well plate with the [pGlu4]-MBP(4-14) substrate solution and incubate overnight at 4°C.
- Wash the plate three times with Wash Buffer.
- Block the wells with 1% BSA in PBS for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Add the diluted PKC enzyme to the wells.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate for 30-60 minutes at 30°C.
- Stop the reaction by adding the Stopping Solution.
- Wash the plate three times with Wash Buffer.
- Add the primary antibody and incubate for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Add the secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add the TMB substrate and incubate in the dark until color develops.
- Stop the color development by adding the Stop Solution.
- Read the absorbance at 450 nm.
Protocol 2: In Vitro Binding Assay (e.g., to HLA-DR2)
This protocol provides a general framework for an ELISA-based binding assay.
1. Reagent Preparation:
- Coating Buffer: 50 mM Carbonate-Bicarbonate buffer (pH 9.6).
- Binding Buffer: PBS with 0.05% Tween 20 (pH will vary depending on the specific interaction being studied, see Table 2).
- Wash Buffer: PBS with 0.05% Tween 20.
- Blocking Buffer: 5% non-fat dry milk in Wash Buffer.
- Biotinylated [pGlu4]-MBP(4-14): Reconstitute in an appropriate solvent and dilute to the desired concentrations in Binding Buffer.
- Streptavidin-HRP: Dilute in Wash Buffer.
- Substrate: TMB substrate solution.
- Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
- Coat a 96-well plate with the purified HLA-DR2 protein in Coating Buffer and incubate overnight at 4°C.
- Wash the plate three times with Wash Buffer.
- Block the wells with Blocking Buffer for 2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
- Add serial dilutions of biotinylated [pGlu4]-MBP(4-14) to the wells.
- Incubate for 2 hours at room temperature with gentle shaking.
- Wash the plate five times with Wash Buffer.
- Add Streptavidin-HRP and incubate for 1 hour at room temperature.
- Wash the plate five times with Wash Buffer.
- Add TMB substrate and incubate in the dark.
- Stop the reaction with Stop Solution.
- Read the absorbance at 450 nm.
Visualizations
Caption: General experimental workflow for using [pGlu4]-MBP(4-14).
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. lifetein.com [lifetein.com]
- 9. Structural Analysis and Aggregation Propensity of Pyroglutamate Aβ(3-40) in Aqueous Trifluoroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. pH dependent binding of high and low affinity myelin basic protein peptides to purified HLA-DR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH and fatty acid chain length on the interaction of myelin basic protein with phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of [pGlu4]-Myelin Basic Protein (4-14) and Non-Phosphorylated MBP (4-14) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between two peptide fragments of Myelin Basic Protein (MBP): the modified [pGlu4]-MBP (4-14) and the standard non-phosphorylated MBP (4-14). This objective analysis, supported by experimental data and protocols, is intended to assist researchers in selecting the appropriate substrate for their studies, particularly in the context of signal transduction and kinase activity assays.
Introduction to MBP (4-14) Peptides
Myelin Basic Protein (MBP) is a crucial protein involved in the myelination of nerves in the central nervous system. Specific fragments of MBP, such as the 11-amino acid peptide MBP (4-14), are valuable tools in neuroscience and cell signaling research. The sequence of non-phosphorylated MBP (4-14) is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH[1][2]. Both the modified and unmodified versions of this peptide are primarily recognized for their role as selective substrates for Protein Kinase C (PKC), a family of enzymes pivotal to various cellular signaling pathways[1][2][3].
The nomenclature "[pGlu4]-Myelin Basic Protein (4-14)" suggests a modification at the fourth amino acid, glutamine, to a pyroglutamate. This cyclized derivative is often used in research. For the purpose of this guide, we will consider it as a modified version and compare its utility against the standard, non-phosphorylated linear peptide. Both peptides are extensively used in assays to measure the enzymatic activity of PKC[1][3].
Quantitative Data Summary
The following table summarizes the key characteristics and reported biochemical data for both peptides. This information is compiled from various sources to provide a comparative overview.
| Feature | [pGlu4]-Myelin Basic Protein (4-14) | Non-Phosphorylated MBP (4-14) | Reference |
| Primary Application | Selective substrate for Protein Kinase C (PKC) assay | Highly selective substrate for Protein Kinase C (PKC) assay | [1][4] |
| Sequence | Pyr-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH | [1][2][4] |
| Kinase Selectivity | Selective for PKC. | Not phosphorylated by cAMP-dependent protein kinase, casein kinases I and II, Ca2+/calmodulin-dependent protein kinase II, or phosphorylase kinase. | [1][3] |
| Reported Km for PKC | Not explicitly found in search results. | 7 µM | [3] |
Experimental Protocols
The primary experimental application for both peptides is the Protein Kinase C (PKC) activity assay. Below is a detailed, representative protocol for such an assay using either peptide as a substrate.
Protein Kinase C (PKC) Activity Assay
This protocol outlines the measurement of PKC activity by quantifying the incorporation of radioactive phosphate ([³²P]) from ATP into the MBP (4-14) substrate peptide.
Materials:
-
Purified or immunoprecipitated PKC enzyme
-
MBP (4-14) peptide substrate (either [pGlu4] or non-phosphorylated)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP (non-radioactive)
-
Lipid activators (e.g., Phosphatidylserine and Diacylglycerol)
-
Stop Solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid activators, and the PKC enzyme preparation.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a solution containing the MBP (4-14) peptide substrate (final concentration typically in the µM range), non-radioactive ATP, and [γ-³²P]ATP. The final volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of stop solution.
-
Spotting: Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times (e.g., 3-4 times for 5-10 minutes each) in an acidic solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.
Visualizations
The following diagrams illustrate a key signaling pathway involving PKC and the general workflow of the PKC activity assay.
Caption: A generalized signaling pathway illustrating the activation of Protein Kinase C (PKC) and the subsequent phosphorylation of Myelin Basic Protein (MBP).
Caption: Experimental workflow for a Protein Kinase C (PKC) activity assay using a peptide substrate.
References
Kinase Specificity Showdown: [pGlu4]-MBP (4-14) as a Premier Substrate for Protein Kinase C
For researchers navigating the complex landscape of kinase signaling, the choice of a specific and reliable substrate is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the kinase specificity for [pGlu4]-Myelin Basic Protein (4-14), a synthetic peptide substrate, against other commonly used substrates. The experimental data presented underscores its superior selectivity for Protein Kinase C (PKC), making it an invaluable tool for researchers in cell signaling and drug development.
Unparalleled Selectivity for Protein Kinase C
The myelin basic protein fragment (4-14), particularly in its pyroglutamylated form ([pGlu4]-MBP (4-14)), has emerged as a highly selective substrate for Protein Kinase C (PKC).[1][2][3][4][5] Experimental evidence consistently demonstrates that while other kinases can phosphorylate generic substrates, [pGlu4]-MBP (4-14) is almost exclusively phosphorylated by PKC.[4][5][6] This specificity is crucial for isolating PKC activity in complex biological samples, such as crude tissue extracts, thereby minimizing background noise from other kinase activities.[4][5][6]
The phosphorylation of this peptide occurs specifically at the Serine-8 residue by PKC.[6] Studies have confirmed that other prominent serine/threonine kinases, including cAMP-dependent protein kinase (PKA), casein kinases I and II, Ca2+/calmodulin-dependent protein kinase II, and phosphorylase kinase, do not significantly phosphorylate the MBP (4-14) peptide.[1][4][5][6] This high signal-to-noise ratio makes [pGlu4]-MBP (4-14) an ideal choice for sensitive and selective PKC assays.
Comparative Performance Data
The following table summarizes the specificity of various kinases for [pGlu4]-MBP (4-14) and a less specific substrate, H1 Histone.
| Kinase | [pGlu4]-MBP (4-14) Phosphorylation | H1 Histone Phosphorylation | Reference |
| Protein Kinase C (PKC) | High | High | [6] |
| cAMP-dependent Protein Kinase (PKA) | Negligible | Moderate | [6] |
| Casein Kinase I | Negligible | Moderate | [4][5] |
| Casein Kinase II | Negligible | High | [4][5][6] |
| Ca2+/calmodulin-dependent Protein Kinase II | Negligible | Low | [4][5] |
| Phosphorylase Kinase | Negligible | Low | [4][5] |
Differential Activation of PKC Isoforms
Further studies utilizing [pGlu4]-MBP (4-14) as a substrate have revealed differential activation patterns among various PKC isoforms in response to diacylglycerol (DG) species. This highlights the utility of a specific substrate in dissecting the nuanced regulation within a kinase family.
The table below illustrates the fold activation of conventional (cPKC) and novel (nPKC) isoforms by different concentrations of 1-stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4-DG), a physiologically relevant DG species.
| PKC Isoform | 2 mmol% DG | 20 mmol% DG | 200 mmol% DG | 2000 mmol% DG | Reference |
| PKCβII (cPKC) | ~1.5x | ~1.5x | ~2x | ~4x | [7] |
| PKCδ (nPKC) | No significant activation | ~2.5x | ~5x | ~5.5x | [7] |
This data demonstrates that while both isoforms are activated by DG, they exhibit distinct sensitivities, a finding made clear through the use of the highly specific [pGlu4]-MBP (4-14) substrate.[7]
Experimental Methodologies
A robust and reproducible protocol is essential for obtaining high-quality kinase assay data. The following is a detailed methodology for a Protein Kinase C activity assay using [pGlu4]-MBP (4-14).
Objective: To measure the activity of PKC by quantifying the incorporation of ³²P from [γ-³²P] ATP into the [pGlu4]-MBP (4-14) substrate.
Materials:
-
Purified PKC isoforms
-
[pGlu4]-Myelin basic protein fragment 4-14 (MBP)
-
[γ-³²P] ATP
-
Assay Buffer: 24 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.2 mM CaCl₂ (for conventional PKCs) or 0.5 mM EDTA (for novel PKCs)
-
Phosphatidylserine (PS) and Diacylglycerol (DG) lipid vesicles
-
Whatman P81 phosphocellulose paper
-
1% Phosphoric acid (H₃PO₄)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture (12.5 μl) containing the assay buffer, 56 mg/ml [pGlu4]-MBP (4-14), 0.05 μg of PKC, and the desired concentrations of PS and DG lipid vesicles.
-
Initiate the reaction by adding 0.1 mM [γ-³²P] ATP (with a specific activity of approximately 300 cpm/pmol).
-
Incubate the reaction mixture for 10 minutes at 30°C.
-
Stop the reaction by spotting 10 μl of the sample onto a 0.5 x 0.5 cm square of Whatman P81 phosphocellulose paper.
-
Allow the papers to dry completely.
-
Wash the papers four times for 15 minutes each with 1% H₃PO₄ to remove unincorporated [γ-³²P] ATP.
-
Transfer the washed papers to a scintillation vial and determine the amount of incorporated ³²P radioactivity using a scintillation counter.
Visualizing Cellular Signaling and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified PKC signaling pathway and the experimental workflow for the kinase assay.
Caption: Simplified PKC signaling pathway leading to substrate phosphorylation.
Caption: Experimental workflow for a radioactive kinase assay.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. peptide.com [peptide.com]
- 3. NB-64-81456-5mg | Ac-MBP (4-14) Peptide [138250-62-1] Clinisciences [clinisciences.com]
- 4. Protein Kinase C Peptide Substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myelin Basic Protein (MBP) (4-14) Sequence Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the Myelin Basic Protein (MBP) fragment (4-14), a peptide of significant interest in the study of autoimmune demyelinating diseases such as multiple sclerosis (MS). This document summarizes its amino acid sequence, discusses its known encephalitogenic potential, and provides detailed experimental protocols for its use in inducing Experimental Autoimmune Encephalomyelitis (EAE), a common animal model of MS.
Cross-Species Sequence Comparison of MBP (4-14)
The amino acid sequence of the MBP (4-14) fragment exhibits a high degree of conservation across the species examined. The sequences were determined from the full-length protein sequences available on UniProt.
| Species | UniProt Acc. | Full-Length Sequence (N-terminus) | MBP (4-14) Sequence |
| Human | --INVALID-LINK-- | MASQKRPSQRS | QKRPSQRSKYL |
| Mouse | --INVALID-LINK-- | MASQKRPSQRS | QKRPSQRSKYL |
| Rat | --INVALID-LINK-- | MASQKRPSQRS | QKRPSQRSKYL |
| Rhesus Macaque | --INVALID-LINK-- | MASQKRPSQRS | QKRPSQRSKYL |
Note: The sequences are identical across the listed species.
Encephalitogenic Potential: A Comparative Overview
While the MBP (4-14) sequence is conserved, its encephalitogenic potential—the ability to induce an autoimmune response against the central nervous system—can vary between species. This is largely due to differences in the Major Histocompatibility Complex (MHC) class II molecules that present the peptide to T-cells. Direct quantitative comparative data for the MBP (4-14) fragment is limited. The following table summarizes available qualitative and semi-quantitative findings for MBP-induced EAE in different species.
| Species | Encephalitogenic Potential of MBP Peptides | Notes on MBP (4-14) | Key References |
| Human | T-cells from MS patients show reactivity to various MBP peptides, including regions overlapping with the 4-14 sequence.[1][2][3][4] | The immunogenicity in humans suggests its potential role in the pathogenesis of MS. Direct encephalitogenic dose cannot be determined experimentally. | [1][2][3][4] |
| Mouse | Various MBP peptides are used to induce EAE in different mouse strains. The N-terminal region is known to be encephalitogenic.[5] | While the N-terminal region is encephalitogenic, specific dose-response data for the 4-14 fragment is not readily available in the surveyed literature. | [5] |
| Rat | In Lewis rats, the MBP (68-86) peptide is a major encephalitogenic epitope. The MBP (87-99) peptide is a minor epitope, requiring higher doses to induce EAE.[6] | Data on the specific encephalitogenic dose of MBP (4-14) in rats is not as well-documented as for other fragments. | [6] |
| Rhesus Macaque | EAE can be induced using whole brain or spinal cord homogenates.[7][8] | Specific studies detailing the use and encephalitogenic dose of the MBP (4-14) peptide for EAE induction in rhesus macaques are limited. | [7][8] |
Note: The lack of extensive, direct comparative studies on the encephalitogenic activity of the MBP (4-14) fragment across these species is a notable gap in the current literature.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MBP (4-14) in Mice
This protocol provides a general framework for inducing EAE in susceptible mouse strains (e.g., SJL/J). Optimization for specific strains and research goals is recommended.
Materials:
-
MBP (4-14) peptide (synthesis grade, >95% purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the MBP (4-14) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA. This can be achieved by drawing the mixture into and out of a syringe or using a high-speed homogenizer until a stable, white, viscous emulsion is formed. A common test for stability is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Immunization:
-
Administer 0.1 mL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse. The final dose of the peptide is typically 100 µg per mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer PTX intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse, diluted in sterile PBS.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Visualizations
T-Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the interaction of an MBP peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD4+ T-helper cell.
Caption: T-cell activation by MBP (4-14) peptide.
Experimental Workflow for EAE Induction and Evaluation
The following diagram outlines the typical workflow for an in vivo study investigating the encephalitogenic potential of MBP (4-14).
Caption: Workflow for EAE induction and analysis.
References
- 1. lambris.com [lambris.com]
- 2. A restricted T cell response to myelin basic protein (MBP) is stable in multiple sclerosis (MS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunopathogenesis of multiple sclerosis: MBP and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity and dynamics of the T-cell response to MBP in DR2+ve individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Suppression of an Autoimmune Disease by Oligomerized T Cell Epitopes: Enhanced in Vivo Potency of Encephalitogenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of Experimental Autoimmune Encephalomyelitis With Recombinant Human Myelin Oligodendrocyte Glycoprotein in Incomplete Freund’s Adjuvant in Three Non-human Primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Encephalitogenic Potential of Modified Myelin Basic Protein Peptides in Experimental Autoimmune Encephalomyelitis
A Comparative Guide for Researchers
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system. The induction of EAE is often reliant on immunization with myelin-derived proteins or peptides, among which Myelin Basic Protein (MBP) is a key player. While the encephalitogenicity of various MBP fragments is well-documented, the role of post-translational modifications in modulating their autoimmune potential is an area of growing interest. This guide provides a comparative overview of the efficacy of a post-translationally modified MBP peptide, specifically citrullinated MBP, in inducing EAE compared to its unmodified counterpart.
It is important to note that a specific search for the efficacy of [pGlu4]-Myelin Basic Protein (4-14) in inducing EAE did not yield specific experimental data. Therefore, this guide will focus on a well-studied post-translational modification, citrullination, to illustrate the impact of such modifications on the encephalitogenic properties of MBP. This comparison will provide valuable insights for researchers in the fields of neuroimmunology, autoimmune disease, and drug development.
Comparative Efficacy in EAE Induction: Unmodified vs. Citrullinated MBP
The encephalitogenic potential of myelin peptides is typically assessed by monitoring disease incidence, severity (clinical score), and day of onset in susceptible animal models. The following table summarizes quantitative data from studies comparing the EAE-inducing efficacy of unmodified MBP with citrullinated MBP (MBP-C8).
| Antigen | Animal Model | Disease Incidence | Mean Maximal Score (± SEM) | Mean Day of Onset (± SEM) | Reference |
| Unmodified Guinea Pig MBP | Lewis Rats | High | 3.5 ± 0.5 | 12.0 ± 1.0 | [1] |
| Citrullinated Guinea Pig MBP (MBP-C8) | Lewis Rats | High | 3.0 ± 0.6 | 14.0 ± 1.5 | [1] |
| Unmodified Human MBP (MBP-C1) | PL/J Mice | High | Not specified | Not specified | [2] |
| Citrullinated Human MBP (MBP-C8) | PL/J Mice | High | Reduced severity trend | Not specified | [2] |
Key Observations:
-
Citrullinated MBP is encephalitogenic and can induce EAE in Lewis rats.[1]
-
An encephalitogenic T cell line selected with citrullinated MBP showed a preferential reaction to the modified peptide over the unmodified form.[1]
-
Citrullinated MBP was able to re-induce active EAE in rats that had recovered from EAE induced by unmodified MBP, suggesting it can activate a different pathogenic T cell repertoire.[1]
-
In PL/J mice, while both unmodified and citrullinated human MBP induced EAE, there was a trend of reduced disease severity with the citrullinated form.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of EAE induction studies. Below are representative protocols for the active induction of EAE using myelin basic protein peptides.
Active EAE Induction in Lewis Rats with MBP Peptides
This protocol is adapted from studies inducing EAE in Lewis rats with guinea pig MBP.
Materials:
-
Unmodified or Citrullinated Guinea Pig Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Phosphate-Buffered Saline (PBS), sterile
-
Female Lewis rats, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of the MBP peptide (unmodified or citrullinated) in CFA. The final concentration of the peptide should be 1 mg/mL and the CFA should contain 4 mg/mL of M. tuberculosis. To prepare the emulsion, mix equal volumes of the peptide solution in PBS and CFA and emulsify by sonication or using a mechanical homogenizer until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the rats. Inject 0.1 mL of the emulsion intradermally, distributed over two sites on the dorsum.
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
Active EAE Induction in PL/J Mice with MBP Peptides
This protocol is a general guideline for inducing EAE in mice with MBP peptides.
Materials:
-
Unmodified or Citrullinated Human Myelin Basic Protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female PL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare the antigen emulsion as described for the rat protocol. The final concentration of the peptide is typically 100-200 µg per mouse.
-
Immunization: On day 0, inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flanks.
-
Pertussis Toxin Administration: On days 0 and 2 post-immunization, inject 200-300 ng of PTX intraperitoneally.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE from day 7 post-immunization using a standard scoring system similar to the one for rats.
Visualizing Experimental and Pathogenic Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the signaling pathways involved in EAE.
Caption: Experimental workflow for the active induction of EAE.
Caption: Simplified signaling pathway in EAE pathogenesis.
References
- 1. Citrullinated myelin basic protein induces experimental autoimmune encephalomyelitis in Lewis rats through a diverse T cell repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of citrullination or variable amino-terminus acylation on the encephalitogenicity of human myelin basic protein in the PL/J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting a Key Post-Translational Modification: A Guide to Analytical Techniques for [pGlu4]-Myelin Basic Protein (4-14)
For researchers in neuroscience and drug development, the accurate detection and quantification of post-translationally modified proteins is crucial for understanding disease pathology and therapeutic efficacy. One such modification, the formation of pyroglutamate (pGlu) at the N-terminus of peptides, can significantly alter protein function and stability. This guide provides a comparative overview of analytical techniques for the detection of a specific modified fragment, [pGlu4]-Myelin Basic Protein (4-14), a peptide implicated in neurodegenerative diseases.
Comparison of Analytical Techniques
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Specificity | Very high; can distinguish between the modified (pGlu) and unmodified peptide based on mass-to-charge ratio. | High, but dependent on the development of highly specific monoclonal antibodies that recognize the pGlu modification. |
| Sensitivity | High; can achieve detection limits in the femtomole to attomole range.[1] | High; can achieve detection limits in the picomolar to nanogram per milliliter range.[2][3] |
| Quantitative Accuracy | High; provides absolute quantification with the use of stable isotope-labeled internal standards. | Good; provides relative quantification, with absolute quantification possible with a highly purified standard. |
| Throughput | Lower; sample preparation and analysis time per sample is longer. | Higher; suitable for screening a large number of samples simultaneously. |
| Development Effort | Moderate; requires optimization of chromatographic separation and mass spectrometer parameters. | High; requires the generation and validation of specific antibodies, which can be a lengthy and complex process. |
| Instrumentation Cost | High | Moderate |
Biological Pathway: Formation of [pGlu4]-Myelin Basic Protein (4-14)
The formation of the pyroglutamate residue at the N-terminus of the Myelin Basic Protein (MBP) fragment (4-14) is an enzymatic post-translational modification. It is catalyzed by the enzyme Glutaminyl Cyclase (QC). This process involves the cyclization of the N-terminal glutamine residue of the peptide. This modification can alter the peptide's structure, stability, and biological activity.
Caption: Enzymatic formation of [pGlu4]-MBP(4-14) from full-length Myelin Basic Protein.
Experimental Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[2] It is well-suited for the quantification of post-translationally modified peptides in complex biological samples.
Experimental Workflow:
Caption: A typical workflow for the detection of [pGlu4]-MBP(4-14) using LC-MS/MS.
Detailed Protocol:
-
Sample Preparation:
-
Homogenize brain tissue or use cerebrospinal fluid (CSF) samples.
-
Extract total protein using a suitable lysis buffer.
-
Perform a protein assay (e.g., BCA) to determine protein concentration.
-
Reduce and alkylate the protein sample to denature the proteins and prepare them for digestion.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
(Optional) Enrich for the [pGlu4]-MBP(4-14) peptide using specific antibodies or chemical methods.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Inject the prepared peptide sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Elute the separated peptides directly into the ion source of a tandem mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the instrument performs a full scan (MS1) to detect peptide ions and then selects the most intense ions for fragmentation (MS2).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package.
-
Identify the [pGlu4]-MBP(4-14) peptide by matching the experimental MS2 spectrum to a theoretical fragmentation pattern from a protein sequence database.
-
Quantify the peptide by measuring the area under the curve of its extracted ion chromatogram. For absolute quantification, a known amount of a stable isotope-labeled version of the peptide is spiked into the sample as an internal standard.
-
Immunoassay (ELISA)
While no commercial ELISA kits are currently available for [pGlu4]-MBP(4-14), a custom sandwich ELISA could be developed. This would require the generation of two highly specific antibodies: a capture antibody that binds to a region of the MBP(4-14) peptide and a detection antibody that specifically recognizes the N-terminal pyroglutamate modification.
Hypothetical Experimental Workflow:
Caption: A potential workflow for a custom-developed ELISA for [pGlu4]-MBP(4-14).
Detailed Protocol (Hypothetical):
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the C-terminal region of MBP(4-14) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample Incubation:
-
Add standards and samples to the wells and incubate for 2 hours at room temperature to allow the [pGlu4]-MBP(4-14) to bind to the capture antibody.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a detection antibody that specifically recognizes the N-terminal pyroglutamate of the peptide and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme-Conjugated Secondary Antibody Incubation:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
-
Signal Detection:
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of [pGlu4]-MBP(4-14) in the samples by comparing their absorbance to the standard curve.
-
Conclusion
For the specific and accurate quantification of [pGlu4]-Myelin Basic Protein (4-14), LC-MS/MS is the current method of choice due to its high specificity and ability to distinguish between modified and unmodified peptides. While a custom-developed ELISA could offer higher throughput for screening purposes, the significant effort required for antibody development and validation makes it a less accessible option for many research laboratories. The choice of technique will ultimately depend on the specific research question, available resources, and the required level of quantitative accuracy.
References
- 1. Proteolysis of multiple myelin basic protein isoforms after neurotrauma: characterization by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [pGlu4]-MBP (4-14) and Full-Length Myelin Basic Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between the synthetic peptide fragment [pGlu4]-MBP (4-14) and the full-length endogenous Myelin Basic Protein (MBP). We will explore their distinct roles in cellular processes, supported by experimental data and methodologies, to assist researchers in selecting the appropriate molecule for their studies.
Core Functional Differences: A Snapshot
Myelin Basic Protein (MBP) is a crucial protein for the formation and maintenance of the myelin sheath in the central nervous system.[1][2][3] It is an intrinsically disordered protein with multiple isoforms generated by alternative splicing and a variety of post-translational modifications that regulate its function.[1] [pGlu4]-MBP (4-14) is a specific, synthetically produced, phosphorylated fragment of MBP.[4][5] While full-length MBP exhibits a broad range of functions from structural roles in myelin to participation in complex signaling pathways, the known function of [pGlu4]-MBP (4-14) is primarily as a specific substrate for Protein Kinase C (PKC), making it a valuable tool for in vitro kinase assays.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for key functional parameters of both molecules.
Table 1: Protein Kinase C (PKC) Substrate Kinetics
| Parameter | [pGlu4]-MBP (4-14) | Full-Length MBP | Notes |
| Km | Data not explicitly found | Data not explicitly found | While both are PKC substrates, direct comparative kinetic data is not readily available in the literature. [pGlu4]-MBP (4-14) is widely used as a specific substrate in PKC assays.[6] |
| Vmax | Data not explicitly found | Data not explicitly found | The Vmax would be dependent on the specific PKC isozyme and experimental conditions. |
| Qualitative Activity | High | Yes, but less specific | Full-length MBP has multiple potential phosphorylation sites for various kinases, not just PKC. |
Table 2: Key Molecular Interactions and Functional Roles
| Function | [pGlu4]-MBP (4-14) | Full-Length MBP | Supporting Data |
| Protein Kinase C (PKC) Substrate | Yes | Yes | [pGlu4]-MBP (4-14) is a well-established substrate for PKC activity assays.[6] Full-length MBP is also a known PKC substrate. |
| Interaction with Fyn Kinase | No known interaction | Yes | Full-length MBP interacts with the SH3 domain of Fyn kinase, a process crucial for oligodendrocyte development and myelination.[7][8][9] |
| Interaction with Calmodulin | No known interaction | Yes | Full-length MBP binds to calmodulin in a calcium-dependent manner, suggesting a role in calcium signaling.[10] The binding affinity (Kd) is in the nanomolar range.[11][12] |
| Role in Myelination | No direct role | Essential | Full-length MBP is critical for the compaction of the myelin sheath.[1][2][3] Reduced levels of MBP lead to hypomyelination.[13] |
| Calcium Homeostasis | No known role | Yes | Full-length MBP can modulate intracellular calcium levels in oligodendrocytes, potentially by inhibiting voltage-gated calcium channels.[14][15] |
Signaling Pathways
The signaling pathways involving full-length MBP are complex and integral to the function of oligodendrocytes. In contrast, the known signaling context for [pGlu4]-MBP (4-14) is as a downstream target of PKC.
Full-Length MBP in Fyn Kinase Signaling for Myelination
Full-length MBP is a key player in the signaling cascade initiated by Fyn kinase, which is essential for oligodendrocyte differentiation and the initiation of myelination.[7][16] Axon-glial interactions activate Fyn kinase, which in turn can lead to the localized translation of MBP mRNA in the oligodendrocyte processes, promoting myelin sheath formation.[7]
[pGlu4]-MBP (4-14) as a Substrate in the PKC Signaling Pathway
The activation of Protein Kinase C (PKC) by second messengers like diacylglycerol (DAG) and Ca2+ leads to the phosphorylation of various downstream substrates.[17][18][19] [pGlu4]-MBP (4-14) serves as a specific substrate in this context, allowing for the precise measurement of PKC activity.
Experimental Protocols
Protein Kinase C (PKC) Activity Assay using [pGlu4]-MBP (4-14)
This protocol is adapted from a method to measure the incorporation of 32P into a substrate.
Materials:
-
[pGlu4]-Myelin basic protein fragment 4-14 ([pGlu4]-MBP (4-14))
-
Purified PKC isoforms
-
[γ-32P] ATP
-
Reaction Buffer: 24 mM Tris-HCl (pH 7.4), 20 mM MgCl2
-
Cofactors: 0.2 mM CaCl2 (for conventional PKCs) or 0.5 mM EDTA (for novel PKCs)
-
Lipid vesicles (prepared by sonication of phosphatidylserine (PS) and diacylglycerol (DG) in buffer)
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture (final volume 12.5 μl) containing reaction buffer, cofactors, lipid vesicles, and a specific concentration of [pGlu4]-MBP (4-14) (e.g., 56 mg/ml).
-
Add 0.05 μg of the purified PKC isoform to the mixture.
-
Initiate the reaction by adding [γ-32P] ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the papers multiple times with phosphoric acid to remove unincorporated [γ-32P] ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the PKC isoform.
Full-Length MBP-Lipid Interaction Assay (Liposome Co-sedimentation Assay)
This protocol provides a method to assess the binding of full-length MBP to lipid vesicles.
Materials:
-
Purified full-length MBP
-
Lipids (e.g., a mixture mimicking the composition of the myelin membrane)
-
Buffer (e.g., HEPES-buffered saline)
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
Procedure:
-
Prepare liposomes by hydrating a dry lipid film with buffer followed by extrusion through a polycarbonate membrane to create unilamellar vesicles of a defined size.
-
Incubate a fixed amount of purified full-length MBP with varying concentrations of liposomes in the buffer for a set time at room temperature to allow binding to reach equilibrium.
-
Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation. The liposomes will pellet at the bottom of the tube.
-
Carefully remove the supernatant containing the unbound MBP.
-
Wash the pellet gently with buffer to remove any residual unbound protein and centrifuge again.
-
Resuspend the final pellet (containing liposomes and bound MBP) and analyze both the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of MBP in each fraction using densitometry to determine the percentage of bound protein.
Conclusion
References
- 1. Single-molecule tracking of myelin basic protein during oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocomm.spbu.ru [biocomm.spbu.ru]
- 3. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blogs.uni-mainz.de [blogs.uni-mainz.de]
- 8. Fyn tyrosine kinase regulates oligodendroglial cell development but is not required for morphological differentiation of oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 10. Structured Functional Domains of Myelin Basic Protein: Cross Talk between Actin Polymerization and Ca2+-Dependent Calmodulin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High affinity binding of the mastoparans by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity labeling of calmodulin-binding proteins in skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myelin basic protein mRNA levels affect myelin sheath dimensions, architecture, plasticity, and density of resident glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exogenous myelin basic protein promotes oligodendrocyte death via increased calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Classical 18.5-and 21.5-kDa Isoforms of Myelin Basic Protein Inhibit Calcium Influx Into Oligodendroglial Cells, in Contrast to Golli Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [pGlu4]-Myelin Basic Protein (4-14) in Neurological and Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available literature on [pGlu4]-Myelin Basic Protein (4-14), a phosphorylated peptide fragment of Myelin Basic Protein (MBP). While direct comparative studies with other MBP peptides are limited in the currently available literature, this document aims to provide a thorough understanding of its known functions, detail relevant experimental protocols, and place it in the context of related research, particularly in the fields of neuroimmunology and signal transduction.
Introduction to [pGlu4]-Myelin Basic Protein (4-14)
[pGlu4]-Myelin Basic Protein (4-14) is the phosphorylated form of the 4-14 fragment of MBP. The phosphorylation occurs at a serine residue, which corresponds to position 8 of the full-length protein. Post-translational modifications of MBP, such as phosphorylation, are believed to play a role in the pathogenesis of demyelinating diseases like multiple sclerosis (MS) by potentially altering the protein's structure, function, and immunogenicity. This has led to interest in studying specific phosphorylated fragments like [pGlu4]-MBP (4-14) to understand their contribution to disease processes and to explore their potential as research tools or therapeutic targets.
Comparison with Other Myelin Basic Protein Peptides
While direct quantitative comparisons are scarce, the table below summarizes key features of [pGlu4]-MBP (4-14) and other commonly studied MBP peptides to provide a contextual overview.
| Peptide | Sequence | Key Features | Primary Research Applications |
| [pGlu4]-Myelin Basic Protein (4-14) | pGlu-Lys-Arg-Pro-Ser(PO3H2)-Gln-Arg-Ser-Lys-Tyr-Leu | Phosphorylated fragment of MBP. | Substrate for Protein Kinase C (PKC) assays; potential tool for studying the immunological effects of MBP phosphorylation. |
| Myelin Basic Protein (4-14) | Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | Non-phosphorylated counterpart to [pGlu4]-MBP (4-14). A selective substrate for PKC. | PKC activity assays; control peptide in studies of MBP phosphorylation. |
| Ac-Myelin Basic Protein (4-14) | Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | Acetylated N-terminus. Also a selective substrate for PKC. | Used in PKC assays, sometimes preferred for its stability or altered charge. |
| MBP (85-99) | His-Val-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-Pro-Pro | Immunodominant epitope in humans, particularly in the context of MS. | Induction of Experimental Autoimmune Encephalomyelitis (EAE); studies of T-cell responses in MS. |
| MOG (35-55) | Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys | Immunodominant epitope of Myelin Oligodendrocyte Glycoprotein (MOG). | Induction of chronic EAE in C57BL/6 mice, a widely used model for progressive MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols relevant to the study of [pGlu4]-MBP (4-14).
Protein Kinase C (PKC) Activity Assay
This protocol is designed to measure the activity of PKC using [pGlu4]-MBP (4-14) as a substrate.
Materials:
-
Purified PKC enzyme
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PS, and DAG.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [pGlu4]-MBP (4-14) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide using a scintillation counter.
-
Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/mg).
T-Cell Proliferation Assay (Hypothetical Workflow)
This workflow describes how to assess the immunogenicity of [pGlu4]-MBP (4-14) by measuring its ability to induce the proliferation of T-cells isolated from immunized animals.
Procedure:
-
Immunize susceptible mice (e.g., SJL/J strain) with [pGlu4]-MBP (4-14) emulsified in Complete Freund's Adjuvant (CFA).
-
After a set period (e.g., 10-14 days), isolate splenocytes or lymph node cells from the immunized mice.
-
Prepare a single-cell suspension and culture the cells in 96-well plates.
-
Stimulate the cells in vitro with varying concentrations of [pGlu4]-MBP (4-14), non-phosphorylated MBP (4-14) (as a control), or a non-specific peptide control.
-
After 48-72 hours, add a proliferation marker such as [³H]-thymidine or CFSE.
-
Incubate for an additional 18-24 hours.
-
Measure proliferation by scintillation counting for [³H]-thymidine incorporation or by flow cytometry for CFSE dilution.
-
Calculate a stimulation index to quantify the proliferative response.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Hypothetical Workflow)
This workflow outlines the induction and assessment of EAE using [pGlu4]-MBP (4-14) to evaluate its in vivo encephalitogenic potential.
Procedure:
-
Prepare an emulsion of [pGlu4]-MBP (4-14) in CFA.
-
Immunize susceptible mice (e.g., PL/J or SJL/J) with the emulsion.
-
Administer pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
At the end of the experiment, collect spinal cords for histological analysis to assess inflammation and demyelination.
-
Compare the clinical scores and histological findings to groups of mice immunized with non-phosphorylated MBP (4-14) or other encephalitogenic peptides.
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Simplified signaling pathway showing the activation of Protein Kinase C (PKC) and its subsequent phosphorylation of a substrate like [pGlu4]-MBP (4-14).
Caption: Experimental workflow for a T-cell proliferation assay to assess the immunogenicity of [pGlu4]-MBP (4-14).
Caption: Experimental workflow for the induction and assessment of Experimental Autoimmune Encephalomyelitis (EAE) using [pGlu4]-MBP (4-14).
Conclusion and Future Directions
[pGlu4]-Myelin Basic Protein (4-14) is a valuable tool for studying the effects of MBP phosphorylation, particularly in the context of PKC signaling. However, there is a clear need for direct comparative studies to elucidate its specific roles in the immune response and in the pathogenesis of demyelinating diseases. Future research should focus on:
-
Quantitative comparison of PKC kinetics: Directly comparing the Km and Vmax of PKC for [pGlu4]-MBP (4-14), non-phosphorylated MBP (4-14), and other MBP fragments.
-
Immunological profiling: Characterizing the T-cell and B-cell responses to [pGlu4]-MBP (4-14), including cytokine profiles and antibody production, in comparison to other MBP epitopes.
-
In vivo EAE studies: Conducting head-to-head comparisons of the encephalitogenic potential of [pGlu4]-MBP (4-14) and other MBP peptides in various mouse strains.
Such studies will be instrumental in defining the precise biological significance of this specific post-translational modification and will pave the way for a more complete understanding of its potential as a biomarker or therapeutic target in diseases like multiple sclerosis.
A Researcher's Guide to [pGlu4]-MBP (4-14): A Comparative Analysis of Commercially Available Peptides
For researchers in neuroscience, immunology, and drug development, the peptide [pGlu4]-Myelin Basic Protein (4-14) is a critical tool, primarily utilized as a highly specific substrate for Protein Kinase C (PKC). The purity, stability, and batch-to-batch consistency of this peptide are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of [pGlu4]-MBP (4-14) and its non-phosphorylated counterpart, MBP (4-14), from various suppliers. Due to the limited availability of direct comparative experimental data from suppliers, this guide focuses on a comparison of product specifications and provides detailed experimental protocols for researchers to conduct their own in-house validation.
Supplier Product Specifications
A review of the product datasheets from prominent suppliers reveals that most offer [pGlu4]-MBP (4-14) or MBP (4-14) with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC). While specific batch data and chromatograms are typically not publicly available, the following table summarizes the key specifications provided by each supplier.
| Supplier | Product Name | Catalog Number | Sequence | Purity (by HPLC) | Molecular Weight (Da) | Form |
| MedChemExpress | [pGlu4]-Myelin Basic Protein (4-14) | HY-P3739 | EKRPSQRSKYL | >98% | 1373.56 | Lyophilized powder |
| Anaspec | MBP (4-14), bovine, MBP (3-13), mouse | AS-22916 | QKRPSQRSKYL | ≥95%[1] | 1390.7[1] | Lyophilized[1] |
| Isca Biochemicals | MBP (4-14) | 126768-94-3 | QKRPSQRSKYL | >95%[2] | 1390.6[2] | Freeze dried solid[2] |
Note: The sequence for the phosphorylated version ([pGlu4]-MBP (4-14)) starts with a pyroglutamic acid, while the non-phosphorylated version (MBP (4-14)) starts with glutamine. Researchers should select the appropriate version based on their experimental needs.
Recommended Experimental Protocols for In-House Comparison
To ensure the quality and performance of [pGlu4]-MBP (4-14) from any supplier, it is highly recommended that researchers perform their own comparative analysis. The following protocols provide a framework for these essential evaluations.
Purity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general procedure for verifying the purity of a peptide sample using reverse-phase HPLC (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile, deionized water or a buffer compatible with your HPLC system) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Compare the retention time of the main peak across samples from different suppliers.
-
Activity Assessment via Protein Kinase C (PKC) Assay
The primary function of [pGlu4]-MBP (4-14) is to act as a substrate for PKC. A kinase activity assay is essential to compare the performance of peptides from different suppliers.
Methodology:
-
Reaction Mixture:
-
20 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM CaCl₂
-
100 µM ATP (containing γ-³²P-ATP)
-
50 µg/mL Phosphatidylserine
-
10 µg/mL Diacylglycerol
-
Recombinant active PKC enzyme
-
[pGlu4]-MBP (4-14) from different suppliers (at varying concentrations)
-
-
Procedure:
-
Prepare the reaction mixture on ice, adding the PKC enzyme last.
-
Initiate the reaction by transferring the tubes to a 30°C water bath.
-
Incubate for 10-20 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated peptide.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the phosphorylated [pGlu4]-MBP (4-14).
-
Compare the kinase activity (amount of phosphorylated substrate) for peptides from different suppliers.
-
Stability Evaluation
Assessing the stability of the peptide in solution is crucial for ensuring consistent performance over the duration of an experiment.
Methodology:
-
Procedure:
-
Reconstitute the peptides from different suppliers in the same buffer and to the same concentration.
-
Aliquot the solutions and store them at different conditions (e.g., 4°C, -20°C, and room temperature).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition.
-
Analyze the purity of each aliquot by HPLC as described in the purity verification protocol.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining over time for each storage condition and each supplier.
-
Compare the degradation rates to determine the relative stability of the peptides.
-
Protein Kinase C (PKC) Signaling Pathway
[pGlu4]-MBP (4-14) is a substrate in the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is dependent on calcium and diacylglycerol (DAG).
Conclusion
The selection of a high-quality [pGlu4]-MBP (4-14) peptide is critical for the success of research involving the Protein Kinase C pathway. While suppliers generally claim high purity, this guide empowers researchers to make informed decisions by providing a framework for their own comparative analysis. By performing in-house validation of purity, activity, and stability, scientists can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the advancement of their respective fields.
References
Validating the Purity of Synthetic [pGlu4]-Myelin Basic Protein (4-14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the purity of synthetic [pGlu4]-Myelin Basic Protein (4-14), a key substrate for Protein Kinase C (PKC) assays. We offer a detailed look at experimental protocols and data presentation to ensure the quality and reliability of your research.
Comparative Purity Data of Synthetic [pGlu4]-MBP (4-14)
The purity of synthetic peptides can vary between suppliers and even between different synthesis batches from the same supplier. While specific batch data for [pGlu4]-Myelin Basic Protein (4-14) is not publicly available, the following table provides a representative comparison of typical purity levels offered by commercial suppliers for similar custom peptides, as determined by High-Performance Liquid Chromatography (HPLC). Researchers should always request a Certificate of Analysis (CoA) for each specific lot.
| Supplier | Purity Level (by HPLC) | Analysis Method(s) | Notes |
| Representative Supplier A | >98% | HPLC, Mass Spectrometry | Typically suitable for quantitative and in vivo studies. |
| Representative Supplier B | >95% | HPLC, Mass Spectrometry | A cost-effective option for general research applications. |
| Representative Supplier C | >90% | HPLC | May be sufficient for screening assays but not recommended for sensitive applications. |
Experimental Protocols for Purity Validation
Accurate determination of peptide purity is crucial for reproducible experimental results. The three primary methods for validating the purity of synthetic peptides like [pGlu4]-MBP (4-14) are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide purity by separating the target peptide from impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the lyophilized [pGlu4]-MBP (4-14) peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or acetonitrile, to a final concentration of 1 mg/mL. Centrifuge the solution to pellet any insoluble material.
-
Chromatographic System:
-
Column: A C18 reverse-phase column is typically used for peptides of this size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for tyrosine residues).
-
-
Analysis: Inject 10-20 µL of the prepared sample. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, ensuring the correct sequence has been synthesized.
Protocol:
-
Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for Liquid Chromatography-Mass Spectrometry (LC-MS). For direct infusion or MALDI-TOF, the peptide is dissolved in a suitable volatile solvent.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap analyzers provide accurate mass determination.
-
-
Analysis:
-
The instrument is calibrated using a known standard.
-
The sample is introduced into the mass spectrometer.
-
The resulting mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of [pGlu4]-MBP (4-14) (C60H100N20O17, MW: 1373.58 Da). The presence of other peaks may indicate impurities or modifications.
-
Amino Acid Analysis (AAA)
Amino acid analysis provides an absolute quantification of the peptide by determining the relative abundance of its constituent amino acids after hydrolysis.
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its individual amino acids by heating in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable. Phenylisothiocyanate (PITC) is a common derivatizing agent.
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing the peak areas to a known standard. The amino acid composition should match the theoretical composition of [pGlu4]-MBP (4-14) (Gln, Lys, Arg, Pro, Ser, Tyr, Leu in the expected ratios).
Experimental Workflow
Caption: Experimental workflow for the purity validation of synthetic peptides.
Protein Kinase C (PKC) Activation Pathway
[pGlu4]-Myelin Basic Protein (4-14) is a well-established substrate for Protein Kinase C (PKC). The following diagram illustrates the general activation pathway for conventional PKC isoforms, which are activated by diacylglycerol (DAG) and calcium (Ca2+).
Caption: Activation pathway of conventional Protein Kinase C (PKC).
Alternatives to [pGlu4]-MBP (4-14)
While [pGlu4]-MBP (4-14) is a widely used substrate for PKC, several alternatives are available for various research applications.
-
Other Myelin Basic Protein Fragments: Different fragments of MBP can also serve as PKC substrates.[1] The choice of fragment may depend on the specific PKC isoform being studied.
-
Ac-MBP (4-14): The acetylated version of the MBP (4-14) peptide is also a selective PKC substrate and can be used in PKC assays.[1]
-
Syntide-2: A synthetic peptide that is a specific substrate for PKC.[2]
-
EGFR Peptide: A peptide derived from the epidermal growth factor receptor that is a selective substrate for PKC.[3][4]
-
Pseudosubstrate-based Peptides: Peptides that mimic the pseudosubstrate region of PKC can act as competitive inhibitors and are useful for studying PKC regulation.[5][6][7]
The selection of a suitable substrate or inhibitor depends on the specific experimental goals, the PKC isoforms of interest, and the required assay sensitivity. It is recommended to consult the literature for the most appropriate peptide for your research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substrate peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Peptides that mimic the pseudosubstrate region of protein kinase C bind to acidic lipids in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Quest for a Specific Myelin Peptide as a Biomarker in Multiple Sclerosis: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of precise biomarkers to track disease progression in multiple sclerosis (MS) is a critical unmet need. While various candidates have been explored, the specific correlation of [pGlu4]-MBP (4-14), a post-translationally modified fragment of Myelin Basic Protein, with disease progression remains largely uninvestigated in clinical studies. This guide provides a comparative overview of the broader role of Myelin Basic Protein (MBP) and its fragments as markers of demyelination against the more established biomarkers of neuroaxonal damage and glial activation: Neurofilament Light Chain (NfL) and Glial Fibrillary Acidic Protein (GFAP).
While the pyroglutamylated form of MBP (4-14) is utilized in in-vitro assays, particularly for studying protein kinase C activity, its clinical significance as a biomarker for MS progression has not been established in published literature. Consequently, this guide will focus on the available data for general MBP fragments and compare their utility with NfL and GFAP, for which substantial quantitative data and standardized assays exist.
Comparative Analysis of Biomarkers for Multiple Sclerosis Progression
The following tables summarize the key characteristics and quantitative data for MBP fragments, NfL, and GFAP as biomarkers for monitoring MS.
| Biomarker Category | Specific Biomarker | Biological Process Indicated | Primary Sample Type | Correlation with Disease Progression |
| Demyelination | Myelin Basic Protein (MBP) and its fragments | Breakdown of the myelin sheath surrounding axons. | Cerebrospinal Fluid (CSF) | Levels can be elevated during acute relapses, but the correlation with long-term disability progression is weak and inconsistent. Its utility is limited by low specificity and transient nature.[1] |
| Neuroaxonal Damage | Neurofilament Light Chain (NfL) | Damage and degeneration of neurons and their axons. | CSF, Blood (Serum, Plasma) | Strong correlation with disease activity, relapse rates, lesion load, and future disability worsening. Elevated levels are predictive of a more severe disease course.[2][3][4][5] |
| Astrocytosis/Glial Activation | Glial Fibrillary Acidic Protein (GFAP) | Activation and proliferation of astrocytes, a hallmark of CNS injury and inflammation. | CSF, Blood (Serum, Plasma) | Correlates with disease severity, particularly in progressive forms of MS.[6][7][8][9][10] Levels are associated with disability progression and brain atrophy.[6][9] |
Quantitative Data Summary
| Biomarker | Disease State | Mean CSF Concentration (approx.) | Mean Serum/Plasma Concentration (approx.) | Notes |
| MBP Fragments | MS Relapse | Highly variable, can exceed 10 ng/mL | Not routinely measured | Levels are transient and often return to baseline after a relapse.[11] |
| Healthy Controls | < 4 ng/mL | - | ||
| Neurofilament Light Chain (NfL) | Relapsing-Remitting MS (Relapse) | >2000 pg/mL | >15 pg/mL | CSF levels are significantly higher than in blood.[3][4] |
| Progressive MS | 1000-2000 pg/mL | 10-20 pg/mL | Levels are generally higher than in healthy controls and tend to increase with age.[4] | |
| Healthy Controls | <500 pg/mL (age-dependent) | <10 pg/mL (age-dependent) | Age-adjusted reference values are crucial for interpretation.[12] | |
| Glial Fibrillary Acidic Protein (GFAP) | Progressive MS | >1000 pg/mL | >150 pg/mL | Higher levels are more indicative of progressive disease stages.[6][10] |
| Relapsing-Remitting MS | 500-1000 pg/mL | 50-150 pg/mL | ||
| Healthy Controls | <500 pg/mL | <50 pg/mL |
Experimental Protocols
Quantification of Myelin Basic Protein (MBP) Fragments
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) for "MBP-like material" in CSF.
Protocol Outline:
-
Sample Collection: Cerebrospinal fluid is obtained via lumbar puncture.
-
Sample Preparation: CSF samples are centrifuged to remove cellular debris and stored at -80°C.
-
Assay Principle: A solid-phase immunoassay is used where antibodies specific to MBP fragments are coated onto microtiter plates.
-
Detection: Patient CSF samples and standards are added to the wells. A secondary antibody conjugated to an enzyme (for ELISA) or a radiolabel (for RIA) is then added.
-
Quantification: The amount of MBP is determined by measuring the colorimetric or radioactive signal, which is proportional to the concentration of MBP in the sample.
Quantification of Neurofilament Light Chain (NfL)
Method: Single Molecule Array (Simoa) or ELISA. Simoa assays are preferred for their higher sensitivity, especially in blood samples.[5]
Protocol Outline (Simoa):
-
Sample Collection: CSF or blood (serum or plasma) is collected.
-
Sample Preparation: Samples are diluted according to the manufacturer's instructions.
-
Assay Principle: Paramagnetic beads coated with anti-NfL capture antibodies are incubated with the sample. Captured NfL is then labeled with a biotinylated detector antibody and a streptavidin-β-galactosidase conjugate.
-
Detection: The beads are loaded into microwells, and a fluorogenic substrate is added. The enzyme converts the substrate into a fluorescent product.
-
Quantification: The digital signal from individual beads is measured, allowing for the precise quantification of NfL concentration.[5]
Protocol Outline (ELISA):
-
Sample Collection and Preparation: Similar to the Simoa protocol.
-
Assay Principle: A sandwich ELISA format is used with a capture antibody coated on the plate and a detection antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A colorimetric substrate is added, and the resulting signal is measured using a spectrophotometer.
-
Quantification: The concentration is determined by comparing the sample signal to a standard curve.[12][13][14][15]
Quantification of Glial Fibrillary Acidic Protein (GFAP)
Method: Simoa or ELISA. Simoa is favored for its high sensitivity in both CSF and blood.[16][17][18]
Protocol Outline (Simoa):
-
Sample Collection and Preparation: CSF or blood is collected and processed.
-
Assay Principle: The assay follows the same principle as the NfL Simoa assay, using specific anti-GFAP antibodies for capture and detection.
-
Detection and Quantification: The digital signal from fluorescently labeled beads is measured to determine the GFAP concentration.[16][17][19]
Visualizing the Biomarker Landscape in Multiple Sclerosis
The following diagrams illustrate the biological origins of these biomarkers and a typical experimental workflow for their analysis.
Caption: Biological origins of key MS biomarkers.
Caption: General workflow for MS biomarker analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurofilament light chain as a biological marker for multiple sclerosis: a meta-analysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Evolution of Neurofilament Light Chain in Multiple Sclerosis [frontiersin.org]
- 4. Cerebrospinal fluid neurofilament light chain in multiple sclerosis and its subtypes: a meta-analysis of case–control studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial fibrillary acidic protein: a potential biomarker for progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A candidate biomarker of glial fibrillary acidic protein in CSF and blood in differentiating multiple sclerosis and its subtypes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Frontiers | Glial Activation Markers in CSF and Serum From Patients With Primary Progressive Multiple Sclerosis: Potential of Serum GFAP as Disease Severity Marker? [frontiersin.org]
- 11. Myelin basic protein in CSF as indicator of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. ibl-international.com [ibl-international.com]
- 14. A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. Glial Fibrillary Acidic Protein (GFAP*) Assays | Quanterix [quanterix.com]
- 17. rbm.iqvia.com [rbm.iqvia.com]
- 18. Method comparison of plasma and CSF GFAP immunoassays across multiple platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quanterix.com [quanterix.com]
Disease Model & Therapeutic Application
Application Notes and Protocols: [pGlu4]-Myelin Basic Protein (4-14) as a Therapeutic Target for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic autoimmune disorder of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. A key pathological feature of MS is the erroneous attack of the myelin sheath by the immune system, particularly T-cells. Myelin Basic Protein (MBP) is a major component of the myelin sheath and a primary autoantigen implicated in the pathogenesis of MS. Consequently, MBP and its peptide fragments have been extensively investigated as potential therapeutic agents to induce antigen-specific immune tolerance.
This document focuses on [pGlu4]-Myelin Basic Protein (4-14) , a post-translationally modified fragment of MBP. The modification, pyroglutamination at position 4, may alter its immunological properties, potentially rendering it an Altered Peptide Ligand (APL) . APLs are variants of immunodominant epitopes that can modulate the response of antigen-specific T-cells, for instance, by inducing anergy (unresponsiveness) or shifting the T-cell response from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) phenotype. This approach seeks to re-establish tolerance to myelin antigens and mitigate the autoimmune attack in MS.
Note: Direct experimental evidence for the therapeutic efficacy of [pGlu4]-MBP(4-14) in MS or its animal models is currently limited in published literature. The following application notes and protocols are provided as a comprehensive framework for investigating its potential as a therapeutic agent, based on established methodologies for studying similar myelin-derived peptides and APLs in the context of autoimmune demyelinating diseases.
Hypothesized Mechanism of Action
It is hypothesized that [pGlu4]-MBP(4-14) acts as an APL to modulate the autoimmune response in MS. The proposed signaling pathway involves a shift in T-cell differentiation, away from pathogenic pro-inflammatory phenotypes and towards regulatory phenotypes that can suppress the autoimmune attack on myelin.
Caption: Hypothesized signaling pathway for [pGlu4]-MBP(4-14) as an Altered Peptide Ligand.
Quantitative Data Summary
Table 1: Illustrative Efficacy of a Myelin Peptide in an EAE Model
| Treatment Group | Mean Max Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Cumulative Disease Score (± SEM) |
|---|---|---|---|
| Vehicle Control | 3.5 ± 0.3 | 11.2 ± 0.5 | 45.8 ± 5.1 |
| MBP Peptide A (100µg) | 1.8 ± 0.4* | 14.5 ± 1.1* | 22.3 ± 4.5* |
| [pGlu4]-MBP(4-14) | Data to be generated | Data to be generated | Data to be generated |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustration purposes.
Table 2: Illustrative Cytokine Profile from Peptide-Restimulated Splenocytes
| Treatment Group | IFN-γ (pg/mL ± SEM) | IL-17 (pg/mL ± SEM) | IL-10 (pg/mL ± SEM) | TGF-β (pg/mL ± SEM) |
|---|---|---|---|---|
| Vehicle Control | 1250 ± 150 | 850 ± 95 | 150 ± 25 | 210 ± 30 |
| MBP Peptide A (100µg) | 450 ± 70* | 310 ± 50* | 480 ± 60* | 550 ± 75* |
| [pGlu4]-MBP(4-14) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustration purposes.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of [pGlu4]-MBP(4-14) using the EAE model.
Protocol 1: Induction and Therapeutic Treatment of EAE in C57BL/6 Mice
Objective: To assess the therapeutic efficacy of [pGlu4]-MBP(4-14) in suppressing the clinical signs of EAE.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
[pGlu4]-MBP(4-14) peptide, sterile and endotoxin-free
-
Sterile PBS (vehicle control)
-
Syringes and needles
Workflow Diagram:
Caption: Experimental workflow for EAE induction and treatment.
Procedure:
-
EAE Induction (Day 0): a. Prepare an emulsion of MOG35-55 in CFA (1:1 ratio). A typical concentration is 200 µg of MOG35-55 per mouse. b. Anesthetize mice and administer 100 µL of the emulsion subcutaneously at two sites on the flank. c. Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
PTX Boost (Day 2): a. Administer a second dose of 200 ng of PTX i.p.
-
Clinical Monitoring (Starting Day 7): a. Monitor and score mice daily for clinical signs of EAE using a standard 0-5 scale:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund
-
Treatment Initiation (Upon Disease Onset): a. Once mice develop a clinical score of 1-2 (typically around day 10-12), randomize them into treatment groups. b. Administer [pGlu4]-MBP(4-14) (e.g., 10-100 µg) or vehicle (PBS) daily via a chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage).
-
Endpoint and Tissue Harvest (e.g., Day 21): a. At the end of the study period, euthanize mice. b. Collect spleens and lymph nodes for immunological assays (Protocol 2 & 3). c. Perfuse mice with PBS and collect spinal cords for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
Protocol 2: T-Cell Proliferation Assay
Objective: To determine if treatment with [pGlu4]-MBP(4-14) reduces the proliferative response of myelin-specific T-cells.
Materials:
-
Spleens from treated and control mice (from Protocol 1)
-
RPMI-1640 medium, supplemented with 10% FBS, L-glutamine, and antibiotics
-
Red blood cell lysis buffer
-
MOG35-55 peptide and [pGlu4]-MBP(4-14)
-
Concanavalin A (ConA) as a positive control
-
96-well round-bottom plates
-
[3H]-Thymidine or CFSE staining dye
-
Cell harvester and scintillation counter, or flow cytometer
Procedure:
-
Prepare Single-Cell Suspension: a. Aseptically remove spleens and homogenize them to create a single-cell suspension. b. Lyse red blood cells using lysis buffer and wash the remaining splenocytes with RPMI medium. c. Count viable cells and resuspend to a final concentration of 2 x 10^6 cells/mL.
-
Cell Culture: a. Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate. b. Add 100 µL of medium containing the stimulating antigen:
- Medium alone (negative control)
- MOG35-55 (e.g., 10 µg/mL)
- [pGlu4]-MBP(4-14) (e.g., 10 µg/mL)
- ConA (positive control, e.g., 2.5 µg/mL) c. Culture plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Measure Proliferation ([3H]-Thymidine method): a. 18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. b. Harvest cells onto filter mats and measure thymidine incorporation using a scintillation counter. c. Express results as a Stimulation Index (SI) = (Mean CPM of antigen wells) / (Mean CPM of medium-only wells).
Protocol 3: Cytokine Profiling by ELISA
Objective: To measure the production of pro- and anti-inflammatory cytokines by splenocytes from treated and control mice.
Materials:
-
Splenocytes prepared and cultured as in Protocol 2 (steps 1 and 2)
-
Supernatants collected from the T-cell proliferation assay at 48-72 hours
-
ELISA kits for mouse IFN-γ, IL-17, IL-4, and IL-10
-
ELISA plate reader
Procedure:
-
Collect Supernatants: a. After 48-72 hours of culture, centrifuge the 96-well plates. b. Carefully collect the supernatants from each well and store at -80°C until use.
-
Perform ELISA: a. Follow the manufacturer's instructions for the specific cytokine ELISA kits. b. Briefly, coat ELISA plates with capture antibody, block non-specific binding, add culture supernatants and standards, add detection antibody, add substrate, and stop the reaction. c. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: a. Generate a standard curve from the standards of known concentration. b. Calculate the concentration of each cytokine in the samples based on the standard curve. c. Compare cytokine levels between treatment groups.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of [pGlu4]-Myelin Basic Protein (4-14) as a potential therapeutic for Multiple Sclerosis. By acting as an Altered Peptide Ligand, this modified peptide could potentially induce immune tolerance to myelin, a key goal in MS therapy. The successful execution of these experiments will provide crucial data on its in vivo efficacy, mechanism of action, and potential for further development as a novel, antigen-specific immunomodulatory agent.
Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) using [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is a complex condition characterized by an autoimmune attack on the central nervous system (CNS), leading to inflammation, demyelination, axonal loss, and gliosis. The induction of EAE in susceptible animal strains is a critical tool for understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.
Myelin Basic Protein (MBP) is a major protein of the myelin sheath and a key autoantigen implicated in the pathogenesis of MS and EAE. Specific peptide fragments of MBP are known to be encephalitogenic, capable of inducing an autoimmune response that leads to the clinical and pathological signs of EAE. Post-translational modifications of MBP, such as phosphorylation, can modulate its immunogenicity and encephalitogenicity.
This document provides detailed application notes and protocols for the induction of EAE using the phosphorylated MBP fragment, [pGlu4]-Myelin Basic Protein (4-14). While specific data for this particular modified peptide is limited in publicly available literature, the provided protocols are based on established methods for other MBP peptides and serve as a comprehensive guide for researchers to design and execute their studies. Empirical optimization of the peptide dose and immunization schedule is recommended for achieving a robust and reproducible EAE model.
Data Presentation
The following tables summarize typical quantitative data for EAE induction using MBP and its peptides in various mouse strains. This information can be used as a starting point for designing experiments with [pGlu4]-MBP (4-14).
Table 1: Typical Doses of MBP and Peptides for EAE Induction in Mice
| Antigen | Mouse Strain | Dose per Mouse | Reference |
| Whole MBP | SJL | 400 µg | [1] |
| MBP p17 | TCR-transgenic | 200 µg | [2] |
| PLP139-151 | SJL | 50 nmol (~87 µg) | [3] |
| MBP84-104 | SJL | 100 nmol (2 immunizations) | [3] |
| MOG35-55 | C57BL/6 | 200 µg | [3] |
Table 2: Typical EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail or hind limb weakness |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Experimental Protocols
Protocol 1: Induction of Active EAE in Mice using [pGlu4]-MBP (4-14)
This protocol describes the active immunization of mice to induce EAE. The specific dose of [pGlu4]-MBP (4-14) and the volume of Pertussis Toxin (PTX) may require optimization based on the mouse strain and the specific activity of the peptide and PTX lots.
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with Luer-Lok tip
-
Sterile 27-gauge needles
-
Emulsifying needle or two Luer-Lok syringes and a connecting device
-
Female mice of a susceptible strain (e.g., SJL/J or C57BL/6), 8-12 weeks old
Procedure:
-
Preparation of the Emulsion (Day 0):
-
Dissolve [pGlu4]-MBP (4-14) in sterile PBS to a final concentration of 1-2 mg/mL. Note: The optimal concentration should be determined empirically. A starting point could be a dose of 100-200 µg per mouse.
-
In a sterile environment, prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix equal volumes of the peptide solution and CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it between two connected syringes or by using an emulsifying needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to your institution's approved animal care and use protocols.
-
Inject a total of 0.1-0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the flank or back of each mouse.
-
-
Administration of Pertussis Toxin (Day 0 and Day 2):
-
Reconstitute and dilute PTX in sterile PBS according to the manufacturer's instructions. A typical dose is 100-200 ng per mouse.
-
On the day of immunization (Day 0), administer the appropriate dose of PTX intraperitoneally (i.p.) in a volume of 0.1 mL.
-
Administer a second dose of PTX i.p. 48 hours later (Day 2).
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standardized scoring system (see Table 2).
-
Record the body weight of each mouse daily.
-
Provide easy access to food and water for animals with motor deficits.
-
Protocol 2: Histopathological Analysis of CNS Tissue
This protocol outlines the procedure for collecting and processing CNS tissue for histopathological evaluation of inflammation and demyelination.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
70%, 90%, 100% Ethanol
-
Xylene
-
Paraffin
-
Microtome
-
Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for myelination)
-
Microscope
Procedure:
-
Tissue Collection:
-
At the desired time point (e.g., at the peak of disease or at the end of the experiment), euthanize the mice according to approved protocols.
-
Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the brain and spinal cord.
-
-
Tissue Processing and Embedding:
-
Post-fix the CNS tissues in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol (70%, 90%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and with Luxol Fast Blue (LFB) to assess the degree of demyelination.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the degree of inflammation and demyelination in different regions of the CNS (e.g., spinal cord, cerebellum, brainstem).
-
Mandatory Visualization
References
- 1. Critical threshold for dose of myelin basic protein in murine autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance Induction and Autoimmune Encephalomyelitis Amelioration After Administration of Myelin Basic Protein–derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
[pGlu4]-MBP (4-14): Application Notes for a Putative Multiple Sclerosis Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination and neurodegeneration. The identification of specific and sensitive biomarkers for early diagnosis, prognosis, and monitoring of therapeutic response is a critical unmet need in the management of MS. Myelin Basic Protein (MBP), an abundant protein of the myelin sheath, and its post-translationally modified fragments are considered potential biomarker candidates, as they can be released into the cerebrospinal fluid (CSF) and blood upon myelin breakdown.[1][2]
This document provides an overview and application notes for a specific N-terminally modified fragment of MBP, [pGlu4]-MBP (4-14), as a potential biomarker for MS. It is important to note that while post-translational modifications of MBP are an active area of research in MS, specific data on [pGlu4]-MBP (4-14) as a clinical biomarker is currently limited in publicly available scientific literature. These notes, therefore, provide a foundational framework based on the broader context of modified MBP fragments in MS research.
Biomarker Profile: [pGlu4]-MBP (4-14)
-
Analyte: [pGlu4]-Myelin Basic Protein (4-14)
-
Sequence: Glp-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu
-
Modification: Pyroglutamic acid (pGlu) at the N-terminus, formed by the cyclization of the glutamine residue at position 4 of the MBP (4-14) fragment.
-
Putative Origin: Proteolytic cleavage of Myelin Basic Protein and subsequent enzymatic or spontaneous modification.
-
Potential Significance in MS: The presence of post-translationally modified MBP fragments in biological fluids may reflect specific pathological processes in MS, such as enzymatic activity associated with inflammation and demyelination.[3]
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the concentration of [pGlu4]-MBP (4-14) in the cerebrospinal fluid (CSF) or blood of MS patients versus healthy controls or patients with other neurological diseases is not available in peer-reviewed publications. The following table is a template for researchers to populate as data becomes available.
| Patient Cohort | Sample Type | [pGlu4]-MBP (4-14) Concentration (Mean ± SD) | p-value vs. Healthy Controls | Reference |
| Healthy Controls | CSF | Data not available | N/A | Data not available |
| Relapsing-Remitting MS (RRMS) | CSF | Data not available | Data not available | Data not available |
| Secondary Progressive MS (SPMS) | CSF | Data not available | Data not available | Data not available |
| Primary Progressive MS (PPMS) | CSF | Data not available | Data not available | Data not available |
| Other Neurological Diseases | CSF | Data not available | Data not available | Data not available |
| Healthy Controls | Plasma/Serum | Data not available | N/A | Data not available |
| Relapsing-Remitting MS (RRMS) | Plasma/Serum | Data not available | Data not available | Data not available |
Experimental Protocols
The detection and quantification of specific post-translationally modified peptides like [pGlu4]-MBP (4-14) in complex biological matrices such as CSF and blood require highly sensitive and specific methods.
Sample Collection and Preparation
-
Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture following standardized protocols. To minimize pre-analytical variability, samples should be processed (e.g., centrifuged to remove cells) within a short timeframe after collection and stored at -80°C until analysis.
-
Blood (Serum/Plasma): Blood samples should be collected and processed according to standard procedures to obtain serum or plasma. Aliquots should be stored at -80°C.
Hypothetical Immunoassay for [pGlu4]-MBP (4-14) Detection
A specific immunoassay, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay), would be the ideal platform for high-throughput quantification. The development of such an assay would require:
-
Antibody Generation: Production of monoclonal or polyclonal antibodies that specifically recognize the [pGlu4]-MBP (4-14) peptide. The primary challenge lies in generating antibodies that can distinguish the pyroglutamated N-terminus from the unmodified peptide.
-
Assay Development:
-
Coating: A capture antibody specific for a region of the MBP (4-14) peptide is immobilized on a microplate.
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: CSF or plasma samples, along with a standard curve of synthetic [pGlu4]-MBP (4-14), are added to the wells.
-
Detection: A labeled detection antibody that specifically recognizes the pGlu modification is added.
-
Signal Generation: A substrate is added to generate a measurable signal that is proportional to the amount of [pGlu4]-MBP (4-14) in the sample.
-
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) offers a highly specific and sensitive alternative for the direct detection and quantification of [pGlu4]-MBP (4-14).
-
Sample Preparation for MS:
-
Protein Depletion: Deplete high-abundance proteins from CSF or plasma to enhance the detection of low-abundance peptides.
-
Enrichment (Optional): Use immunoprecipitation with an antibody targeting a portion of the MBP fragment to enrich for the target peptide.
-
Solid-Phase Extraction (SPE): Desalt and concentrate the peptide fraction using a suitable SPE cartridge.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Separate the peptides using reverse-phase liquid chromatography.
-
Mass Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Quantification: Use techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) with stable isotope-labeled internal standards of [pGlu4]-MBP (4-14) for absolute quantification.
-
Visualizations
Caption: Workflow for the analysis of [pGlu4]-MBP (4-14) as a potential MS biomarker.
Caption: Hypothetical pathway for the generation of [pGlu4]-MBP (4-14) in MS.
Discussion and Future Directions
The investigation of post-translationally modified MBP fragments like [pGlu4]-MBP (4-14) as biomarkers for MS is a promising research avenue. The presence and concentration of such modified peptides could provide more specific insights into the ongoing pathology of MS compared to total MBP levels, which have shown limited diagnostic utility.[1]
Challenges:
-
Low Abundance: The concentration of specific MBP fragments in CSF and blood is expected to be very low, requiring highly sensitive analytical methods.
-
Specificity: Differentiating between various modified and unmodified MBP fragments is a significant analytical challenge.
-
Clinical Validation: Extensive clinical studies with large, well-characterized patient cohorts are necessary to validate the diagnostic and prognostic value of any new biomarker.
Future Research:
-
Method Development: Development and validation of sensitive and specific immunoassays or mass spectrometry-based methods for the quantification of [pGlu4]-MBP (4-14).
-
Clinical Studies: Measurement of [pGlu4]-MBP (4-14) levels in longitudinal studies of MS patients to correlate its concentration with disease activity, progression, and response to treatment.
-
Mechanistic Studies: Investigation of the enzymatic pathways responsible for the generation of [pGlu4]-MBP (4-14) in the context of MS pathology.
References
- 1. Biomarkers in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple sclerosis and myelin basic protein: insights into protein disorder and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin Basic Protein Citrullination in Multiple Sclerosis: A Potential Therapeutic Target for the Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors Targeting [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of inhibitors targeting kinases that phosphorylate the [pGlu4]-Myelin Basic Protein (4-14) peptide. This modified fragment of Myelin Basic Protein (MBP) is a key substrate for several kinases implicated in the pathogenesis of demyelinating diseases such as Multiple Sclerosis (MS). Understanding and inhibiting these kinase activities represent a promising therapeutic strategy.
Introduction
Myelin Basic Protein (MBP) is a primary autoantigen in MS, and its post-translational modifications, particularly phosphorylation, are altered in the disease state. The phosphorylation of MBP is a dynamic process regulated by a number of kinases, including Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK3). The pyroglutamylated MBP fragment, [pGlu4]-MBP (4-14), has been identified as a specific substrate for PKC, making it a valuable tool for studying and targeting the activity of this kinase in the context of demyelination.
Key Kinases and Their Inhibitors
The primary kinase known to phosphorylate the [pGlu4]-MBP (4-14) substrate is Protein Kinase C (PKC) . Specifically, PKC isozymes type II and III have been identified in myelin. Additionally, Glycogen Synthase Kinase-3 (GSK3) is another key kinase involved in the broader phosphorylation of MBP and is a relevant target in neurodegenerative diseases.
Inhibitor Data Summary
The following tables summarize quantitative data for known inhibitors of PKC and GSK3.
Table 1: Inhibitors of Protein Kinase C (PKC)
| Inhibitor | Target PKC Isoforms | IC50 (nM) | Notes |
| Bisindolylmaleimide I (GF109203X) | PKCα, PKCβI, PKCβII, PKCγ | 20, 17, 16, 20[1][2] | Cell-permeable and reversible inhibitor. Also inhibits GSK3.[2] |
| Chelerythrine Chloride | General PKC | 660[3][4][5] | Cell-permeable. Competitive with respect to the phosphate acceptor.[4] |
| Calphostin C | General PKC | 50[6][7][8] | Potent, selective, and photo-dependent inhibitor targeting the regulatory domain.[7] |
Table 2: Inhibitors of Glycogen Synthase Kinase-3 (GSK3)
| Inhibitor | Target GSK3 Isoforms | IC50/Ki (nM) | Notes |
| Tideglusib | GSK3 | 60[9] | Irreversible inhibitor. |
| LY2090314 | GSK3α/GSK3β | 1.5 / 0.9[9] | ATP-competitive inhibitor. |
| SB-415286 | GSK3α | Ki = 31[9] | ATP-competitive inhibitor. Similar potency for GSK3β.[9] |
| COB-187 | GSK3α/GSK3β | 22 / 11[10] | Highly potent and selective inhibitor.[10] |
| BRD3731 | GSK3β | 15 (IC50) | 14-fold selectivity for GSK3β over GSK3α.[9] |
| Bisindolylmaleimide I (GF109203X) | GSK3 | 190-360[11] | Also a potent PKC inhibitor. |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK3 | 2.8-6.8[11] | Potent inhibitor of both GSK3 and PKC.[11] |
Signaling Pathways
The phosphorylation of MBP by PKC and GSK3 is a critical event in the regulation of myelin sheath stability. Dysregulation of these pathways is implicated in demyelinating diseases.
Caption: Simplified signaling pathway of MBP phosphorylation by PKC and GSK3.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric assay to measure the activity of PKC using [pGlu4]-MBP (4-14) as a substrate.
Materials:
-
Purified, active Protein Kinase C (PKC)
-
[pGlu4]-Myelin Basic Protein (4-14) peptide substrate
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT
-
Kinase Reaction Buffer (KRB): ADB containing 10 mM MgCl₂, 1 mM CaCl₂, 10 µg/ml phosphatidylserine, and 1 µg/ml diacylglycerol
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator/water bath at 30°C
Procedure:
-
Prepare Substrate and Enzyme:
-
Prepare a 1 mg/ml stock solution of [pGlu4]-MBP (4-14) in ADB.
-
Dilute the purified PKC enzyme in ADB to the desired working concentration (e.g., 10-50 ng/reaction).
-
-
Prepare ATP Mixture:
-
Prepare a working solution of ATP by mixing [γ-³²P]ATP with unlabeled ATP to achieve a final concentration of 100 µM and a specific activity of ~500 cpm/pmol.
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µl Kinase Reaction Buffer (KRB)
-
10 µl of diluted PKC enzyme
-
10 µl of test inhibitor at various concentrations (or solvent control)
-
10 µl of 1 mg/ml [pGlu4]-MBP (4-14) substrate
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding 10 µl of the ATP mixture.
-
Incubate for 15-30 minutes at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by spotting 25 µl of the reaction mixture onto a 2x2 cm P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial.
-
Add 5 ml of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (reaction without enzyme) from all samples.
-
Plot the remaining kinase activity as a percentage of the control (no inhibitor) against the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for the in vitro PKC activity assay.
Protocol 2: In-Gel Kinase Assay for MBP Phosphorylation
This protocol allows for the detection of kinase activity within a polyacrylamide gel using MBP as a substrate.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (pH 6.8 and 8.8)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
Myelin Basic Protein (MBP)
-
Protein extract from cells or tissue
-
SDS-PAGE running buffer
-
Renaturation Buffer: 50 mM Tris-HCl pH 8.0, 20% isopropanol
-
Equilibration Buffer: 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol
-
Kinase Reaction Buffer: 40 mM HEPES pH 7.5, 2 mM DTT, 10 mM MgCl₂, 0.1 mM EGTA
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stopping Solution: 5% trichloroacetic acid (TCA), 1% sodium pyrophosphate
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Prepare Substrate-Containing Gel:
-
Prepare a standard SDS-polyacrylamide resolving gel, and before polymerization, add MBP to a final concentration of 0.25-0.5 mg/ml. Mix gently to avoid denaturation.
-
Pour the stacking gel on top of the polymerized resolving gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix the protein extract with non-reducing SDS sample buffer (without β-mercaptoethanol or DTT and do not boil).
-
Load the samples and run the SDS-PAGE at a constant voltage at 4°C.
-
-
Denaturation and Renaturation:
-
After electrophoresis, incubate the gel in 2-3 washes of Renaturation Buffer for 30 minutes each at room temperature with gentle shaking to remove SDS.
-
Wash the gel twice with Equilibration Buffer for 30 minutes each at room temperature.
-
-
Kinase Reaction:
-
Incubate the gel in Kinase Reaction Buffer containing 50-100 µCi of [γ-³²P]ATP for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Stop the reaction by decanting the radioactive buffer and wash the gel extensively with Stopping Solution (5-6 washes, 30 minutes each) to remove unincorporated [γ-³²P]ATP.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands of kinase activity. The phosphorylated MBP will appear as a radioactive band at the corresponding molecular weight of the kinase.
-
Caption: Workflow for the in-gel kinase assay with MBP.
Logical Relationships in Inhibitor Development
The development of specific kinase inhibitors targeting MBP phosphorylation follows a logical progression from target identification to lead optimization.
Caption: Logical workflow for kinase inhibitor development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 6. Calphostin C (UCN-1028C), a novel microbial compound, is a highly potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calphostin C | PKC inhibitor | Hello Bio [hellobio.com]
- 8. Calphostin C - 2BScientific [2bscientific.com]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Application Notes and Protocols: Immunogenicity of [pGlu4]-Myelin Basic Protein (4-14) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide researchers in assessing the immunogenicity of [pGlu4]-Myelin Basic Protein (4-14). It is important to note that while extensive research exists on the immunogenicity of various myelin basic protein (MBP) fragments in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, specific data on the pyroglutamated form, [pGlu4]-MBP(4-14), is limited in publicly available literature. The protocols provided herein are based on established methods for other encephalitogenic peptides and should be adapted and optimized for the specific peptide and animal model being used.
Introduction
Myelin Basic Protein (MBP) is a major component of the myelin sheath in the central nervous system (CNS) and a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell mediated inflammatory demyelinating disease of the CNS that serves as a valuable animal model for MS. EAE can be induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, such as fragments of MBP, in complete Freund's adjuvant (CFA).
The peptide fragment MBP(4-14) and its post-translationally modified forms, such as the pyroglutamated variant [pGlu4]-MBP(4-14), are of interest for their potential role in initiating and propagating the autoimmune response. This document provides a framework for investigating the immunogenic potential of [pGlu4]-MBP(4-14) in animal models.
Quantitative Data Summary (Template)
Table 1: EAE Clinical Scores in Mice Immunized with [pGlu4]-MBP(4-14)
| Animal ID | Treatment Group | Day 10 Post-Immunization | Day 14 Post-Immunization | Day 18 Post-Immunization | Peak Clinical Score |
Clinical Scoring Scale: 0 = No clinical signs; 1 = Limp tail; 2 = Hind limb weakness; 3 = Hind limb paralysis; 4 = Moribund; 5 = Dead.
Table 2: T-Cell Proliferation in Response to [pGlu4]-MBP(4-14) Restimulation
| Animal ID | Treatment Group | Stimulation Index (SI) |
Stimulation Index (SI) = (Mean cpm of antigen-stimulated wells) / (Mean cpm of unstimulated wells)
Table 3: Cytokine Profile from Splenocytes Restimulated with [pGlu4]-MBP(4-14)
| Animal ID | Treatment Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17 (pg/mL) |
Table 4: Serum Antibody Titers against [pGlu4]-MBP(4-14)
| Animal ID | Treatment Group | Anti-[pGlu4]-MBP(4-14) IgG Titer |
Experimental Protocols
Induction of EAE in Mice
This protocol describes the active induction of EAE in susceptible mouse strains (e.g., C57BL/6 or SJL) using a myelin peptide.[1][2]
Materials:
-
[pGlu4]-Myelin Basic Protein (4-14) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female mice, 8-12 weeks old
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve [pGlu4]-MBP(4-14) in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). The final dose per mouse will be 100 µg of the peptide.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX in 100 µL of PBS via intraperitoneal injection. PTX is crucial for inducing a consistent and severe EAE in some mouse strains.[2]
-
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record the clinical score for each mouse according to the scale provided in Table 1.
-
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells isolated from immunized animals in response to in vitro restimulation with the antigen.
Materials:
-
Spleens from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
[pGlu4]-MBP(4-14) peptide
-
Concanavalin A (ConA) as a positive control
-
[³H]-Thymidine or a non-radioactive alternative (e.g., BrdU, CFSE)
-
96-well round-bottom plates
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove the spleens from euthanized mice 10-14 days post-immunization.
-
Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing [pGlu4]-MBP(4-14) at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include unstimulated controls (medium only) and positive controls (ConA, 2.5 µg/mL).
-
Culture the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Measurement:
-
For the final 18 hours of culture, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure thymidine incorporation using a scintillation counter.
-
Calculate the Stimulation Index (SI) as described in Table 2.
-
Cytokine Analysis (ELISA)
This protocol is for measuring the levels of key cytokines (e.g., IFN-γ, IL-4, IL-17) in the supernatants from the T-cell proliferation assay.
Materials:
-
Supernatants from the T-cell proliferation assay
-
Commercially available ELISA kits for mouse IFN-γ, IL-4, and IL-17
-
ELISA plate reader
Procedure:
-
Collect supernatants from the T-cell proliferation cultures after 48-72 hours, before adding the proliferation label.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing to the standard curve.
Antibody Titer Measurement (ELISA)
This assay quantifies the serum levels of antibodies specific to [pGlu4]-MBP(4-14).
Materials:
-
Serum samples from immunized and control mice
-
[pGlu4]-MBP(4-14) peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of [pGlu4]-MBP(4-14) solution (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate with PBST.
-
Add serially diluted serum samples (starting from 1:100) to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate with PBST.
-
Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.
-
Visualizations
Caption: Experimental workflow for assessing the immunogenicity of [pGlu4]-MBP(4-14).
Caption: Hypothetical T-cell signaling pathway in response to [pGlu4]-MBP(4-14).
References
Application Notes and Protocols: Clinical Relevance of [pGlu4]-Myelin Basic Protein (4-14) in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a primary component of the myelin sheath in the central nervous system (CNS). Its degradation products in the cerebrospinal fluid (CSF) are established biomarkers for active demyelination, a hallmark of diseases such as Multiple Sclerosis (MS).[1][2] Post-translational modifications (PTMs) of MBP are increasingly recognized as critical factors in the pathogenesis of demyelinating diseases.[3][4][5] These modifications can alter the protein's structure, function, and immunogenicity.
This document focuses on a specific, post-translationally modified fragment of MBP: [pGlu4]-Myelin Basic Protein (4-14) . This peptide is characterized by the cyclization of the N-terminal glutamate at position 4 to pyroglutamate (pGlu). While direct clinical data for this specific fragment is emerging, its scientific premise as a biomarker is built upon the established roles of MBP fragments, N-terminal modifications in neurodegeneration, and the enzymatic activity responsible for this modification in the CNS.
Theoretical Significance and Clinical Relevance
The presence of [pGlu4]-MBP (4-14) in the CSF is hypothesized to be a highly specific indicator of pathological processes involving myelin degradation and enzymatic activity heightened in neuroinflammatory conditions.
Key Points:
-
N-Terminal Modification Hotspot: The N-terminal region of MBP is a known hotspot for post-translational modifications, which are altered in MS.[6][7]
-
Pyroglutamation and Neurodegeneration: The formation of pyroglutamate is an irreversible PTM that can increase the stability of peptides, promote aggregation, and alter their immunogenicity. This modification is catalyzed by the enzyme Glutaminyl Cyclase (QC) .[8][9] The role of pyroglutamated peptides, such as pGlu-Amyloid Beta, is well-documented in the pathology of Alzheimer's Disease, suggesting a common mechanistic theme in neurodegeneration.[9][10][11]
-
Enzymatic Activity in CSF: Glutaminyl Cyclase activity has been detected in human CSF.[8][12] Alterations in its activity may reflect specific pathological states, making its substrates, like [pGlu4]-MBP (4-14), valuable pharmacodynamic or diagnostic biomarkers.
-
Potential as a Neoantigen: The modification of native protein sequences can create neoantigens, which may trigger or perpetuate autoimmune responses. The formation of [pGlu4]-MBP (4-14) could represent such a neoantigen in the context of MS.
Quantitative Data Summary
Direct quantitative data for [pGlu4]-MBP (4-14) in CSF from large clinical cohorts is not yet widely published. However, we can summarize the established quantitative data for total MBP in CSF, which provides a foundational context for the expected concentrations of its modified fragments.
| Analyte | Condition | CSF Concentration Range | Clinical Implication | Reference |
| Total Myelin Basic Protein | Healthy Control | < 4 ng/mL | Normal | [2] |
| Chronic Demyelination / Recovery | 4 - 8 ng/mL | Long-term, low-grade myelin breakdown or recovery phase. | [2] | |
| Active Demyelination (e.g., MS relapse) | ≥ 9 ng/mL | Active breakdown of myelin. | [2] |
Future studies quantifying [pGlu4]-MBP (4-14) would likely involve highly sensitive mass spectrometry-based methods, with expected concentrations in the pg/mL to low ng/mL range, depending on disease activity.
Signaling Pathways and Logical Relationships
The generation and potential pathological role of [pGlu4]-MBP (4-14) can be visualized as a multi-step process involving initial myelin damage, enzymatic modification, and subsequent downstream effects.
Caption: Generation and potential roles of [pGlu4]-MBP (4-14).
Experimental Protocols
Detecting and quantifying [pGlu4]-MBP (4-14) in CSF requires highly sensitive and specific methods due to its expected low abundance and the complexity of the CSF proteome. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: CSF Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general workflow for preparing CSF to identify and quantify post-translationally modified peptides.
Caption: Workflow for CSF sample preparation for mass spectrometry.
Methodology:
-
CSF Collection and Initial Processing:
-
Collect CSF via lumbar puncture following standardized protocols.
-
Within 15-30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.[13]
-
Carefully collect the supernatant and store in aliquots at -80°C in low-binding polypropylene tubes to prevent degradation.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Thaw CSF aliquots on ice.
-
To a 100 µL CSF sample, add a denaturing agent like Urea to a final concentration of 8M.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2M.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Note: As [pGlu4]-MBP (4-14) is an N-terminal fragment, analysis may also be performed on non-digested (top-down) or minimally digested samples to preserve the endogenous peptide.
-
Incubate overnight at 37°C.
-
-
Desalting and Concentration:
-
Acidify the digest with formic acid.
-
Use a C18 Solid Phase Extraction (SPE) cartridge to desalt the peptide mixture.[3][14]
-
Wash the cartridge with a low organic solvent solution (e.g., 0.1% formic acid in water).
-
Elute the peptides with a high organic solvent solution (e.g., 0.1% formic acid in 80% acetonitrile).
-
Dry the eluted peptides in a vacuum concentrator.
-
Protocol 2: LC-MS/MS Analysis for [pGlu4]-MBP (4-14)
Methodology:
-
Sample Reconstitution:
-
Reconstitute the dried peptide sample in a solution compatible with the LC system (e.g., 0.1% formic acid in water).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample into a nano-flow HPLC system equipped with a C18 reversed-phase column.
-
Separate peptides using a gradient of increasing acetonitrile concentration (e.g., a 60-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid).[15]
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
For targeted quantification, a Parallel Reaction Monitoring (PRM) method can be developed. This involves specifically targeting the precursor ion mass of [pGlu4]-MBP (4-14) and fragmenting it to produce a characteristic set of product ions for highly specific quantification.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to analyze the raw MS data.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt).
-
Specify variable modifications in the search parameters, including N-terminal pyro-glutamate from Glutamate (-18.01 Da mass shift) and other potential MBP modifications like phosphorylation and methylation.[16]
-
Quantify the peptide abundance by measuring the area under the curve of the precursor ion chromatogram. For relative quantification between samples, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.
-
Conclusion and Future Directions
The detection of [pGlu4]-Myelin Basic Protein (4-14) in CSF is a promising area of research for the development of novel biomarkers for demyelinating diseases. Its formation is mechanistically linked to enzymatic processes that may be upregulated in neuroinflammatory conditions, potentially offering greater pathological specificity than total MBP. While direct clinical validation is pending, the established protocols for CSF peptidomics provide a clear path for investigating the clinical relevance of this specific modified peptide.
For drug development professionals, [pGlu4]-MBP (4-14) could serve as a pharmacodynamic biomarker for therapies targeting myelin repair or for inhibitors of Glutaminyl Cyclase. Future research should focus on developing targeted mass spectrometry assays for the absolute quantification of [pGlu4]-MBP (4-14) in large, well-characterized patient cohorts to establish its diagnostic and prognostic utility.
References
- 1. Mass spectrometry in cerebrospinal fluid uncovers association of glycolysis biomarkers with Alzheimer’s disease in a large clinical sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 5. CSF Sample Preparation for Data-Independent Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer’s Disease [frontiersin.org]
- 8. Glutaminyl cyclase activity correlates with levels of Aβ peptides and mediators of angiogenesis in cerebrospinal fluid of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaminyl cyclase activity correlates with levels of Aβ peptides and mediators of angiogenesis in cerebrospinal fluid of Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Post-Translationally Modified Myelin Basic Protein in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system. Its integrity is paramount for proper neuronal function. Emerging evidence has implicated post-translational modifications (PTMs) of MBP in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). These modifications, such as citrullination and phosphorylation, can alter the structure and function of MBP, leading to myelin destabilization, degradation, and the initiation of inflammatory responses. While specific modified fragments such as [pGlu4]-Myelin Basic Protein (4-14), a phosphorylated peptide, are utilized in research contexts, their direct role in the pathology of these specific neurodegenerative diseases is still under investigation. This document provides an overview of the involvement of citrullinated and phosphorylated MBP in these conditions and offers detailed protocols for their detection and analysis.
Post-Translationally Modified MBP in Neurodegenerative Diseases
Alzheimer's Disease (AD)
Myelin degeneration is increasingly recognized as an early event in the pathophysiology of AD.[1] Studies have shown alterations in MBP in the brains of AD patients. Specifically, a degraded form of MBP (dMBP) has been found to be increased in the gray matter of AD brains compared to controls.[2] This dMBP co-localizes with amyloid-β (Aβ) in the core of amyloid plaques.[2] Furthermore, there is evidence that MBP can bind to Aβ1-42 and inhibit its fibrillar assembly, suggesting a complex interplay between myelin components and hallmark AD pathology.[2][3] While aberrant protein citrullination is a known feature in AD, specific quantitative data on citrullinated MBP in AD is not yet well-established.[4] However, total MBP levels in the cerebrospinal fluid (CSF) have been shown to be higher in individuals who are positive for amyloid-β pathology.[5]
Parkinson's Disease (PD)
Myelin abnormalities and neuroinflammation are also implicated in Parkinson's disease and other atypical Parkinsonian syndromes.[2] Research indicates that cerebrospinal fluid (CSF) levels of MBP are significantly increased in atypical Parkinsonian conditions, including Multiple System Atrophy (MSA), when compared to idiopathic PD.[2] This suggests that myelin disruption is a more prominent feature in these related disorders. An age and disease-dependent loss of MBP has been observed in the striatum of mouse models of PD.[6] Although protein citrullination is recognized as a hallmark of various neurodegenerative diseases, including PD, specific changes in citrullinated MBP in PD are an area of ongoing research.[4]
Amyotrophic Lateral Sclerosis (ALS)
In ALS, a fatal motor neuron disease, evidence points to the involvement of myelin pathology. Increased citrullination of MBP is thought to contribute to its dissociation from the myelin membrane, leading to misfolding and aggregation.[4] These citrullinated protein aggregates, which co-localize with MBP, are found in the spinal cord and motor cortex of ALS patients.[4] This suggests that citrullination-driven myelin protein aggregation may be a contributing factor to the neurodegenerative process in ALS. While there is a clear association, detailed quantitative comparisons of citrullinated MBP levels between ALS patients and controls are not yet widely available.
Quantitative Data Summary
The following table summarizes available quantitative data on total Myelin Basic Protein levels in the cerebrospinal fluid (CSF) of patients with Alzheimer's and Parkinsonian conditions. It is important to note that data for specific post-translationally modified forms of MBP, such as [pGlu4]-MBP (4-14), are not yet available in the literature for these diseases.
| Disease Cohort | Analyte | Sample Type | Finding | p-value | Reference |
| Parkinsonian Conditions | |||||
| Multiple System Atrophy (MSA) vs. Parkinson's Disease (PD) | Total MBP | CSF | Increased in MSA | p = 0.019 | [2] |
| Dementia with Lewy Bodies (DLB) vs. Parkinson's Disease (PD) | Total MBP | CSF | Increased in DLB | p = 0.008 | [2] |
| Progressive Supranuclear Palsy/Corticobasal Degeneration (PSP/CBD) vs. PD | Total MBP | CSF | Increased in PSP/CBD | p = 0.012 | [2] |
| Alzheimer's Disease | |||||
| CSF Aβ positive vs. CSF Aβ negative participants | Total MBP | CSF | Higher in Aβ positive group | Not specified | [5] |
| Amyloid-PET positive vs. Amyloid-PET negative participants | Total MBP | CSF | Higher in Amyloid-PET positive group | Not specified | [5] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Citrullinated MBP
This protocol provides a general framework for a sandwich ELISA to quantify citrullinated MBP in biological samples such as CSF or brain homogenates. Specific antibodies and reagents should be optimized for each experiment.
Materials:
-
Microplate pre-coated with a capture antibody specific for MBP.
-
Detection antibody specific for citrullinated residues (e.g., anti-citrulline antibody).
-
Streptavidin-HRP conjugate.
-
Recombinant citrullinated MBP standard.
-
Sample diluent (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the citrullinated MBP standard in sample diluent. Dilute samples as needed.
-
Coating: (If not using a pre-coated plate) Coat the wells of a microplate with the MBP capture antibody overnight at 4°C. Wash three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. Wash three times.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C. Wash three times.
-
Detection Antibody: Add 100 µL of the diluted anti-citrulline detection antibody to each well. Incubate for 1-2 hours at room temperature. Wash three times.
-
Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature. Wash five times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stop: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of citrullinated MBP in the samples.
Immunohistochemistry (IHC) for Phosphorylated MBP
This protocol outlines the steps for detecting phosphorylated MBP in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100).
-
Primary antibody specific for phosphorylated MBP (p-MBP).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the p-MBP primary antibody overnight at 4°C.
-
Rinse with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
ABC Reagent Incubation:
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Staining:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Microscopy:
-
Examine the slides under a microscope. Phosphorylated MBP will appear as a brown precipitate.
-
Visualizations
Caption: Workflow for Citrullinated MBP ELISA.
Caption: Workflow for Phosphorylated MBP IHC.
References
- 1. Enhanced T cell responsiveness to citrulline-containing myelin basic protein in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelin basic protein and TREM2 quantification in the CSF of patients with Multiple System Atrophy and other Parkinsonian conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myelin basic protein binds to and inhibits the fibrillar assembly of Aβ42 in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Citrullination in Amyotrophic Lateral Sclerosis and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trajectory of changes in myelin basic protein levels in cerebrospinal fluid during ageing and its association with biomarkers of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher levels of myelin phospholipids in brains of neuronal α-Synuclein transgenic mice precede myelin loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Patent Landscape for Therapeutics Targeting [pGlu4]-Myelin Basic Protein (4-14): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve axons, ensuring rapid and efficient nerve impulse transmission. Post-translational modifications of MBP, such as the formation of pyroglutamate (pGlu) at the N-terminus, have been implicated in the pathogenesis of autoimmune and neurodegenerative diseases, most notably Multiple Sclerosis (MS). The specific fragment, [pGlu4]-Myelin Basic Protein (4-14), is of particular interest as a potential therapeutic target. This document provides an overview of the current patent landscape, detailed experimental protocols for studying therapeutics targeting this peptide, and a summary of the known signaling pathways involved.
Patent Landscape Overview
The patent landscape for therapeutics specifically targeting [pGlu4]-MBP (4-14) is still an emerging field. While numerous patents exist for myelin basic protein peptides and their use in autoimmune diseases, those explicitly claiming the pyroglutamated form are less common. The existing intellectual property suggests a focus on two main therapeutic strategies: immunotherapy and enzyme inhibition.
Table 1: Summary of Key Patent Areas for [pGlu4]-MBP (4-14) Therapeutics
| Therapeutic Strategy | Key Assignees (Illustrative) | General Claims | Representative Patent (for illustrative purposes only) |
| Immunotherapy | Academic Institutions, Biopharmaceutical Companies | Peptides homologous to MBP for neutralizing or modulating anti-MBP antibody production.[1] | A patent describing MBP peptide fragments for use against Multiple Sclerosis. |
| Enzyme Inhibition | Pharmaceutical Companies | Methods for inhibiting glutaminyl cyclase (QC), the enzyme responsible for pGlu formation.[2] | A patent covering the use of QC inhibitors for neurodegenerative diseases. |
| Modified Peptides | Biotechnology Firms | Altered peptide ligands of MBP epitopes for inducing immune tolerance.[3] | A patent for modified peptides and their use in treating autoimmune diseases.[4] |
Note: This table is illustrative and not exhaustive. A comprehensive patent search is recommended for specific legal and commercial decisions.
Signaling Pathways Involving [pGlu4]-MBP (4-14)
The precise signaling pathways initiated by extracellular [pGlu4]-MBP (4-14) are an active area of research. However, evidence points towards the involvement of Protein Kinase C (PKC) as a key downstream effector. It is hypothesized that [pGlu4]-MBP (4-14), possibly through interaction with a yet-to-be-fully-characterized receptor on oligodendrocytes or other glial cells, triggers a signaling cascade that can influence myelination and inflammation.
References
- 1. Peptide specificity of anti-myelin basic protein and the administration of myelin basic protein peptides to multiple sclerosis patients - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9657072B2 - Modified peptides and their use for treating autoimmune diseases - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of [pGlu4]-Myelin Basic Protein (4-14): A Procedural Guide
Essential Safety and Handling Protocols
Prior to disposal, the safe handling of [pGlu4]-Myelin Basic Protein (4-14) is critical. Adherence to standard laboratory safety protocols will minimize exposure and prevent contamination.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against accidental splashes or aerosolization of the peptide solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the substance.
Step-by-Step Disposal Procedure
The disposal of [pGlu4]-Myelin Basic Protein (4-14) should be approached with the understanding that it is a non-hazardous chemical waste, unless it has been mixed with a hazardous substance. The following steps outline a general procedure for its disposal.
1. Decontamination (Optional but Recommended):
While not classified as hazardous, deactivating the peptide before disposal is a good laboratory practice. This can be achieved by:
-
Chemical Inactivation: Treat the peptide solution with a 10% bleach solution for at least 30 minutes. This will denature the peptide.
-
Autoclaving: If the peptide is in a solution that is compatible with autoclaving, this method can be used for sterilization and denaturation.
2. Waste Collection:
-
Collect the decontaminated peptide solution in a designated, leak-proof, and clearly labeled waste container. The label should include "Non-hazardous chemical waste" and the name of the substance.
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled solid waste container.
3. Institutional Guidelines:
-
Crucially, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly between institutions and localities.
-
Follow the established procedures for the collection and pickup of chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of [pGlu4]-Myelin Basic Protein (4-14).
Caption: Decision workflow for the disposal of [pGlu4]-Myelin Basic Protein (4-14).
By adhering to these general safety and disposal procedures and, most importantly, consulting with your institutional safety office, you can ensure the responsible management of [pGlu4]-Myelin Basic Protein (4-14) waste, fostering a safe and compliant research environment.
Personal protective equipment for handling [pGlu4]-Myelin Basic Protein (4-14)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling [pGlu4]-Myelin Basic Protein (4-14), including detailed operational and disposal plans. Following these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling [pGlu4]-Myelin Basic Protein (4-14), a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use Case |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, to be worn in addition to safety goggles. | |
| Skin Protection | Laboratory Coat | A flame-resistant and impervious lab coat should be worn to protect skin and clothing.[1] |
| Gloves | Nitrile gloves are recommended.[2][3] Always wear gloves when handling peptides to avoid contamination.[4] Change gloves immediately if they become contaminated. | |
| Respiratory Protection | Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] This is particularly important when handling the lyophilized powder to avoid inhalation.[5] |
| Fume Hood | All handling of the lyophilized powder and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[6] |
II. Operational Plan: From Receipt to Experimentation
Proper handling procedures are crucial to prevent contamination and degradation of the peptide, ensuring the reproducibility of experimental results.
1. Receiving and Storage:
-
Upon receipt, visually inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light and moisture.[4][7][8]
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.[4][5]
2. Preparation of Stock Solutions:
-
All procedures involving the handling of the lyophilized powder should be performed in a chemical fume hood to prevent inhalation.[6]
-
Wear all recommended PPE as detailed in the table above.
-
To prepare a stock solution, dissolve the peptide in a minimal amount of sterile distilled water. If necessary, sonication can be used to aid dissolution.[7]
-
For peptides that are difficult to dissolve, 0.1N ammonium bicarbonate in sterile distilled water can be used.[7]
-
Avoid using assay buffers to dissolve the initial peptide stock, as recovery of the peptide can be challenging if it fails to dissolve.[7]
3. Storage of Peptide Solutions:
-
Peptide solutions should not be stored for more than a few days. For maximum stability, solutions should be aliquoted into single-use volumes and stored frozen at -20°C or colder.[4][8]
-
Avoid repeated freeze-thaw cycles as this will accelerate peptide degradation.[4][8]
III. Disposal Plan
Proper disposal of [pGlu4]-Myelin Basic Protein (4-14) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Peptide: Dispose of unused peptide as chemical waste according to local, state, and federal regulations. Do not discard with general laboratory waste.[9]
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be disposed of in designated biohazard or chemical waste containers.[2]
-
Spills: In the event of a spill, wear appropriate PPE and absorb the spill with sand or vermiculite.[10] Place the absorbent material in a sealed container for disposal.[10] Ventilate the area and thoroughly wash the spill site after the material has been collected.[10]
-
Consult EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office for specific guidance on peptide disposal procedures.[2]
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling [pGlu4]-Myelin Basic Protein (4-14) from receipt to disposal.
Caption: Workflow for handling [pGlu4]-Myelin Basic Protein (4-14).
References
- 1. echemi.com [echemi.com]
- 2. midwestpeptide.com [midwestpeptide.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
